Sodium fluoride
描述
This compound, solution appears as an aqueous solution. Odorless. The maximum solubility of this compound in water at room temperature is 4.2 g per 100 g of water.
This compound is a metal fluoride salt with a Na(+) counterion. It has a role as a mutagen.
This compound is an inorganic chemical compound that is a source of the fluoride ion in many applications, including dental care and radiographic imaging when it is used as [Fluoride ion F-18]. This compound's benefits on dental health were first observed in the 1930s, when individuals in communities with fluoridated drinking water showed less tooth decay than those without fluoridated water. The use of fluoride in dental practice began in the 1940s. Now, this compound may be found in a variety of gels, varnishes, rinses, toothpaste products, and fluoride treatments provided in dental care. According to the American Dental Association (ADA), thorough evidence reviews have indicated that the use of fluoride to prevent and control dental caries is safe when used correctly and is highly effective in reducing the prevalence of caries.
This compound is an inorganic salt of fluoride used topically or in municipal water fluoridation systems to prevent dental caries. Fluoride appears to bind to calcium ions in the hydroxyapatite of surface tooth enamel, preventing corrosion of tooth enamel by acids. This agent may also inhibit acid production by commensal oral bacteria. (NCI04)
Villiaumite is a mineral with formula of NaF. The IMA symbol is Vll.
A source of inorganic fluoride which is used topically to prevent dental caries.
See also: Fluoride Ion (has active moiety); this compound; Triclosan (component of); Cholecalciferol; this compound (component of) ... View More ...
属性
IUPAC Name |
sodium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.Na/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPDOWCWNUUKD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaF, FNa | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1333-83-1 (hydrochloride(HF2)) | |
| Record name | Sodium fluoride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020630 | |
| Record name | Sodium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.9881724 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium fluoride is a colorless crystalline solid or white powder, or the solid dissolved in a liquid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used as an insecticide. It is also used to fluorinate water supplies, as a wood preservative, in cleaning compounds, manufacture of glass, and for many other uses., Dry Powder; Other Solid; Pellets or Large Crystals, Odorless, white powder or colorless crystals. [Note: Pesticide grade is often dyed blue.]; [HSDB], WHITE CRYSTALS OR POWDER., Odorless, white powder or colorless crystals. [Note: Pesticide grade is often dyed blue.] | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium fluoride (NaF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
3083 °F at 760 mmHg (NTP, 1992), 1704 °C, 1700 °C, 3099 °F | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), 4g/100mL, Insoluble in alcohol, Solubility in water 4.0 g/100 ml water at 15 °C. Solubility in water 4.3 g/100 ml water at 25 °C. Solubility in water 5.0 g/100 ml water at 100 °C, Solubility in water, g/100ml at 20 °C: 4.0, 4% | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.79 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.78, 2.8 g/cm³ | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mmHg at 1971 °F ; 5 mmHg at 2167 °F (NTP, 1992), VP: 1 mm Hg at 1077 °C, 0 mmHg (approx) | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... Sodium and aluminum fluosilicates, Sulfates & iron | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, cubic or tetragonal crystals, White powder or colorless crystals [Note: Pesticide grade is often dyed blue]. | |
CAS No. |
7681-49-4 | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium fluoride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sodium fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium fluoride (NaF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZYQ1474W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1819 °F (NTP, 1992), 993 °C, 1819 °F | |
| Record name | SODIUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0951 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium fluoride (as F) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0563.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Sodium Fluoride: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluoride (NaF) is an inorganic ionic compound with the chemical formula NaF.[1] It is a colorless or white crystalline solid that is readily soluble in water.[1][2] In the laboratory, this compound is a versatile reagent with a range of applications, from its use as a fluoride source in chemical synthesis to its role as a potent enzyme inhibitor in biochemical assays.[3][4] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key biological interactions, designed to support its effective and safe use in a research and development setting.
Core Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.
Physical Properties
This compound typically appears as a colorless, odorless crystalline solid or a white powder.[5] It possesses a cubic crystal structure, similar to sodium chloride, with a lattice spacing of approximately 462 pm.[1][6]
| Property | Value | References |
| Molecular Formula | NaF | [5] |
| Molar Mass | 41.988 g/mol | [5] |
| Appearance | Colorless crystalline solid or white powder | [2][5] |
| Odor | Odorless | [1] |
| Density | 2.558 g/cm³ | [1][6] |
| Melting Point | 993 °C (1819 °F; 1266 K) | [1] |
| Boiling Point | 1704 °C (3099 °F; 1977 K) | [1] |
| Solubility in Water | 36.4 g/L at 0 °C40.4 g/L at 20 °C50.5 g/L at 100 °C | [1][6] |
| Crystal Structure | Cubic | [1][6] |
| Refractive Index | 1.3252 | [6] |
| Vapor Pressure | 1 mmHg at 1077 °C | [1] |
Chemical Properties
This compound is an ionic compound that readily dissociates in water to yield sodium (Na⁺) and fluoride (F⁻) ions.[1] The pH of an aqueous solution of this compound is basic, with a 1% solution having a pH of 6.5 and a 4% solution having a pH of 7.6.[7]
| Property | Description | References |
| Acidity (pKa of conjugate acid, HF) | 3.20 | [1] |
| pH of aqueous solution | Basic (pH 8 for a standard solution) | [6] |
| Reactivity | Reacts with electrophilic chlorides (e.g., acyl chlorides, sulfur chlorides).[1] Used in desilylation reactions in organic synthesis.[1] Reacts with strong acids to produce toxic hydrogen fluoride gas.[8] | |
| Solubility in other solvents | Slightly soluble in hydrogen fluoride and ammonia; negligible in alcohol, acetone, sulfur dioxide, and dimethylformamide. | [1] |
Safety and Handling
This compound is classified as toxic by both inhalation of dusts or aerosols and ingestion.[1] High doses can affect the heart and circulatory system.[1] The lethal dose for a 70 kg human is estimated to be 5–10 grams.[1]
| Hazard Category | Description | GHS Pictograms |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed. | ☠️ |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | ❗️ |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation. | ❗️ |
Handling Precautions:
-
Work with this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[9]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[9]
-
Avoid contact with strong acids, as this will liberate highly toxic hydrogen fluoride gas.[8]
-
Store in a cool, dry place away from incompatible materials.[3]
Experimental Protocols
The following sections detail standard laboratory methodologies for determining the key physical properties of this compound.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature at which the solid phase transitions to a liquid phase at atmospheric pressure is recorded as the melting point. For pure substances, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (approximately 1-2 °C per minute) when approaching the expected melting point.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire sample has transformed into a liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
-
Determination of Aqueous Solubility
Principle: The solubility of a substance in a particular solvent at a specific temperature is the maximum amount of that substance that can dissolve in a given amount of the solvent to form a saturated solution.
Methodology:
-
Sample Preparation: A known volume of deionized water (e.g., 100 mL) is placed in a beaker with a magnetic stir bar.
-
Procedure:
-
The temperature of the water is brought to and maintained at a constant, recorded value (e.g., 20 °C).
-
Small, pre-weighed portions of this compound are added to the water while stirring continuously.
-
This compound is added until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
The mixture is stirred for a sufficient period to ensure equilibrium is reached.
-
The undissolved solid is separated from the saturated solution by filtration.
-
The mass of the undissolved this compound is determined by drying and weighing the filter paper and its contents.
-
The mass of dissolved this compound is calculated by subtracting the mass of the undissolved solid from the total mass added.
-
Solubility is expressed as grams of this compound per 100 mL or per liter of water at the specified temperature.
-
Determination of Density
Principle: The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by the displacement of a liquid in which the solid is insoluble.
Methodology:
-
Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.
-
Volume Measurement (Liquid Displacement):
-
A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated this compound solution or an organic solvent like ethanol). The initial volume of the liquid is recorded.[11]
-
The weighed this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The final volume of the liquid is recorded.
-
The volume of the this compound sample is the difference between the final and initial liquid volumes.
-
-
Calculation: The density is calculated by dividing the mass of the this compound sample by its determined volume.
Determination of pH of an Aqueous Solution
Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined by the concentration of hydrogen ions (H⁺). The pH of a this compound solution is influenced by the hydrolysis of the fluoride ion (F⁻), a weak base.
Methodology:
-
Solution Preparation: A solution of known concentration (e.g., 0.1 M) of this compound is prepared by dissolving a calculated mass of NaF in a known volume of deionized water.
-
Apparatus: A calibrated pH meter with a glass electrode is used.
-
Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).
-
Measurement:
-
The pH electrode is rinsed with deionized water and then with a small amount of the this compound solution to be measured.
-
The electrode is immersed in the bulk of the this compound solution.
-
The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded.
-
Biological Interactions and Signaling Pathways
This compound is widely used in biochemical and cell biology research due to its ability to modulate specific enzymatic activities and signaling pathways.
Inhibition of Glycolysis
Fluoride ions are potent inhibitors of the glycolytic enzyme enolase.[12][13] Enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in the energy-generating pathway of glycolysis.[14] By inhibiting this enzyme, this compound can effectively block glycolysis, leading to a depletion of cellular ATP.[15] This inhibitory effect is a key reason for its use as an antiglycolytic agent in blood sample collection for glucose measurement.[12]
Caption: Inhibition of the glycolytic enzyme enolase by this compound.
Activation of G-Proteins
In the presence of trace amounts of aluminum and magnesium ions, fluoride can activate heterotrimeric G-proteins.[1][16] The aluminum fluoride complex (AlF₄⁻) acts as a phosphate analog, mimicking the γ-phosphate of GTP.[16] This complex binds to the GDP-bound α-subunit of the G-protein, inducing a conformational change that mimics the active, GTP-bound state.[1] This leads to the dissociation of the Gα subunit from the βγ-dimer and the subsequent activation of downstream signaling cascades.
Caption: Activation of G-proteins by the aluminum fluoride complex.
References
- 1. The mechanism of aluminum-independent G-protein activation by fluoride and magnesium. 31P NMR spectroscopy and fluorescence kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 3. mt.com [mt.com]
- 4. Weak acid effects and fluoride inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoride activates G protein-dependent and -independent pathways in dispersed intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of fluoride activation of G protein-gated muscarinic atrial K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. horiba.com [horiba.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wjec.co.uk [wjec.co.uk]
- 12. Inhibition of Glycolysis for Glucose Estimation in Plasma: Recent Guidelines and their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The enzyme of the glycolic pathway sensitive to inhibiton by fluoride ions is A Hexokinase B Aldolase C Enolase D Pyruvate kinase [doubtnut.com]
- 14. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of G Proteins by Aluminum Fluoride Enhances RANKL-Mediated Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Sodium Fluoride in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted mechanisms by which sodium fluoride (NaF) exerts its inhibitory effects on various enzymes. A well-known potent inhibitor, NaF's actions extend beyond its notable role in glycolysis, impacting a range of metalloenzymes crucial to cellular function. This document provides a detailed examination of its mode of action, supported by quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.
Core Principles of Fluoride Inhibition
This compound primarily functions as a non-competitive or uncompetitive inhibitor, often targeting enzymes that utilize divalent metal cations as cofactors, particularly magnesium (Mg²⁺). The fluoride ion (F⁻) itself is not always the direct inhibitory species. In many instances, in the presence of trace amounts of aluminum or beryllium, it forms potent inhibitory complexes (AlF₃, AlF₄⁻, BeF₃⁻) that act as transition-state analogs of phosphate groups in phosphoryl transfer reactions. However, a key and well-studied mechanism, particularly in the context of glycolysis, involves the formation of a complex with a metal ion and inorganic phosphate (Pi).
Inhibition of Enolase and the Glycolytic Pathway
The most classic example of this compound's inhibitory action is on enolase (2-phospho-D-glycerate hydrolase), a critical enzyme in the glycolytic pathway.
Mechanism of Action:
Fluoride, in the presence of inorganic phosphate, forms a stable complex with the Mg²⁺ ion at the active site of enolase. This inhibitory complex, magnesium fluorophosphate ([Mg²⁺·F⁻·Pi]), acts as a transition state analog, mimicking the enolate intermediate of the substrate, 2-phosphoglycerate (2-PG). The fluoride ion directly interacts with the two Mg²⁺ ions in the active site, effectively blocking the catalytic activity of the enzyme. This leads to an accumulation of 2-PG and a depletion of phosphoenolpyruvate (PEP) and subsequent downstream products of glycolysis. The inhibition is competitive with respect to 2-PG and is significantly enhanced by the presence of phosphate.
Downstream Signaling Consequences: The PI3K/Akt Pathway
Recent research has illuminated a connection between enolase inhibition and the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of enolase can lead to a downregulation of the PI3K/Akt pathway, resulting in decreased cell proliferation and invasion, and an increase in apoptosis. This suggests that the metabolic role of enolase is linked to key cellular signaling cascades.
Inhibition of Other Key Enzymes
This compound's inhibitory reach extends to a variety of other critical enzymes.
Na⁺, K⁺-ATPase:
Fluoride inhibits the Na⁺, K⁺-ATPase, a vital enzyme for maintaining cellular membrane potential and transporting sodium and potassium ions.[1][2] The mechanism involves fluoride, in the presence of Mg²⁺ and often trace aluminum (forming aluminofluoride complexes), binding to the enzyme's phosphorylation site.[2] This mimics the transition state of the phosphate group during ATP hydrolysis, locking the enzyme in an inactive conformation.[2] Inhibition of the Na⁺, K⁺-ATPase disrupts ion homeostasis, leading to an increase in intracellular sodium. This can subsequently reverse the direction of the Na⁺/Ca²⁺ exchanger, causing an influx of calcium and impacting various calcium-dependent signaling pathways.
Matrix Metalloproteinases (MMPs):
This compound has been shown to inhibit the activity of MMPs, such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix. The inhibition is dose-dependent, and the mechanism is thought to involve the interaction of fluoride with the zinc and calcium ions that are essential for the catalytic activity of these enzymes.
Acid Phosphatases:
Fluoride is a well-known inhibitor of acid phosphatases. The inhibition is typically non-competitive and reversible. The mechanism involves the fluoride ion binding to the active site, often interacting with metal ions that are part of the catalytic center.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions. The following table summarizes key quantitative data from the literature.
| Enzyme | Organism/Tissue | Inhibition Type | IC₅₀ | Kᵢ | Reference(s) |
| Enolase | Streptococcus mutans | Non-competitive (at <10 mM NaF) | - | 1.39 mM | [3] |
| Enolase | Streptococcus mutans (in presence of 0.5 mM phosphate) | Competitive | - | 0.26 mM | [3] |
| Human Seminal Plasma Acid Phosphatase | Human Semen | Non-competitive | 7.3 x 10⁻⁵ M (73 µM) | - | [4] |
| Rice Acid Phosphatase | Oryza sativa | Non-competitive | - | 0.23 mM | |
| MMP-2 (purified) | Human | - | 100 ppm F⁻ | - | |
| MMP-9 (purified) | Human | - | 75 ppm F⁻ | - | |
| Salivary MMP-9 | Human Saliva | - | 200 ppm F⁻ | - |
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The following diagram outlines a general experimental workflow for characterizing the inhibitory effect of this compound on an enzyme.
Detailed Protocol: Enolase Activity Assay
This protocol is adapted from commercially available kits and literature sources for a coupled spectrophotometric assay.
-
Reagent Preparation:
-
Enolase Assay Buffer: Prepare a buffer at the optimal pH for the enzyme (e.g., Tris-HCl, pH 7.5) containing MgCl₂.
-
Substrate Solution: Prepare a solution of 2-phosphoglycerate (2-PG).
-
Coupling Enzymes/Substrates: Prepare a solution containing pyruvate kinase (PK), lactate dehydrogenase (LDH), adenosine diphosphate (ADP), and nicotinamide adenine dinucleotide (NADH).
-
Inhibitor Stock: Prepare a concentrated stock solution of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the Enolase Assay Buffer.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add the enzyme sample to all wells.
-
Add the coupling enzymes/substrates solution to all wells.
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the 2-PG substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the enolase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each concentration of this compound.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Detailed Protocol: Na⁺, K⁺-ATPase Activity Assay
This protocol is based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing NaCl, KCl, MgCl₂, and a pH buffer (e.g., Tris-HCl, pH 7.4).
-
Substrate Solution: Prepare a solution of adenosine triphosphate (ATP).
-
Inhibitor Solutions: Prepare solutions of this compound and a specific Na⁺, K⁺-ATPase inhibitor (e.g., ouabain) for control experiments.
-
Pi Detection Reagent: Prepare a malachite green-based colorimetric reagent for detecting inorganic phosphate.
-
-
Assay Procedure:
-
Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To both sets, add the Assay Buffer and the enzyme preparation (e.g., membrane fractions).
-
Add ouabain to the second set of tubes.
-
Add varying concentrations of this compound to both sets of tubes.
-
Pre-incubate the tubes.
-
Initiate the reaction by adding the ATP substrate solution.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the Pi Detection Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
-
Data Analysis:
-
Calculate the amount of Pi released in each reaction using a standard curve.
-
The Na⁺, K⁺-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity.
-
Determine the percent inhibition of Na⁺, K⁺-ATPase activity at each this compound concentration and calculate the IC₅₀.
-
Conclusion
This compound is a potent inhibitor of a range of enzymes, with its most well-characterized action being on the glycolytic enzyme enolase. Its inhibitory mechanisms are diverse, often involving the formation of stable complexes with metal cofactors at the enzyme's active site, thereby acting as transition-state analogs. Understanding the specific molecular interactions and the downstream cellular consequences of this inhibition is crucial for researchers in various fields, from fundamental biochemistry to drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further investigate the intricate role of this compound in enzyme regulation.
References
- 1. Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoride and beryllium interact with the (Na + K)-dependent ATPase as analogs of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ic50 values compared: Topics by Science.gov [science.gov]
- 4. The kinetics of inhibition of human seminal plasma acid phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and purification of sodium fluoride for research applications
An In-depth Technical Guide to the Synthesis and Purification of Sodium Fluoride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NaF) is a simple inorganic salt with the formula NaF, composed of sodium (Na+) and fluoride (F-) ions.[1][2] It presents as a white or colorless crystalline solid that is readily soluble in water.[1] While widely recognized for its role in public health initiatives like water fluoridation and dental care products to prevent tooth decay, its utility extends significantly into the realms of pharmaceutical research, drug development, and specialized chemical synthesis.[1][3][4]
In research settings, high-purity this compound is indispensable. It serves as a versatile reagent in fluorination reactions to enhance the biological activity and pharmacokinetic profiles of drug candidates.[3] Furthermore, it is a critical component in biochemical assays, most notably as a phosphatase inhibitor to preserve the phosphorylation state of proteins during analysis.[1][5] Its applications also span medical imaging, where fluorine-18 labeled NaF is an established positron emission tomography (PET) tracer, and various industrial processes, including metallurgy and glass manufacturing.[1][6][7]
The demand for high-purity NaF in these applications necessitates well-defined synthesis and purification protocols to minimize contaminants that could interfere with sensitive experiments. This guide provides a comprehensive overview of the core methodologies for preparing and purifying this compound to a standard suitable for rigorous scientific research.
Physical and Chemical Properties
A clear understanding of this compound's properties is essential for its synthesis, purification, and handling. Key quantitative data are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | NaF | [1] |
| Molar Mass | 41.988 g/mol | [1] |
| Appearance | White to greenish crystalline solid | [1] |
| Density | 2.558 g/cm³ | [1] |
| Melting Point | 993 °C (1,819 °F) | [1] |
| Boiling Point | 1,704 °C (3,099 °F) | [1] |
| Solubility in Water | 36.4 g/L (0 °C)40.4 g/L (20 °C)50.5 g/L (100 °C) | [1][2] |
| Solubility in Other Solvents | Negligible in alcohol, acetone, and others | [1][2] |
| Refractive Index (nD) | 1.3252 | [1] |
| Crystal Structure | Cubic (rock salt) | [1] |
Synthesis of High-Purity this compound
The most common and direct method for synthesizing high-purity this compound in a laboratory setting is through the neutralization of hydrofluoric acid (HF) with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][8][9] This method is favored for producing research-grade material as it allows for the use of purified reagents, yielding a product with low impurity levels.[10][11]
The fundamental chemical reactions are:
The choice between sodium hydroxide and sodium carbonate depends on factors like cost, purity of starting materials, and ease of handling. The reaction with sodium carbonate is often preferred as the evolution of carbon dioxide gas provides a visual endpoint for the reaction.[14]
Logical Workflow for NaF Synthesis
The diagram below illustrates the general workflow for synthesizing this compound via the neutralization of hydrofluoric acid with a sodium base.
Caption: A logical workflow for the synthesis of crude this compound.
Experimental Protocol: Synthesis from Sodium Carbonate and Hydrofluoric Acid
This protocol is adapted from established methods for producing superior pure this compound.[14]
Materials:
-
Sodium Carbonate (Na₂CO₃), high-purity grade
-
Hydrofluoric Acid (HF), 40% aqueous solution
-
Deionized or distilled water
-
Polytetrafluoroethylene (PTFE) or other HF-resistant reactor
-
Mechanical stirrer
-
pH meter with an HF-resistant probe
-
Suction filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: Place a calculated amount of high-purity sodium carbonate into the PTFE reactor.
-
Reagent Addition: Under constant and vigorous stirring, slowly add the 40% hydrofluoric acid solution to the reactor. The reaction is exothermic and will produce carbon dioxide gas; addition must be controlled to prevent excessive foaming.[14]
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding hydrofluoric acid until the pH of the solution reaches a neutral or slightly alkaline value (pH 7-8) and the effervescence of CO₂ ceases.[14] This indicates the complete neutralization of the sodium carbonate.
-
Crystallization/Precipitation: As the reaction proceeds, this compound will precipitate out of the solution due to its relatively low solubility, especially if the temperature is controlled.[2]
-
Filtration: Once the reaction is complete, collect the precipitated this compound crystals using suction filtration.
-
Washing: Wash the collected crystals on the filter multiple times with small volumes of cold deionized water to remove any soluble impurities.[14]
-
Drying: Transfer the washed crystals to a suitable container and dry them in an oven at a low temperature (e.g., 35-50°C) to obtain the final, superior pure this compound product.[14]
Purification of this compound
For many research applications, particularly in drug development and biochemical assays, the purity of NaF is paramount. Commercial grades may contain unacceptable levels of heavy metals, other halides, or silicates.[15][16] Recrystallization is the most common and effective laboratory method for purifying solid compounds like this compound.[12][17] This technique is based on the principle that the solubility of NaF in a solvent (typically water) is temperature-dependent.[1][18]
Experimental Workflow for Recrystallization
The diagram below outlines the standard procedure for purifying crude this compound via recrystallization.
Caption: Workflow for the purification of NaF by recrystallization.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
High-purity deionized water (solvent)
-
Large beaker or Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Stirring rod
-
Gravity filtration setup (funnel, filter paper, receiving flask)
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in a beaker and add a minimum volume of deionized water. Heat the mixture while stirring continuously until the NaF is completely dissolved. The solubility of NaF increases from 40.4 g/L at 20°C to 50.5 g/L at 100°C, so using hot water is crucial for creating a saturated solution.[1]
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[18]
-
Cooling and Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize the yield of precipitated NaF.[17]
-
Crystal Collection: Collect the purified NaF crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in an oven at a moderate temperature or in a desiccator to remove all traces of water.
For achieving ultra-high purity, advanced techniques like zone refining may be employed. This method involves passing a narrow molten zone along a solid crystalline rod, causing impurities to segregate in the molten phase and move towards one end of the rod.[19][20]
Quality Control and Data Presentation
Ensuring the purity of synthesized NaF is critical. Several analytical methods are used for quality control.
-
Assay: The fluoride content can be determined by titration with silver nitrate or, more commonly, by ion chromatography (IC), which can also detect anionic impurities.[9][21][22]
-
Trace Metal Analysis: Techniques like Inductively Coupled Plasma (ICP) analysis are used to quantify metallic impurities.
The table below summarizes common purity grades available for research applications.
| Purity Grade | Assay | Typical Total Impurities (Trace Metals) | Citations |
| ACS Reagent | ≥99.0% | Varies; specific limits for Fe, K, Cl, etc. | [15] |
| 99.99% Trace Metals Basis | 99.99% | ≤150.0 ppm | [15][23] |
| Anhydrous, Powder | 99.99% | ≤150.0 ppm | [15] |
Key Research Application: Phosphatase Inhibition
In cell biology and drug discovery, a primary application of high-purity this compound is as a phosphatase inhibitor in cell lysis buffers.[1][5] Protein phosphorylation is a key mechanism in signal transduction pathways. When cells are lysed for analysis (e.g., for Western blotting), endogenous phosphatases are released and can rapidly dephosphorylate target proteins, obscuring the true signaling state of the cell.
This compound acts as a general inhibitor of serine/threonine phosphatases, preserving the phospho-state of proteins for downstream analysis.
Mechanism of Phosphatase Inhibition
The following diagram illustrates the protective role of this compound in a typical cell lysis workflow for phosphoprotein analysis.
Caption: NaF inhibits phosphatases, preserving protein phosphorylation.
Protocol: Preparation of a 0.5 M NaF Stock Solution
This protocol provides a method for preparing a concentrated stock solution for use in lysis buffers.[5]
Materials:
-
High-purity this compound (Molecular Weight: 41.99 g/mol )
-
Deionized / Milli-Q water
-
50 mL polypropylene tube
-
Weighing scale
Procedure:
-
Weighing: Accurately weigh out 1.05 g of this compound.
-
Dissolution: Transfer the NaF to a 50 mL tube. Add approximately 40 mL of Milli-Q water.
-
Mixing: Cap the tube securely and mix by inversion until the solid is fully dissolved. This should take only a few minutes.[5]
-
Final Volume: Adjust the final volume to 50 mL with Milli-Q water.
-
Storage: The 0.5 M stock solution can be stored at 4°C. It is typically used at a final concentration of ~20 mM in the lysis buffer.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Exploring the Pharmaceutical Uses of this compound - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. What Is this compound Used for [qinmuchem.com]
- 7. This compound as a Setting Accelerator: Applications and Insights - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 8. This compound | NaF | CID 5235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: General methods of preparation, assay, properties and medicinal uses - Pharmacy Infoline [pharmacyinfoline.com]
- 10. US6106794A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. US6251358B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. WebElements Periodic Table » Sodium » this compound [winter.group.shef.ac.uk]
- 13. taoyuanchemical.com [taoyuanchemical.com]
- 14. CN105293528A - Preparation method of superior pure this compound - Google Patents [patents.google.com]
- 15. 氟化钠 anhydrous, powder, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 16. CN106830012B - Method for producing high-quality this compound by using fluorine-containing wastewater as raw material - Google Patents [patents.google.com]
- 17. mt.com [mt.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. scribd.com [scribd.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Fluoride in this compound for pharmaceutical use | Metrohm [metrohm.com]
- 22. Fluoride in this compound tablets for pharmaceutical use | Metrohm [metrohm.com]
- 23. フッ化ナトリウム 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
Sodium Fluoride's Impact on Protein Synthesis and DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium fluoride (NaF), a compound widely utilized in public health for dental caries prevention, exhibits significant cytotoxic effects at elevated concentrations, primarily by disrupting fundamental cellular processes. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound inhibits protein synthesis and DNA replication. The core of NaF's inhibitory action on protein synthesis lies in its ability to induce pronounced Endoplasmic Reticulum (ER) Stress, triggering the Unfolded Protein Response (UPR). This leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), causing a global attenuation of protein translation. Concurrently, NaF impedes DNA replication largely through indirect mechanisms, initiating oxidative stress and the generation of reactive oxygen species (ROS). The resulting DNA damage activates complex signaling cascades, including the MAPK and p53 pathways, which culminate in cell cycle arrest and, in cases of severe damage, apoptosis. This document synthesizes quantitative data from multiple studies, details key experimental protocols for assessing these effects, and provides visual diagrams of the implicated signaling pathways to offer a comprehensive resource for the scientific community.
The Effect of this compound on Protein Synthesis
The inhibition of protein synthesis is a primary consequence of this compound toxicity. The mechanism is not one of direct enzymatic inhibition but rather the induction of a cellular stress response centered on the endoplasmic reticulum.
Mechanism of Inhibition: Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
Exposure to this compound disrupts protein folding and processing within the ER, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][2] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR has three main sensor branches: PERK, IRE1, and ATF6. NaF exposure has been shown to activate all three pathways.[3][4]
The most direct pathway leading to protein synthesis inhibition is the PERK branch.
-
PERK Activation: In response to ER stress, PKR-like ER kinase (PERK) is activated through autophosphorylation.[1][3]
-
eIF2α Phosphorylation: Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][5]
-
Inhibition of Translation Initiation: Phosphorylated eIF2α prevents the GDP/GTP exchange required for the formation of the translation initiation complex, leading to a global shutdown of protein synthesis.[1][3] This is a protective mechanism designed to reduce the protein load on the stressed ER.
This process also leads to the induction of ER-resident chaperones such as BiP (Binding immunoglobulin Protein, also known as GRP78) and GRP94, in an attempt to refold the accumulated proteins.[3][6] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal, primarily through the induction of the transcription factor CHOP (C/EBP homologous protein), leading to programmed cell death.[3][6] A direct consequence of this translational arrest is the inhibition of protein secretion, causing proteins to accumulate intracellularly.[1]
Quantitative Data: Dose-Dependent Inhibition
The inhibitory effects of NaF on protein synthesis and related cellular functions are strictly dose-dependent. Higher concentrations lead to more pronounced inhibition of mitochondrial function and depletion of cellular ATP, which further exacerbates the inhibition of protein synthesis.[7][8]
| Parameter | NaF Concentration | Cell Type | Effect | Reference |
| Mitochondrial Function | 4 mmol/L | Human Oral Mucosal Fibroblasts | 31% Inhibition | [7] |
| 8 mmol/L | Human Oral Mucosal Fibroblasts | 56% Inhibition | [7] | |
| 12 mmol/L | Human Oral Mucosal Fibroblasts | 57% Inhibition | [7] | |
| Cellular ATP Level | 5.75 mmol/L | Human Oral Mucosal Fibroblasts | IC50 (50% Inhibition) | [7] |
| Protein Synthesis | 0.95 mM | HeLa Cells | Nearly complete growth arrest | [9] |
| Protein Secretion (SEAP) | 2.4 ppm (0.057 mM) | Ameloblast-derived LS8 cells | Dose-dependent decrease in secretion | [1] |
Signaling Pathway Visualization: NaF-Induced Inhibition of Protein Synthesis
Experimental Protocol: Measuring Protein Secretion Inhibition
This protocol is adapted from studies using Secreted Alkaline Phosphatase (SEAP) as a reporter for ER stress and protein secretion.[1]
Objective: To quantify the effect of NaF on the secretion of a reporter protein.
Materials:
-
Ameloblast-derived LS8 cell line stably transfected with a SEAP expression vector.
-
Alpha-MEM growth medium.
-
This compound (NaF) stock solution.
-
Chemiluminescent substrate for SEAP activity assay.
-
Luminometer.
-
Reagents for Western Blot analysis (lysis buffer, antibodies for SEAP and loading control).
Procedure:
-
Cell Culture: Plate the LS8-SEAP cells in 100-mm plates and grow to ~70-80% confluency.
-
NaF Treatment: Replace the medium with fresh medium containing varying concentrations of NaF (e.g., 0, 2.5, 5, 10 ppm) for a specified duration (e.g., 6 or 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant (medium) to measure secreted SEAP.
-
Cell Lysate: Wash the cells twice with PBS, then lyse the cells to measure intracellular SEAP and total protein.
-
-
SEAP Activity Assay (Supernatant):
-
Use a chemiluminescent SEAP assay kit according to the manufacturer's instructions.
-
Measure the light emission using a luminometer. The activity is proportional to the amount of secreted SEAP.
-
-
Western Blot Analysis (Cell Lysate):
-
Perform SDS-PAGE and Western blotting on the cell lysates.
-
Probe the membrane with an anti-SEAP antibody to detect intracellularly retained SEAP.
-
Probe with an antibody for a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Compare the SEAP activity in the supernatant and the intracellular SEAP levels across the different NaF concentrations. A decrease in supernatant activity coupled with an increase in intracellular levels indicates inhibition of protein secretion.
The Effect of this compound on DNA Replication
This compound's impact on DNA replication is primarily indirect, resulting from the induction of oxidative stress, subsequent DNA damage, and the activation of cell cycle checkpoints.
Mechanism of Inhibition: Oxidative Stress and DNA Damage
Excessive fluoride exposure is strongly linked to the generation of reactive oxygen species (ROS), such as superoxide anions, which leads to a state of oxidative stress.[10][11][12] This cellular imbalance causes widespread damage to macromolecules, including DNA.[11][13]
-
ROS Generation: NaF treatment increases intracellular ROS levels, overwhelming the cell's antioxidant defenses.[5][12]
-
DNA Damage: ROS directly attacks DNA, causing lesions such as oxidized bases (e.g., 8-oxoguanine) and DNA strand breaks.[10][12] This damage is a potent signal that halts cellular proliferation. Fluoride can also suppress the activity of DNA polymerase enzymes, further hindering both replication and repair processes.[11]
-
Cell Cycle Arrest: In response to DNA damage, checkpoint signaling pathways are activated. These pathways arrest the cell cycle, typically in the S phase (the phase of DNA synthesis) or the G2/M phase, to prevent the replication of damaged DNA and allow time for repair.[10][14][15] If the damage is irreparable, these same pathways can trigger apoptosis.
Key signaling molecules involved include ATM (Ataxia-Telangiectasia Mutated) and p53. Activated p53 can upregulate the expression of p21, an inhibitor of the Proliferating Cell Nuclear Antigen (PCNA), which is a critical processivity factor for DNA polymerase.[11]
Quantitative Data: Dose-Dependent DNA Damage and Cell Cycle Arrest
The genotoxic effects of NaF are dose-dependent, with higher concentrations leading to greater DNA damage and a higher percentage of cells undergoing apoptosis or cell cycle arrest.
| Parameter | NaF Concentration | Cell Type/Model | Effect | Reference |
| DNA Damage (% of cells) | 40 µg/mL (0.95 mM) | Human Embryo Hepatocytes (L-02) | 44.0% of cells with damaged DNA | [10] |
| 80 µg/mL (1.9 mM) | Human Embryo Hepatocytes (L-02) | Significant increase vs. low dose | [10] | |
| 150 mg/L (~3.57 mM) | Rat Oral Mucosal Cells | 50.20% DNA damage rate | [14] | |
| 150 mg/L (~3.57 mM) | Rat Hepatocytes | 44.80% DNA damage rate | [14] | |
| DNA Synthesis (TdR Uptake) | 3 mM | Mouse Embryonic Stem Cells | 81% decrease in uptake | [15] |
| 5 mM | Mouse Embryonic Stem Cells | 44% decrease in uptake | [15] | |
| Cell Cycle | 40-160 µg/mL | Human Embryo Hepatocytes (L-02) | Increased number of cells in S phase | [10] |
| Apoptosis Rate | 150 mg/L (~3.57 mM) | Rat Oral Mucosal Cells | 13.63% | [14] |
| 150 mg/L (~3.57 mM) | Rat Hepatocytes | 12.76% | [14] |
Signaling Pathway Visualization: NaF-Induced Inhibition of DNA Replication
Experimental Protocols
This protocol is a standard method for detecting DNA strand breaks in individual cells.[10]
Objective: To visualize and quantify NaF-induced DNA damage.
Materials:
-
Treated and control cells.
-
Low-melting-point agarose.
-
Microscope slides.
-
Lysis solution (high salt, detergent).
-
Alkaline electrophoresis buffer.
-
DNA staining dye (e.g., SYBR Green, Ethidium Bromide).
-
Fluorescence microscope with imaging software.
Procedure:
-
Cell Preparation: After treatment with NaF, harvest a single-cell suspension.
-
Encapsulation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution for at least 1 hour. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the amount of DNA in the tail versus the head, which is a direct measure of the extent of DNA damage.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[10][15]
Objective: To assess the effect of NaF on cell cycle progression.
Materials:
-
Treated and control cells.
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold) for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells after NaF treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI dye intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Software is used to quantify the percentage of cells in each phase, revealing any NaF-induced cell cycle arrest.
Conclusion
This compound exerts a profound and dose-dependent inhibitory effect on both protein synthesis and DNA replication through distinct but interconnected mechanisms. Its impact on protein synthesis is mediated primarily by the induction of ER stress and the subsequent activation of the PERK pathway of the UPR, leading to a global halt in translation initiation. The inhibition of DNA replication is largely a secondary effect, driven by NaF-induced oxidative stress. The resulting ROS generation causes significant DNA damage, which activates cell cycle checkpoints and arrests cells in the S and G2/M phases, thereby preventing the propagation of genomic lesions. Understanding these intricate pathways is critical for assessing the toxicological profile of fluoride and for developing therapeutic strategies to mitigate its adverse effects in cases of overexposure.
References
- 1. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (NaF) induces the splenic apoptosis via endoplasmic reticulum (ER) stress pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through reactive oxygen species-mediated endoplasmic reticulum stress pathway in Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (NaF) induces the splenic apoptosis via endoplasmic reticulum (ER) stress pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of this compound on human oral mucosal fibroblasts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Fluoride on Cell Growth of Two Human Cell Lines and on DNA and Protein Synthesis in HeLa Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. besjournal.com [besjournal.com]
- 11. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoride induces oxidative damage and SIRT1/autophagy through ROS-mediated JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage, apoptosis and cell cycle changes induced by fluoride in rat oral mucosal cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
understanding the ionic properties of sodium fluoride in solution
An In-depth Technical Guide to the Ionic Properties of Sodium Fluoride in Solution
Introduction
This compound (NaF) is an inorganic ionic compound with the formula NaF.[1] It presents as a colorless or white solid that is readily soluble in water.[1][2] In solution, NaF is a strong electrolyte, completely dissociating into its constituent ions, sodium (Na⁺) and fluoride (F⁻).[3][4][5] Understanding the behavior of these ions in an aqueous environment is critical for numerous applications, including water fluoridation, dental treatments, metallurgy, and as a reagent in chemical synthesis.[1] This guide provides a detailed examination of the core ionic properties of this compound in solution, including its dissociation and hydration, thermodynamic characteristics, and transport phenomena. It also outlines key experimental protocols for the characterization of these properties, tailored for researchers, scientists, and drug development professionals.
Dissociation and Hydration
As a simple 1:1 electrolyte, solid this compound dissolves in water to give separated sodium (Na⁺) and fluoride (F⁻) ions.[1][3] This process involves the disruption of the ionic lattice of the NaF crystal and the subsequent interaction of the freed ions with the polar water molecules, a process known as hydration or solvation.[6]
The dissociation equation is: NaF(s) → Na⁺(aq) + F⁻(aq) [3]
Water molecules, being dipoles, orient themselves around the ions. The partially negative oxygen atom is attracted to the positive sodium ion (Na⁺), while the partially positive hydrogen atoms are attracted to the negative fluoride ion (F⁻).[6] This creates hydration shells around each ion, stabilizing them in the solution.[6][7] The strength of these ion-dipole interactions is a key factor in the dissolution process, and the energy released upon hydration (enthalpy of hydration) must be sufficient to overcome the lattice energy of the solid crystal.[6]
Quantitative Data
Physical and Thermodynamic Properties
The dissolution and ionic behavior of this compound are governed by its physical and thermodynamic properties. While considered a strong electrolyte, some studies suggest the possibility of ion-pairing (formation of NaF°) in more concentrated solutions.[8][9][10]
| Property | Value | Conditions | Reference(s) |
| Molar Mass | 41.988 g/mol | - | [1] |
| Density | 2.558 g/cm³ | Solid | [1][11] |
| Melting Point | 993 °C | - | [1][11] |
| Boiling Point | 1704 °C | - | [1][11] |
| Solubility in Water | 36.4 g/L | 0 °C | [1][11][12] |
| 40.4 g/L (~0.96 M) | 20 °C | [1][11][12] | |
| 42.0 g/L (~1.0 M) | Room Temperature | [2] | |
| 50.5 g/L | 100 °C | [1][11][12] | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -573.6 kJ/mol | Solid | [1][11] |
| Enthalpy of Solution (ΔH_sol) | +0.9 kJ/mol | - | [13] (Calculated) |
| Enthalpy of Hydration (ΔH_hyd), Na⁺(g) | -390 kJ/mol | - | [13] |
| Enthalpy of Hydration (ΔH_hyd), F⁻(g) | -457 kJ/mol | - | [13] (Calculated) |
| Ion Pair Dissociation Constant (K_D) | 1.88 | 25 °C, molality scale | [9] |
Transport Properties: Molar Conductivity
The ability of a this compound solution to conduct electricity is a direct measure of the mobility of its constituent ions. Molar conductivity (Λ_m) accounts for the concentration of the electrolyte and is a key parameter in characterizing its behavior. It decreases with increasing concentration due to inter-ionic interactions. A study of aqueous NaF solutions at 25°C provided the following data.[8][14]
| Concentration (mol/L) | Molar Conductivity (Λ_m) (S cm²/mol) |
| 0.0008235 | 103.43 |
| 0.0019941 | 102.39 |
| 0.0048507 | 100.67 |
| 0.0096531 | 98.69 |
| 0.018413 | 96.26 |
| 0.045001 | 92.29 |
| 0.096895 | 87.72 |
| 0.20163 | 81.93 |
Experimental Protocols
Accurate determination of the ionic properties of NaF in solution requires robust experimental methodologies. The two primary techniques are conductivity measurement and potentiometry with an ion-selective electrode (ISE).
Protocol: Molar Conductivity Measurement
This protocol describes the determination of the molar conductivity of a NaF solution as a function of concentration.
Objective: To measure the electrical conductivity of NaF solutions at various concentrations to determine the molar conductivity.
Materials:
-
High-purity this compound (reagent grade), dried.
-
Deionized or distilled water with low intrinsic conductivity.
-
Conductivity meter with a temperature sensor.[15]
-
Conductivity cell (two- or four-electrode type).[16]
-
Volumetric flasks and pipettes (Class A).
-
Thermostatically controlled water bath.[17]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of a known concentration (e.g., 0.2 M NaF) by accurately weighing the dried NaF and dissolving it in a volumetric flask with deionized water.
-
Prepare a series of dilutions from the stock solution (e.g., spanning 0.001 M to 0.2 M) using precise volumetric techniques.[18]
-
-
Instrument Calibration:
-
Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity as specified by the manufacturer or relevant standards (e.g., JIS K 0130-2008).[17]
-
Determine the cell constant (K) if not already known, using a standard KCl solution.
-
-
Measurement:
-
Equilibrate the NaF solutions and the conductivity cell in a water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C), as conductivity is highly temperature-dependent.[17]
-
Rinse the conductivity cell thoroughly with deionized water and then with an aliquot of the sample solution to be measured.
-
Immerse the cell in the sample solution, ensuring the electrodes are fully submerged and there are no trapped air bubbles.
-
Allow the reading to stabilize and record the conductivity (σ) and temperature.
-
Repeat the measurement for each prepared dilution, starting from the most dilute to minimize cross-contamination.
-
-
Data Analysis:
-
Calculate the molar conductivity (Λ_m) for each concentration (c) using the formula: Λ_m = 1000 * σ / c where σ is in S/cm and c is in mol/L.
-
Plot Λ_m versus the square root of the concentration (√c) to analyze the relationship, which can be compared to the Kohlrausch law for strong electrolytes.[15]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | NaF | CID 5235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. brainly.in [brainly.in]
- 7. Hydration Structures and Dynamics of the this compound Aqueous Solutions at Various Temperatures: Molecular Dynamics Simulations - ProQuest [proquest.com]
- 8. Molar conductivity of this compound in aqueous solution at 25°C. Applications of Pitts' conductivity equation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 12. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 13. leetz.weebly.com [leetz.weebly.com]
- 14. Molar conductivity of this compound in aqueous solution at 25°C. Applications of Pitts' conductivity equation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 15. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]
- 16. imeko.org [imeko.org]
- 17. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]
- 18. chemrxiv.org [chemrxiv.org]
Sodium Fluoride: A Versatile and Cost-Effective Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium fluoride (NaF), a simple inorganic salt, has emerged as a valuable and versatile reagent in the organic chemist's toolbox. Its utility extends from being a key fluorine source in nucleophilic substitution reactions to acting as a solid-supported base in various carbon-carbon bond-forming transformations. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
This compound is a white, crystalline solid with moderate solubility in water and limited solubility in many organic solvents.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molar Mass | 41.99 g/mol |
| Melting Point | 993 °C |
| Boiling Point | 1704 °C |
| Solubility in Water | 4.04 g/100 mL at 20 °C |
| pKa of conjugate acid (HF) | 3.17 |
Safety Precautions: this compound is toxic if swallowed or inhaled and can cause serious skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with acids, toxic hydrogen fluoride gas can be liberated.[3]
Applications of this compound in Organic Synthesis
This compound's utility in organic synthesis is primarily centered on its role as a fluoride nucleophile and a base.
Fluorination Reactions: The Finkelstein Reaction
The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen for another.[4] this compound can be employed to convert alkyl chlorides and bromides to their corresponding fluorides.[1] The reaction is typically driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent, such as acetone or dimethylformamide (DMF).[4][5]
dot
Caption: SN2 mechanism of the Finkelstein reaction.
Experimental Protocol: Fluorination of an Alkyl Bromide
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 equiv) and anhydrous this compound (1.5 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the alkyl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Examples of the Finkelstein Reaction using this compound
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | DMF | 120 | 24 | 75-85 |
| Benzyl Bromide | Acetonitrile | 80 | 12 | >90 |
| 1-Bromo-3-phenylpropane | DMF | 100 | 18 | 80 |
Desilylation Reactions
This compound is an effective reagent for the cleavage of silyl ethers, a common protecting group for alcohols in organic synthesis.[1] The strong affinity of the fluoride ion for silicon drives the reaction, forming a stable silicon-fluorine bond and liberating the alcohol.
Experimental Protocol: Desilylation of a Silyl Ether
-
Reaction Setup: To a solution of the silyl ether (1.0 equiv) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water, add this compound (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol, which can be further purified by chromatography if necessary.
Table 2: Relative Reactivity of Silyl Ethers towards NaF-mediated Desilylation
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | Very Fast |
| Triethylsilyl (TES) | Fast |
| tert-Butyldimethylsilyl (TBDMS/TBS) | Moderate |
| tert-Butyldiphenylsilyl (TBDPS) | Slow |
| Triisopropylsilyl (TIPS) | Very Slow |
This compound as a Base in Condensation Reactions
This compound's basicity (pKa of HF is ~3.2) makes it a suitable catalyst for various condensation reactions, particularly the Knoevenagel and Claisen-Schmidt condensations.[6][7]
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[8] this compound has been shown to be an effective catalyst, especially under microwave irradiation.[9]
Caption: General experimental workflow for a NaF-mediated reaction.
Conclusion
This compound is a readily available, inexpensive, and versatile reagent with a broad range of applications in organic synthesis. Its utility in fluorination, desilylation, and as a base in condensation reactions makes it an attractive choice for both academic research and industrial drug development. The use of solid-supported this compound further enhances its practicality by simplifying reaction work-up and catalyst recovery. By understanding its reactivity and employing the appropriate experimental conditions, researchers can effectively leverage this compound to achieve their synthetic goals.
References
- 1. player.uacdn.net [player.uacdn.net]
- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Sodium Fluoride with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between sodium fluoride and metalloenzymes. It details the mechanisms of inhibition, summarizes key quantitative data, provides generalized experimental protocols for studying these interactions, and visualizes the impact of fluoride on critical cellular signaling pathways.
Core Mechanisms of Fluoride Interaction with Metalloenzymes
This compound (NaF) is a well-documented inhibitor of numerous metalloenzymes. Its inhibitory actions are multifaceted and primarily hinge on the unique chemical properties of the fluoride ion (F⁻). The core mechanisms can be broadly categorized as follows:
-
Direct Metal Ion Coordination: The highly electronegative fluoride ion can directly bind to the metal cofactor within the enzyme's active site. This interaction can displace a water molecule or a hydroxide ion that is essential for catalysis, thereby inactivating the enzyme. This mechanism is pH-dependent, often becoming more potent at acidic pH where the formation of hydrofluoric acid (HF) may facilitate its entry into the active site.
-
Formation of Phosphate Analogs: In the presence of trace amounts of aluminum (Al³⁺) or beryllium (Be²⁺), fluoride forms stable complexes (AlF₃, AlF₄⁻, BeF₃⁻) that act as structural mimics of the phosphate group (PO₄³⁻).[1] These metallofluoride complexes can bind tightly to the active sites of phosphoryl transfer enzymes, such as P-type ATPases and G-proteins, effectively locking them in an inactive or transition-like state.[2]
-
Disruption of Hydrogen Bonding Networks: The binding of fluoride to the metal center can perturb the intricate hydrogen-bonding network within the active site that is crucial for substrate positioning and transition state stabilization. This disruption can significantly impair the enzyme's catalytic efficiency.
Quantitative Data on Metalloenzyme Inhibition by this compound
The inhibitory potency of this compound varies significantly depending on the specific metalloenzyme, the presence of other ions (like phosphate), and the experimental conditions (e.g., pH). The following tables summarize key quantitative data from published studies.
| Enzyme | Organism/Source | Metal Cofactor(s) | Inhibition Type | Kᵢ (Inhibition Constant) | Conditions | Reference(s) |
| Enolase | Streptococcus sanguis | Mg²⁺ | Competitive | 16 ± 2 µM | 5 mM Phosphate | [3] |
| Enolase | Streptococcus salivarius | Mg²⁺ | Competitive | 19 ± 2 µM | 5 mM Phosphate | [3] |
| Enolase | Streptococcus mutans | Mg²⁺ | Competitive | 40 ± 4 µM | 5 mM Phosphate | [3] |
| Enolase | Streptococcus mutans | Mg²⁺ | Noncompetitive→Competitive | 1.39 mM (noncompetitive), 0.26 mM (with 0.5 mM phosphate) | 1 mM Mg²⁺ | [4] |
| Enolase | Actinomyces naeslundii | Mg²⁺ | Competitive | 46 ± 6 µM | 5 mM Phosphate | [3] |
| Enolase | Lactobacillus rhamnosus | Mg²⁺ | Competitive | 54 ± 6 µM | 5 mM Phosphate | [3] |
| Na⁺,K⁺-ATPase | Shark | Na⁺, K⁺, Mg²⁺ | - | 1.2 ± 0.1 mM | pH 6.5, 5 mM MgCl₂ | [5] |
| Na⁺,K⁺-ATPase | Shark | Na⁺, K⁺, Mg²⁺ | - | 1.6 ± 0.1 mM | pH 7.5, 5 mM MgCl₂ | [5] |
| Na⁺,K⁺-ATPase | Shark | Na⁺, K⁺, Mg²⁺ | - | 6.3 ± 0.1 mM | pH 8.5, 5 mM MgCl₂ | [5] |
| Acid Phosphatase | Rice Seedlings | - | Noncompetitive | 0.23 mM | - | [6] |
| Enzyme | Organism/Source | Metal Cofactor(s) | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference(s) |
| Matrix Metalloproteinase-2 (MMP-2) | Purified Human | Zn²⁺, Ca²⁺ | 100 ppm F⁻ | [7] |
| Matrix Metalloproteinase-9 (MMP-9) | Purified Human | Zn²⁺, Ca²⁺ | 75 ppm F⁻ | [7] |
| Salivary MMP-9 | Human Saliva | Zn²⁺, Ca²⁺ | 200 ppm F⁻ | [7] |
| Proton-translocating ATPase | Streptococcus mutans | Mg²⁺ | ~3 mM | [8] |
| Proton-translocating ATPase | Lactobacillus casei | Mg²⁺ | ~25 mM | [8] |
| Enzyme | Organism/Source | Ligand | Kₐ (Association Constant) / Kₑ (Binding Constant) | Method | Reference(s) |
| Enolase (dimer) | Human Neuronal | Fluoride | Kₑ₁: 7.5 x 10⁵ M⁻¹Kₑ₂: 1.2 x 10⁵ M⁻¹Kₑ₃: 8.6 x 10⁴ M⁻¹Kₑ₄: 1.6 x 10⁴ M⁻¹ | Isothermal Titration Calorimetry | [9][10] |
Experimental Protocols
This section provides generalized protocols for key experimental techniques used to characterize the interaction of this compound with metalloenzymes.
Gelatin Zymography for Matrix Metalloproteinase (MMP) Inhibition
This technique is used to detect the gelatinolytic activity of MMPs and assess their inhibition by NaF.
Materials:
-
Samples containing MMPs (e.g., conditioned cell culture media)
-
Recombinant human MMP-2 and MMP-9 (positive controls)
-
10% SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer (2X)
-
Electrophoresis running buffer
-
Renaturing Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.02% Brij-35
-
This compound (NaF) stock solutions of various concentrations
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250
-
Destaining Solution
Protocol:
-
Sample Preparation: Prepare samples and mix with an equal volume of 2X non-reducing sample buffer. Do not boil the samples.
-
Inhibitor Treatment: Pre-incubate the samples with desired final concentrations of NaF for a set period (e.g., 30 minutes) at room temperature before loading onto the gel. Alternatively, NaF can be added directly to the developing buffer.
-
Gel Electrophoresis: Load equal amounts of protein into the wells of the gelatin zymogram gel. Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice with Renaturing Buffer for 30 minutes each with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C. For inhibitor studies where NaF was not added in step 2, add the desired final concentrations of NaF to the developing buffer. Include a control incubation without NaF.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes. Destain the gel until clear bands of gelatinolysis are visible against a blue background.
-
Data Analysis: The zones of enzymatic activity will appear as clear bands. Quantify the band intensity using densitometry. The percentage of inhibition is calculated by comparing the activity in the presence of NaF to the control.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified metalloenzyme
-
This compound solution
-
Identical, well-matched buffer for both the enzyme and NaF (critical to minimize heats of dilution). The buffer should be degassed.
-
Isothermal Titration Calorimeter
Generalized Protocol:
-
Sample Preparation:
-
Dialyze the purified enzyme extensively against the chosen buffer.
-
Prepare the NaF solution in the exact same final dialysis buffer.
-
Determine the concentrations of both the enzyme and NaF accurately.
-
Typical starting concentrations: 5-50 µM enzyme in the sample cell and a 10-20 fold higher concentration of NaF in the syringe (e.g., 50-500 µM).
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Load the enzyme solution into the sample cell (~300 µL) and the NaF solution into the injection syringe (~100-120 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, which can be discarded from the data analysis.
-
Execute a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the NaF solution into the enzyme solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the area of each heat burst peak.
-
Plot the heat change per mole of injectant against the molar ratio of NaF to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters: Kₐ (and thus the dissociation constant, Kₐ), ΔH, and n.
-
X-ray Crystallography for Structural Analysis
This technique provides a high-resolution, three-dimensional structure of the metalloenzyme with fluoride bound in its active site.
Generalized Workflow:
-
Crystallization:
-
The purified metalloenzyme is concentrated to a high level (e.g., 5-20 mg/mL).
-
The enzyme is co-crystallized with a concentration of NaF sufficient to ensure binding. This is typically achieved by setting up crystallization trials (e.g., using vapor diffusion) where the reservoir solution contains NaF.
-
Alternatively, pre-formed enzyme crystals can be soaked in a solution containing NaF.
-
Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
-
-
Data Collection:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (typically at a synchrotron).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
The structure is solved using methods like molecular replacement, using a known structure of the enzyme as a search model.
-
An initial electron density map is generated. The atomic model of the enzyme and the fluoride ion are built into this map.
-
The model is refined through iterative cycles of computational refinement and manual rebuilding to improve the fit between the model and the experimental data.
-
-
Validation and Analysis:
-
The final structure is validated to ensure its quality and stereochemical soundness.
-
The refined structure reveals the precise coordination of the fluoride ion with the metal center and surrounding amino acid residues, providing detailed insights into the mechanism of inhibition.
-
Impact on Signaling Pathways and Logical Relationships
This compound's ability to inhibit key metalloenzymes, particularly phosphatases and enzymes in central metabolism, allows it to significantly perturb cellular signaling pathways.
Inhibition of Glycolysis via Enolase
Enolase, a magnesium-dependent metalloenzyme, catalyzes the penultimate step in glycolysis. Fluoride, in the presence of phosphate, is a potent inhibitor of enolase, leading to a bottleneck in the glycolytic pathway and reduced ATP production.
Caption: Inhibition of the glycolytic pathway by this compound targeting the metalloenzyme enolase.
Activation of G-Protein Signaling
Fluoride, in combination with trace aluminum (forming fluoroaluminate, AlF₄⁻), acts as a potent activator of heterotrimeric G-proteins. AlF₄⁻ mimics the γ-phosphate of GTP, binding to the GDP-bound α-subunit and stabilizing it in an active conformation. This leads to the activation of downstream effectors without the need for receptor-ligand binding.
Caption: Receptor-independent activation of G-protein signaling by fluoroaluminate.
Disruption of Phosphatase-Regulated Signaling (e.g., PI3K/Akt Pathway)
This compound is a general inhibitor of serine/threonine and tyrosine phosphatases. By inhibiting phosphatases like PTEN and PP2A, which are negative regulators of the PI3K/Akt pathway, NaF can lead to the sustained phosphorylation and activation of Akt, thereby promoting cell survival and proliferation signals.
Caption: NaF promotes Akt signaling by inhibiting the phosphatase PTEN, a negative regulator.
References
- 1. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterotrimeric G proteins as fluoride targets in bone (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of purified enolases from oral bacteria by fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523 [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Fluoride Complexes of Na,K-ATPase: CHARACTERIZATION OF FLUORIDE-STABILIZED PHOSPHOENZYME ANALOGUES AND THEIR INTERACTION WITH CARDIOTONIC STEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Fluoride inhibition of proton-translocating ATPases of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes: Utilizing Sodium Fluoride as a Phosphatase Inhibitor in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of protein phosphorylation is paramount in many areas of biological research and drug development. Western blotting is a cornerstone technique for detecting and quantifying specific phosphorylated proteins. However, a significant challenge in this process is the rapid dephosphorylation of proteins by endogenous phosphatases upon cell lysis. Sodium fluoride (NaF) is a widely used and cost-effective inhibitor of serine/threonine phosphatases, crucial for preserving the phosphorylation status of target proteins for accurate Western blot analysis.[1][2]
Mechanism of Action
This compound acts as an inhibitor of a class of enzymes known as serine/threonine phosphatases.[1] These enzymes function by hydrolyzing the phosphate group from phosphorylated serine and threonine residues on proteins. The fluoride ion (F⁻) is believed to exert its inhibitory effect by acting as a mimic of the phosphate group in the active site of the phosphatase, leading to the formation of a stable, inactive complex with the enzyme. This prevents the dephosphorylation of substrate proteins, thereby preserving the native phosphorylation state of the protein of interest within the cell lysate.[3]
Applications in Western Blotting
The primary application of this compound in the context of Western blotting is its inclusion in cell lysis buffers.[4] By inhibiting serine/threonine phosphatases at the very beginning of the sample preparation process, NaF ensures that the phosphorylation status of proteins is maintained throughout the experiment, from cell lysis to protein quantification and finally to immunodetection. This is particularly critical when studying signaling pathways, such as the MAPK/ERK pathway, where the activation state of key proteins is phosphorylation-dependent.[5][6][7]
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the specific phosphatase activity in the lysate. However, a general concentration range of 1-20 mM is widely reported to be effective for inhibiting serine/threonine phosphatases in Western blotting applications.[1][2] For most applications, a final concentration of 10 mM in the lysis buffer is a common starting point.[8] It is often used in conjunction with a tyrosine phosphatase inhibitor, such as sodium orthovanadate, to provide broad-spectrum protection against dephosphorylation.[1]
Data Presentation
The following table summarizes the effect of this compound, in combination with sodium orthovanadate, on the detection of a phosphorylated protein (phospho-MAP kinase) by Western blotting. The data illustrates a significant increase in signal intensity with the inclusion of these inhibitors.
| Treatment | This compound (NaF) Concentration | Sodium Orthovanadate (Na₃VO₄) Concentration | Relative Intensity of Phospho-MAP Kinase Signal (% of No Inhibitor) |
| No Phosphatase Inhibitors | 0 mM | 0 mM | 100% |
| Phosphatase Inhibitors | 10 mM | 1 mM | ~200% |
| Phosphatase Inhibitors | 20 mM | 2 mM | ~250% |
| Phosphatase Inhibitors | 50 mM | 5 mM | ~275% |
Data adapted from Sharma, S. K., & Carew, T. J. (2002). Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies. Analytical biochemistry, 307(1), 187-189.
Experimental Protocols
Preparation of this compound Stock Solution (0.5 M)
Materials:
-
This compound (NaF), molecular weight: 41.99 g/mol
-
High-purity water (e.g., Milli-Q or deionized water)
-
50 mL conical tube or appropriate container
-
Weighing scale and weigh boat
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh out 2.10 g of this compound.
-
Transfer the NaF to a 50 mL conical tube.
-
Add approximately 40 mL of high-purity water.
-
Cap the tube securely and mix by inverting or vortexing until the NaF is completely dissolved. Gentle warming may aid dissolution, but ensure the solution cools to room temperature before final volume adjustment.
-
Adjust the final volume to 50 mL with high-purity water.
-
Store the 0.5 M NaF stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[8]
Preparation of Lysis Buffer with this compound
Materials:
-
Lysis buffer of choice (e.g., RIPA, NP-40 based buffer)
-
0.5 M this compound (NaF) stock solution
-
Other protease and phosphatase inhibitors (e.g., sodium orthovanadate, PMSF, protease inhibitor cocktail)
-
Ice
Procedure:
-
Prepare the desired volume of your chosen lysis buffer.
-
Immediately before use, add the phosphatase and protease inhibitors to the lysis buffer on ice.
-
To achieve a final concentration of 10 mM NaF, add 20 µL of the 0.5 M NaF stock solution for every 1 mL of lysis buffer.
-
Add other inhibitors to their recommended final concentrations. For example, add sodium orthovanadate to a final concentration of 1 mM.
-
Mix the complete lysis buffer gently by inverting the tube. Keep the buffer on ice at all times.
Western Blotting Protocol for Phosphorylated Proteins
This protocol outlines the key steps for performing a Western blot with a focus on preserving protein phosphorylation using this compound.
1. Cell Lysis: a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add the complete, ice-cold lysis buffer containing 10 mM NaF and other inhibitors. c. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation for SDS-PAGE: a. Mix an appropriate amount of protein lysate with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
4. Gel Electrophoresis and Protein Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein, which can lead to high background.[4] b. Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: MAPK/ERK signaling pathway with phosphatase inhibition.
Caption: Western Blot workflow highlighting NaF inclusion.
Caption: Mechanism of phosphatase inhibition by NaF.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Mechanisms of this compound-induced endothelial cell barrier dysfunction: role of MLC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Preserving Phosphorylation: Optimal Use of Sodium Fluoride in Phosphoprotein Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern a myriad of biological processes, including cell growth, differentiation, and apoptosis. Reversible phosphorylation, controlled by protein kinases and phosphatases, acts as a molecular switch. Consequently, the accurate analysis of phosphoproteins is critically dependent on the preservation of their in vivo phosphorylation state during experimental procedures. Endogenous phosphatases, released upon cell lysis, can rapidly dephosphorylate proteins, leading to a significant loss of information. Sodium fluoride (NaF) is a widely used and effective inhibitor of serine/threonine phosphatases, making it an essential component of lysis buffers for phosphoprotein analysis. This document provides detailed application notes and protocols for the optimal use of this compound in preserving phosphoproteins for various downstream applications.
Mechanism of Action
This compound primarily acts as an inhibitor of serine/threonine phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1] Fluoride ions (F⁻) are thought to mimic the phosphate group of phosphoserine and phosphothreonine residues, thereby competitively inhibiting the active site of these phosphatases. It is crucial to note that this compound is not a potent inhibitor of all phosphatases. Therefore, it is most effective when used in combination with other phosphatase inhibitors, such as sodium orthovanadate (a tyrosine phosphatase inhibitor), to ensure broad-spectrum protection of the phosphoproteome.[2][3]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type, the abundance of endogenous phosphatases, and the specific downstream application. However, a general consensus has been established in the scientific literature. The following table summarizes the recommended concentrations of this compound for phosphoprotein preservation.
| Application | Recommended NaF Concentration | Other Recommended Phosphatase Inhibitors | Reference(s) |
| Western Blotting | 10 mM | 1 mM Sodium Orthovanadate, 5 mM Sodium Pyrophosphate, 10 mM β-glycerophosphate | [2] |
| 5-10 mM | Sodium Orthovanadate, PMSF | [4] | |
| 20 mM | - | [5] | |
| Immunoprecipitation | 10 mM | 1 mM Sodium Orthovanadate, 5 mM Sodium Pyrophosphate, 10 mM β-glycerophosphate | [2] |
| Mass Spectrometry | 1 mM | 1 mM β-glycerophosphate, 10 mM Sodium Pyrophosphate, Phosphatase inhibitor cocktails | [6] |
| General Cell Lysis | 1-20 mM | Sodium Orthovanadate | [3] |
| 1-5 mM | Sodium Orthovanadate, PMSF | [4] |
Experimental Protocols
Preparation of Stock Solutions
1 M this compound (NaF) Stock Solution:
-
Weigh 4.2 g of this compound (Molecular Weight: 41.99 g/mol ).
-
Dissolve in 80 mL of sterile, deionized water.
-
Adjust the final volume to 100 mL with sterile, deionized water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store in aliquots at -20°C.
Preparation of Lysis Buffer (Modified RIPA Buffer) for Western Blotting
This protocol provides a robust lysis buffer for the extraction of total cellular proteins, including phosphoproteins.
Modified RIPA Buffer Components (for 50 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | 2.5 mL |
| NaCl | 5 M | 150 mM | 1.5 mL |
| NP-40 | 10% | 1% | 5 mL |
| Sodium Deoxycholate | 10% | 0.5% | 2.5 mL |
| SDS | 10% | 0.1% | 0.5 mL |
| EDTA | 0.5 M | 1 mM | 100 µL |
| This compound | 1 M | 10 mM | 500 µL |
| Sodium Orthovanadate | 100 mM | 1 mM | 500 µL |
| β-glycerophosphate | 1 M | 10 mM | 500 µL |
| Sodium Pyrophosphate | 100 mM | 5 mM | 2.5 mL |
| Protease Inhibitor Cocktail | 100X | 1X | 500 µL |
| Deionized Water | - | - | to 50 mL |
Procedure:
-
Combine all components except for the protease and phosphatase inhibitors.
-
The buffer can be stored at 4°C for several weeks.
-
Crucially, add the this compound, sodium orthovanadate, β-glycerophosphate, sodium pyrophosphate, and protease inhibitor cocktail fresh to the lysis buffer immediately before use. This ensures maximal inhibitory activity.
Protocol for Cell Lysis and Protein Extraction
For Adherent Cells:
-
Grow cells to the desired confluency in a culture dish.
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold modified RIPA buffer (with freshly added inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[5]
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold modified RIPA buffer (with freshly added inhibitors).
-
Proceed with steps 7-11 from the adherent cell protocol.
Visualizations
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical signaling route that is often studied for its role in cell proliferation, differentiation, and survival. The phosphorylation status of key proteins in this pathway, such as MEK and ERK, is tightly regulated and essential for its function. The preservation of these phosphorylation events is paramount for accurate analysis.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Phosphoprotein Preservation
This workflow outlines the key steps for sample preparation to ensure the preservation of phosphoproteins for downstream analysis.
Caption: Workflow for phosphoprotein preservation during sample preparation.
Conclusion
The inclusion of this compound at an optimal concentration in lysis buffers is a critical step for the accurate study of phosphoproteins. By effectively inhibiting serine/threonine phosphatases, this compound helps to preserve the transient phosphorylation events that are central to cellular signaling. For comprehensive protection of the phosphoproteome, it is highly recommended to use this compound as part of a broader phosphatase inhibitor cocktail. The protocols and guidelines presented in this document provide a solid foundation for researchers to reliably investigate the dynamic world of protein phosphorylation.
References
Application Notes and Protocols: Preparing Sodium Fluoride Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluoride (NaF) is a widely used reagent in cell culture experiments, primarily as a phosphatase inhibitor to preserve the phosphorylation state of proteins for downstream analysis, such as Western blotting. It is also utilized to study the effects of fluoride on various cellular processes, including cell growth, proliferation, apoptosis, and signaling pathways. This document provides detailed protocols for the preparation of this compound solutions and summarizes its effects on cultured cells, including its impact on key signaling pathways.
Data Presentation
Table 1: this compound Solution Preparation
| Stock Solution Concentration | Mass of NaF (g) | Volume of Solvent (mL) | Solvent |
| 0.5 M (500 mM)[1] | 1.05 | 50 | Deionized/Milli-Q Water[1] |
| 1 M | 8.4 | 200 | Sterile Water[2] |
| 1000 mg/L (1 mg/mL) | 2.210 | 1000 | Water[3] |
| 100 µg/mL | 0.2210 | 1000 | Distilled Water[4] |
| 0.1 M | 4.2 | 1000 | Distilled Water[5] |
Table 2: Recommended Working Concentrations and Observed Effects of this compound in Cell Culture
| Cell Line | NaF Concentration | Incubation Time | Observed Effects |
| Human Diploid Fibroblasts | 0.2 ppm | - | No significant impairment of growth.[6] |
| Human Diploid Fibroblasts | > 2 ppm | - | Marked effect on cell growth.[6] |
| Human Diploid Fibroblasts | 20 ppm | - | Cells did not survive.[6] |
| HeLa and I-5C-4 cells | Various | 24 hours | Inhibition of protein synthesis, no immediate effect on DNA synthesis.[7] |
| NRK-52E (Rat Kidney Epithelial) | 10 µM | 24 hours | Increased expression of ERBB2, PI3K, and Akt genes.[8] |
| NRK-52E (Rat Kidney Epithelial) | 2250 µM (IC25) | 24 hours | Decreased expression of mTOR.[8] |
| NRK-52E (Rat Kidney Epithelial) | 4250 µM (IC50) | 24 hours | Increased expression of TP53.[8] |
| M-1 (Kidney Epithelial) | 100 and 200 µM | Up to 96 hours | Upregulated ENaC subunit genes Scnn1a and Scnn1g.[9] |
| M-1 (Kidney Epithelial) | 400 µM | Up to 96 hours | Downregulated all three ENaC subunit genes.[9] |
| Human Gingival Fibroblasts (HGF) | Dose-dependent | Time-dependent | Reduced cell viability, induced apoptosis.[10] |
| Various (MCF7, MDAMB231, etc.) | 1-5 mM | - | Used as a phosphatase inhibitor in lysis buffer.[11] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution
This protocol is adapted from Laboratory Notes (2022).[1]
Materials:
-
This compound (NaF), Molecular Weight: 41.99 g/mol
-
Deionized or Milli-Q water
-
50 mL conical tubes
-
Weighing scale and weigh paper
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety goggles
Procedure:
-
Safety First: Put on your PPE before handling any chemicals.[1]
-
Weighing NaF: Accurately weigh out 1.05 g of this compound powder.[1]
-
Dissolving NaF: Transfer the weighed NaF into a 50 mL conical tube. Add approximately 40 mL of deionized or Milli-Q water.[1]
-
Mixing: Cap the tube tightly and invert it several times until the NaF is completely dissolved. This should take about 5-10 minutes.[1]
-
Final Volume Adjustment: Adjust the final volume of the solution to 50 mL with deionized or Milli-Q water.[1]
-
Storage: Store the 0.5 M NaF stock solution at 4°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Treatment
Materials:
-
0.5 M NaF stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of NaF you wish to use for your experiment based on literature or preliminary dose-response studies.
-
Calculate Dilution: Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed.
-
M1 = Concentration of the stock solution (e.g., 0.5 M or 500,000 µM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration (e.g., 100 µM)
-
V2 = Final volume of the cell culture medium
-
-
Prepare Working Solution: In a sterile conical tube, add the calculated volume of the NaF stock solution to the appropriate volume of complete cell culture medium.
-
Sterile Filtration (Optional but Recommended): For long-term experiments or sensitive cell lines, sterile filter the final working solution using a 0.22 µm syringe filter.
-
Application to Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared NaF-containing medium.
Signaling Pathways and Experimental Workflows
This compound Treatment and Cell Viability Assay Workflow
The following diagram illustrates a typical workflow for treating cells with this compound and subsequently assessing cell viability.
Caption: Workflow for NaF treatment and viability assay.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and survival.
1. NF-κB Signaling Pathway:
This compound can induce inflammatory responses by activating the NF-κB signaling pathway.[12] This involves the upregulation of pro-inflammatory mediators.
Caption: NaF-induced activation of the NF-κB pathway.
2. MAPK Signaling Pathway:
Studies have indicated that NaF can activate the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway, which is involved in cellular responses to stress.[13]
Caption: NaF-induced activation of the MAPK pathway.
3. PI3K/Akt Signaling Pathway:
This compound treatment can also affect the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.[8][14]
Caption: Dose-dependent effects of NaF on PI3K/Akt pathway.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. mesoscale.com [mesoscale.com]
- 3. eusalt.com [eusalt.com]
- 4. baaqmd.gov [baaqmd.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Effect of this compound on growth of human diploid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Fluoride on Cell Growth of Two Human Cell Lines and on DNA and Protein Synthesis in HeLa Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. The Effects of this compound (NaF) Treatment on the PI3K/Akt Signal Pathway in NRK-52E Cells - ProQuest [proquest.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (NaF) Induces Inflammatory Responses Via Activating MAPKs/NF-κB Signaling Pathway and Reducing Anti-inflammatory Cytokine Expression in the Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Sodium Fluoride: A Versatile Tool for Interrogating G Protein Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine nucleotide-binding proteins (G proteins) are a superfamily of molecular switches that play a pivotal role in transmembrane signal transduction. They are central to a vast array of physiological processes, making them a major target for drug discovery. The study of G protein signaling often requires tools that can directly and persistently activate these proteins, bypassing the need for receptor stimulation. Sodium fluoride (NaF), in the presence of trace amounts of aluminum (Al³⁺), forms the aluminum fluoride complex (AlF₄⁻), which has emerged as an invaluable tool for this purpose. This document provides detailed application notes and protocols for utilizing this compound to study G protein signaling, tailored for researchers, scientists, and professionals in drug development.
AlF₄⁻ acts as a mimic of the γ-phosphate of GTP, binding to the GDP-bound α-subunit of heterotrimeric G proteins. This interaction locks the G protein in its active conformation, leading to the dissociation of the Gα and Gβγ subunits and the subsequent modulation of downstream effector proteins. This allows for the receptor-independent activation of G protein signaling cascades, providing a powerful method to dissect the downstream consequences of G protein activation.
Mechanism of Action of Aluminum Fluoride (AlF₄⁻)
The activation of G proteins by AlF₄⁻ is a well-established biochemical tool. In an aqueous solution containing this compound and a source of aluminum, such as aluminum chloride (AlCl₃), the tetrafluoroaluminate complex (AlF₄⁻) is formed. This complex has a tetrahedral geometry that closely resembles the γ-phosphate group of GTP.
The G protein cycle involves the exchange of GDP for GTP on the Gα subunit, leading to its activation. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal. AlF₄⁻ circumvents this cycle by binding to the GDP-bound Gα subunit, forming a stable Gα-GDP-AlF₄⁻ complex. This complex mimics the transition state of GTP hydrolysis, effectively locking the G-protein in an active state.[1] This persistent activation allows for the robust and sustained study of downstream signaling events.
References
Application Notes and Protocols for Employing Sodium Fluoride in Glycolysis and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium fluoride (NaF) as a key tool in the study of glycolysis and cellular metabolism. Detailed protocols for its application in various experimental settings are also included to facilitate reproducible and accurate results.
Application Notes
Introduction to this compound as a Metabolic Inhibitor
This compound is a widely used inhibitor in metabolic research, primarily known for its ability to halt glycolysis, the central pathway for glucose metabolism. Its application is crucial in experiments where the preservation of metabolic status at a specific time point is necessary, such as in the accurate measurement of blood glucose or in quenching metabolic activity for metabolomics and phosphoproteomics studies. Understanding its mechanism of action is key to its effective use.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the glycolytic enzyme enolase (phosphopyruvate hydratase, EC 4.2.1.11).[1][2][3] This enzyme catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.
The inhibitory process involves the fluoride ion (F⁻) forming a complex with magnesium (Mg²⁺) and inorganic phosphate (Pi) at the active site of enolase.[1] This Mg²⁺-F⁻-Pi complex mimics the structure of the substrate, leading to competitive inhibition of the enzyme.[1] The inhibition of enolase leads to an accumulation of 2-phosphoglycerate and a depletion of phosphoenolpyruvate and subsequent downstream metabolites, including pyruvate and ATP derived from glycolysis.[3][4]
While enolase is the primary target, some studies suggest that at higher concentrations, this compound may also inhibit other enzymes, including pyruvate kinase, and can have broader effects on cellular metabolism, such as disrupting the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[3][5]
Applications in Research and Drug Development
-
Preservation of Biological Samples: The most common application of NaF is as an anti-glycolytic agent in blood collection tubes (gray-top tubes), often in combination with an anticoagulant like potassium oxalate.[1] This prevents red blood cells from consuming glucose, ensuring accurate measurement of plasma glucose levels, which is critical for the diagnosis and management of diabetes.[1][6] However, it's important to note that the inhibitory action of NaF is not immediate and can take up to four hours to fully halt glycolysis.[7][8] For immediate inhibition, acidification of the sample with a citrate buffer is recommended.[8][9]
-
Metabolomics and Fluxomics: In metabolomics studies, NaF is used to quench metabolic activity in cell cultures or tissue samples, providing a snapshot of the metabolome at the time of collection.[10][11] This is crucial for obtaining accurate measurements of intracellular metabolite concentrations.
-
Cancer Metabolism Research: Cancer cells often exhibit high rates of glycolysis (the Warburg effect). NaF can be used as a tool to study the reliance of cancer cells on glycolysis for energy production and proliferation, and to investigate the effects of glycolytic inhibition on cell viability and signaling pathways.
-
Drug Discovery: NaF can be used in screening assays to identify and characterize compounds that target glycolytic enzymes. By inhibiting a known step in the pathway, it serves as a positive control for glycolytic inhibition.
-
Phosphoproteomics: NaF is also a phosphatase inhibitor and is commonly included in lysis buffers for phosphoprotein analysis to preserve the phosphorylation state of proteins.
Quantitative Data on this compound Inhibition
The effective concentration of this compound and its impact on glycolysis can vary depending on the experimental system. The following table summarizes key quantitative data from various studies.
| Parameter | Experimental System | NaF Concentration | Key Findings | Reference |
| Enolase Inhibition (Ki) | Streptococcus mutans | 1.39 mM (non-competitive) | Inhibition is enhanced in the presence of phosphate (Ki = 0.26 mM). | [12] |
| Blood Glucose Preservation | Human Blood Samples | 10 mg NaF / 8 mg K₂C₂O₄ per tube | Glucose levels can decrease by as much as 10 mg/dL in the first 1-2 hours due to delayed inhibition. | [7][8][13] |
| Blood Glucose Preservation | Human Blood Samples | NaF with citrate buffer | Mean glucose decrease of 0.3% at 2h and 1.2% at 24h, compared to 4.6% and 7.0% with NaF/oxalate. | [9] |
| Metabolite Stability | Human Blood Samples | NaF/potassium oxalate tubes | Prevented fluctuations in glucose and lactate levels for 24 hours at 4°C or room temperature. | [11][14] |
| In Vitro Glycolysis | Human Erythrocytes & Ehrlich Ascites Tumor Cells | Not specified | Inhibition of glucose utilization and lactate formation; accumulation of 2-phosphoenolpyruvate. | [3] |
Experimental Protocols
Protocol 1: Preparation of Biological Samples with this compound for Glycolysis Assays
This protocol describes the preparation of cell lysates for the analysis of glycolytic intermediates or enzyme activities.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10 mM this compound (NaF), 1 mM Sodium Orthovanadate (Na₃VO₄), Protease Inhibitor Cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Culture cells to the desired confluency in a culture plate.
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 10-15 minutes, with occasional swirling.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
The lysate is now ready for downstream applications such as protein quantification, enzyme assays, or Western blotting. Store at -80°C for long-term use.
Protocol 2: In Vitro Glycolysis Inhibition Assay Using this compound
This protocol provides a general framework for assessing the effect of NaF on glycolytic activity in cultured cells by measuring lactate production.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound (NaF) stock solution (e.g., 1 M in sterile water)
-
Lactate Assay Kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, prepare fresh culture medium containing various concentrations of NaF (e.g., 0, 1, 5, 10, 20 mM).
-
Remove the old medium from the cells and replace it with the NaF-containing medium.
-
Incubate the plate for the desired time period (e.g., 2, 4, 6, or 24 hours) under standard cell culture conditions.
-
After incubation, collect a small aliquot of the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer's instructions.
-
Normalize the lactate production to the number of cells or total protein content in each well.
-
Plot the normalized lactate production against the NaF concentration to determine the inhibitory effect.
Protocol 3: Sample Preparation for Metabolomics using this compound
This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent cell cultures.
Materials:
-
Adherent cells in culture plates
-
Ice-cold 0.9% (w/v) NaCl solution containing 10 mM NaF
-
Quenching/Extraction Solvent: 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (-9°C or 4°C)
-
Dry ice
Procedure:
-
Remove the culture medium from the cells.
-
Quickly wash the cells with the ice-cold NaCl/NaF solution to remove extracellular metabolites.
-
Immediately add the pre-chilled (-80°C) 80% methanol to the plate to quench all enzymatic activity.
-
Place the plate on dry ice and incubate for 15 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The metabolite extract can be stored at -80°C until analysis by mass spectrometry or NMR.
Visualizations
Caption: Mechanism of NaF inhibition in the glycolytic pathway.
Caption: General workflow for studying metabolic effects of NaF.
Caption: Logical relationships of NaF's effects on metabolism.
References
- 1. quora.com [quora.com]
- 2. This compound Exposure Leads to ATP Depletion and Altered RNA Decay in Escherichia coli under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on glycolysis in human erythrocytes and Ehrlich ascites tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an ineffective inhibitor of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Glycolysis for Glucose Estimation in Plasma: Recent Guidelines and their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound preserves blood metabolite integrity for biomarker discovery in large-scale, multi-site metabolomics investigations - Analyst (RSC Publishing) DOI:10.1039/D3AN01359F [pubs.rsc.org]
- 11. This compound preserves blood metabolite integrity for biomarker discovery in large-scale, multi-site metabolomics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound preserves blood metabolite integrity for biomarker discovery in large-scale, multi-site metabolomics investigations - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of Sodium Fluoride in Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, particularly in the study of post-translational modifications (PTMs), preserving the in vivo phosphorylation state of proteins is paramount for accurate and meaningful mass spectrometry (MS) analysis. Protein phosphorylation is a dynamic and reversible process regulated by the competing activities of protein kinases and phosphatases. During sample preparation, cell lysis disrupts cellular compartmentalization, leading to unregulated phosphatase activity that can rapidly dephosphorylate proteins, obscuring the true biological state. To counteract this, phosphatase inhibitors are essential components of lysis buffers.
Sodium fluoride (NaF) is a widely used and cost-effective inhibitor of serine/threonine phosphatases.[1] It acts as an irreversible inhibitor, targeting both serine/threonine phosphatases and acidic phosphatases, thereby preserving the phosphorylation status of a large subset of the phosphoproteome.[1] This application note provides detailed protocols and guidelines for the effective use of this compound in sample preparation for mass spectrometry-based proteomics and phosphoproteomics.
Data Presentation
The inclusion of this compound in lysis buffers, typically as part of a broader phosphatase inhibitor cocktail, is critical for maximizing the yield and identification of phosphopeptides. While direct quantitative comparisons focusing solely on the effect of this compound are limited in published literature, the following tables illustrate the expected impact based on established phosphoproteomics workflows.
Table 1: Effect of Phosphatase Inhibitors (Including this compound) on Phosphopeptide Identification. This table demonstrates the significant increase in phosphopeptide identifications when a standard phosphatase inhibitor cocktail containing this compound is included in the sample preparation workflow.
| Condition | Total Proteins Identified | Total Peptides Identified | Unique Phosphopeptides Identified |
| Without Phosphatase Inhibitors | ~4500 | ~40,000 | ~3,000 |
| With Phosphatase Inhibitor Cocktail (including NaF) | ~4500 | ~40,000 | ~8,500 |
Data is illustrative and compiled from typical phosphoproteomics experiments. The exact numbers can vary based on sample type, instrumentation, and enrichment methods.
Table 2: Recommended Final Concentrations of Common Phosphatase Inhibitors used in Conjunction with this compound. For comprehensive inhibition of all major phosphatase classes, this compound is often used in combination with other inhibitors.
| Inhibitor | Target Phosphatase Class | Typical Final Concentration |
| This compound | Serine/Threonine, Acidic | 1 - 20 mM |
| Sodium Orthovanadate | Tyrosine, Alkaline | 1 - 10 mM |
| β-Glycerophosphate | Serine/Threonine | 10 - 50 mM |
| Sodium Pyrophosphate | Serine/Threonine | 1 - 10 mM |
Experimental Protocols
Here, we provide detailed protocols for the preparation of cell and tissue samples for mass spectrometry analysis, with a focus on phosphoproteomics, incorporating the use of this compound.
Protocol 1: Preparation of Lysis Buffer with this compound
Materials:
-
Urea
-
Tris-HCl, pH 8.0
-
Sodium Chloride (NaCl)
-
This compound (NaF)
-
Sodium Orthovanadate (Na₃VO₄)
-
β-Glycerophosphate
-
Protease Inhibitor Cocktail
-
Nuclease (e.g., Benzonase)
-
Ultrapure water
Procedure:
-
To prepare 10 mL of Urea Lysis Buffer, dissolve the following reagents in 8 mL of ultrapure water:
-
4.8 g Urea (for a final concentration of 8 M)
-
0.5 mL of 1 M Tris-HCl, pH 8.0 (for a final concentration of 50 mM)
-
0.15 mL of 5 M NaCl (for a final concentration of 75 mM)
-
-
Once the urea is fully dissolved, add the phosphatase and protease inhibitors:
-
100 µL of 1 M this compound stock solution (for a final concentration of 10 mM)
-
100 µL of 100 mM Sodium Orthovanadate stock solution (for a final concentration of 1 mM)
-
500 µL of 1 M β-Glycerophosphate stock solution (for a final concentration of 50 mM)
-
100 µL of 100X Protease Inhibitor Cocktail
-
-
Add 1 µL of nuclease (e.g., Benzonase at ≥250 units/µL).
-
Adjust the final volume to 10 mL with ultrapure water.
-
The lysis buffer should be prepared fresh or stored in aliquots at -80°C for long-term use. Thaw on ice before use.
Protocol 2: Protein Extraction from Cultured Cells for Phosphoproteomics
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer with this compound (from Protocol 1)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Sonicator or Dounce homogenizer
Procedure:
-
Wash the cells twice with ice-cold PBS. For adherent cells, perform the wash directly in the culture dish. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and resuspend in PBS for each wash.
-
After the final wash, remove all PBS. For adherent cells, add the appropriate volume of ice-cold Lysis Buffer with this compound directly to the plate. For suspension cells, add the lysis buffer to the cell pellet. A common starting point is 1 mL of lysis buffer per 1x10⁷ cells.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice. Use short pulses to avoid sample heating.
-
Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream processing, such as reduction, alkylation, and tryptic digestion, prior to mass spectrometry analysis.
Protocol 3: Protein Extraction from Tissues for Phosphoproteomics
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen
-
Lysis Buffer with this compound (from Protocol 1)
-
Mortar and pestle, pre-chilled with liquid nitrogen, or a cryo-pulverizer
-
Microcentrifuge tubes, pre-chilled
-
Sonicator
Procedure:
-
Place the frozen tissue sample in a pre-chilled mortar and add liquid nitrogen.
-
Use the pestle to grind the tissue into a fine powder.
-
Transfer the frozen tissue powder to a pre-chilled tube.
-
Add an appropriate volume of ice-cold Lysis Buffer with this compound. A general guideline is 10 µL of buffer per 1 mg of tissue.
-
Homogenize the sample further using a sonicator on ice. Use short pulses to prevent overheating.
-
Incubate the homogenate on a rotator for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer at the top and the pellet at the bottom.
-
Determine the protein concentration using a compatible protein assay.
-
The protein extract is now ready for subsequent steps in the mass spectrometry sample preparation workflow.
Mandatory Visualizations
Experimental Workflow for Phosphoproteomics
Caption: Phosphoproteomics workflow with this compound.
Signaling Pathway: The ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The activity of this pathway is tightly controlled by a series of phosphorylation events. The use of this compound and other phosphatase inhibitors is essential to preserve these transient phosphorylation states for accurate analysis by mass spectrometry.
Caption: Inhibition of the ERK/MAPK signaling pathway.
Conclusion
The use of this compound as a serine/threonine phosphatase inhibitor is a critical and standard practice in sample preparation for mass spectrometry-based phosphoproteomics. Its inclusion in lysis buffers helps to preserve the transient and low-abundance phosphospecies, enabling a more accurate and comprehensive analysis of cellular signaling events. The protocols and guidelines presented here provide a robust framework for researchers to effectively incorporate this compound into their phosphoproteomics workflows, leading to higher quality and more reliable mass spectrometry data.
References
Application Notes and Protocols: The Role of Sodium Fluoride in a Protocol for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Sodium fluoride (NaF) is a widely utilized inorganic compound in various industrial and public health applications, most notably in the fluoridation of drinking water to prevent dental caries. In the realm of biomedical research, NaF has been established as a reliable agent for inducing oxidative stress in both in vitro and in vivo models.[1][2][3] This property makes it an invaluable tool for scientists studying the cellular and molecular mechanisms of oxidative damage and for professionals in drug development seeking to evaluate the efficacy of novel antioxidant therapies.[4]
The mechanism of NaF-induced oxidative stress is multifaceted. It is known to enhance the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular macromolecules.[2][5] Concurrently, NaF can impair the endogenous antioxidant defense system by inhibiting the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][6][7] The resulting imbalance between pro-oxidant and antioxidant cellular machinery provides a robust and reproducible model for investigating the pathophysiology of diseases associated with oxidative stress and for screening potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of NaF in oxidative stress research, including detailed protocols for key experiments and a summary of quantitative data from various studies.
Data Presentation: Quantitative Effects of this compound on Oxidative Stress Markers
The following tables summarize the quantitative data on the effects of this compound on key markers of oxidative stress from various experimental models.
Table 1: In Vitro Studies on this compound-Induced Oxidative Stress
| Cell Line | NaF Concentration | Treatment Duration | Oxidative Stress Marker | Observed Effect | Reference |
| Murine Microglia (BV-2) | 1, 10, 50 mg/L | 24 hours | SOD Activity | Significant decrease in a dose-dependent manner | [2] |
| Murine Microglia (BV-2) | 50 mg/L | 24 hours | ROS Level | Significant increase | [2] |
| Human Erythrocytes | Not specified | Not specified | MDA Concentration | Increase | [1] |
| Human Erythrocytes | Not specified | Not specified | SOD, CAT, GPx Activity | Decrease | [1] |
| Cementoblasts (OCCM-30) | 10 mM | Not specified | ROS Generation | Significant increase | [8] |
| Condylar Chondrocytes | 5 mg/L and 50 mg/L | Not specified | Apoptosis | Increased in a dose-dependent manner | [9] |
| AC16 Human Cardiomyocytes | 0.0625 - 2.0 mM | 24 hours | Cell Viability | Significant inhibition in a dose-dependent manner | [7] |
| AC16 Human Cardiomyocytes | Not specified | 24 hours | ROS Levels | Elevated | [7] |
Table 2: In Vivo Studies on this compound-Induced Oxidative Stress
| Animal Model | NaF Dose | Treatment Duration | Tissue/Organ | Oxidative Stress Marker | Observed Effect | Reference |
| Male Wistar Rats | 50 ppm (in drinking water) | 8 weeks | Erythrocytes | MDA Concentration | Increase | [6][7] |
| Male Wistar Rats | 50 ppm (in drinking water) | 4 weeks | Erythrocytes | Antioxidant Enzyme Activity | Increase | [6][7] |
| Rats | 15 mg F-/kg b.w. (single injection) | 6, 12, 24 hours | Submandibular Glands | Lipid Peroxidation (LPO) | Increase | [10] |
| Rats | 600 ppm (in drinking water) | 1 week | Heart | SOD, CAT, GSH Levels | Significant alteration | [3] |
| Mice | 10 mg/L and 50 mg/L | 60 days | Blood | TBARS Concentration | Increase | [11] |
| Mice | 10 mg/L | 60 days | Blood | CAT Activity | Decrease | [11] |
| Mice | 12, 24, 48 mg/kg body weight | 42 days | Liver | ROS and MDA Levels | Increase | [5] |
| Mice | 12, 24, 48 mg/kg body weight | 42 days | Liver | SOD, CAT, GSH, GPx, GST Activities | Decrease | [5] |
Experimental Protocols
Protocol for Induction of Oxidative Stress in Cell Culture using this compound
This protocol provides a general guideline for inducing oxidative stress in adherent cell lines using NaF. The optimal concentration of NaF and incubation time should be determined empirically for each cell type and experimental objective.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (NaF) stock solution (e.g., 1 M in sterile water)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of NaF Working Solutions: Prepare a series of NaF working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 mM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared NaF working solutions. Include a vehicle control group treated with medium only.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Oxidative Stress: Following incubation, the cells are ready for analysis of various oxidative stress markers using the protocols detailed below.
Measurement of Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.
Materials:
-
NaF-treated and control cells in a 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium. Protect the solution from light.
-
Cell Staining: Remove the treatment medium from the cells and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
Principle: The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
Cell lysate or tissue homogenate from NaF-treated and control samples
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample (e.g., 100 µL of lysate) with a solution containing TBA and TCA.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Absorbance Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve generated using known concentrations of an MDA standard.
Measurement of Superoxide Dismutase (SOD) Activity
Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). The degree of inhibition of the colorimetric signal is proportional to the SOD activity in the sample.
Materials:
-
Cell lysate or tissue homogenate
-
WST-1 or similar tetrazolium salt solution
-
Xanthine oxidase solution
-
SOD standard
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described for the MDA assay.
-
Assay Reaction: In a 96-well plate, add the sample, WST-1 working solution, and xanthine oxidase solution according to the manufacturer's instructions. Include appropriate blanks and controls.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation of SOD Activity: Calculate the percentage of inhibition of the colorimetric reaction and determine the SOD activity by comparing it to a standard curve. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.
Measurement of Catalase (CAT) Activity
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H2O2). In one common method, the remaining H2O2 reacts with a substrate in the presence of horseradish peroxidase (HRP) to produce a colored product. The decrease in color intensity is proportional to the catalase activity.
Materials:
-
Cell lysate or tissue homogenate
-
Hydrogen peroxide (H2O2) solution
-
HRP solution
-
Colorimetric substrate (e.g., Amplex Red)
-
Catalase standard
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Initiation: In a 96-well plate, add the sample and H2O2 solution.
-
Incubation: Incubate for a defined period to allow catalase to decompose H2O2.
-
Color Development: Add the HRP and colorimetric substrate solution to react with the remaining H2O2.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation of Catalase Activity: Determine the catalase activity from a standard curve prepared with a known catalase standard.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in NaF-Induced Oxidative Stress
This compound-induced oxidative stress impacts several key signaling pathways within the cell. Understanding these pathways is crucial for elucidating the molecular mechanisms of fluoride toxicity and for identifying potential therapeutic targets.
Caption: NaF-induced oxidative stress signaling cascade.
Experimental Workflow for Studying NaF-Induced Oxidative Stress
The following diagram illustrates a typical experimental workflow for investigating the effects of NaF on oxidative stress in a cellular model.
Caption: General experimental workflow.
SIRT1/PI3K/AKT Signaling Pathway in NaF-Induced Cardiotoxicity
Studies have shown that NaF can induce cardiotoxicity by disrupting the SIRT1/PI3K/AKT signaling pathway, leading to increased oxidative stress and apoptosis.
Caption: NaF and the SIRT1/PI3K/AKT pathway.
Nrf2 Signaling Pathway in Response to NaF
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. NaF has been shown to modulate this pathway, although the effects can be complex and context-dependent.
Caption: NaF's influence on the Nrf2 pathway.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioluminor.com [bioluminor.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sodium Fluoride's Impact on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluoride (NaF), a compound widely used in dental care and water fluoridation, has been shown to induce apoptosis, or programmed cell death, in various cell types in a concentration-dependent manner.[1] Understanding the molecular mechanisms by which NaF triggers apoptosis is crucial for toxicological assessments and for exploring its potential therapeutic applications. These application notes provide a comprehensive overview of the key methodologies and detailed protocols for investigating NaF-induced apoptosis. The primary pathways implicated in this process include the mitochondrial (intrinsic) pathway, the death receptor (extrinsic) pathway, and the endoplasmic reticulum (ER) stress pathway.[1][2][3][4]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound can initiate apoptosis through several interconnected signaling cascades:
-
Mitochondrial (Intrinsic) Pathway: NaF can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential (MMP).[1][4][5] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[6][7] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6][7][8] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating this pathway.[7][9]
-
Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the TNF receptor 1 (TNF-R1).[2] Studies have shown that NaF can increase the expression of TNF-R1 and its associated death domains (FADD and TRADD), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.
-
Endoplasmic Reticulum (ER) Stress Pathway: NaF can induce the accumulation of unfolded or misfolded proteins in the ER, leading to ER stress.[3] This activates the unfolded protein response (UPR), which, if the stress is prolonged or severe, can trigger apoptosis through the activation of caspase-12 and the JNK pathway.[3]
-
Role of Reactive Oxygen Species (ROS) and JNK Pathway: An increase in intracellular ROS is a key event in NaF-induced apoptosis.[1][10] ROS can act as upstream signaling molecules, activating pathways such as the JNK pathway, which in turn can lead to mitochondrial dysfunction and apoptosis.[1]
Below are diagrams illustrating these pathways and a general experimental workflow.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on apoptosis from various studies.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | NaF Concentration | Exposure Time (h) | Cell Viability (%) | Apoptotic Cells (%) | Reference |
| Mouse Embryonic Stem Cells | 1 mM | 24 | ~80 | - | [1] |
| 3 mM | 24 | ~50 | - | [1] | |
| 5 mM | 24 | ~30 | 42.1 | [1] | |
| Human Lung BEAS-2B Cells | 1.0 mM | 24 | - | Increased | [7] |
| 2.0 mM | 24 | - | Increased | [7] | |
| 4.0 mM | 24 | - | 37.7 | [7] | |
| Mouse Splenic Lymphocytes | 400 µmol/L | 24 | ~70 | Increased | [9] |
| 400 µmol/L | 48 | ~50 | Increased | [9] |
Table 2: Effect of this compound on Caspase Activity
| Cell Line | NaF Concentration | Exposure Time (h) | Fold Increase in Caspase-3/7 Activity | Reference |
| Mouse Embryonic Stem Cells | 1 mM | 24 | ~1.5 | [1] |
| 3 mM | 24 | ~2.5 | [1] | |
| 5 mM | 24 | ~3.0 | [1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with various concentrations of NaF and untreated control cells.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of NaF for the appropriate duration.
-
Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analyze the cells by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cell lysates from NaF-treated and untreated control cells.
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric assay kit.
-
Luminometer or fluorometer.
-
White-walled 96-well plates.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of NaF.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[13]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
Data Analysis:
The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity in NaF-treated cells compared to the untreated control.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Cell lysates from NaF-treated and untreated control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the NaF-treated and control cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
NaF-treated and untreated control cells.
-
JC-1 dye or other potentiometric dyes (e.g., DiOC6).[1]
-
Flow cytometer or fluorescence microscope.
Procedure (using JC-1):
-
Treat cells with NaF as described previously.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium.
-
Add JC-1 dye to a final concentration of 2-10 µg/mL and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. Healthy cells with a high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low MMP will show green fluorescence (JC-1 monomers).[14]
Data Analysis:
Calculate the ratio of red to green fluorescence to quantify the change in MMP. A decrease in this ratio indicates depolarization of the mitochondrial membrane and apoptosis.
References
- 1. This compound induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound causes oxidative stress and apoptosis in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoridealert.org [fluoridealert.org]
- 4. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial pathway is involved in this compound (NaF)-induced renal apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in the kidney of rats through caspase-mediated pathways and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of this compound on Cell Apoptosis and the Mechanism of Human Lung BEAS-2B Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. biotium.com [biotium.com]
Application Notes and Protocols: Sodium Fluoride in Dental Caries Formation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium fluoride (NaF) in dental caries research. They include detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and workflows to facilitate the design and execution of in vitro studies.
Mechanism of Action of this compound in Caries Prevention
This compound is a widely utilized and effective agent in the prevention of dental caries.[1][2] Its efficacy stems from a multi-faceted mechanism of action that involves direct interaction with tooth enamel and modulation of the oral microbiome.[2][3]
The primary mechanisms include:
-
Inhibition of Demineralization: When cariogenic bacteria metabolize fermentable carbohydrates, they produce acids that lower the pH in the oral biofilm, leading to the dissolution of hydroxyapatite, the primary mineral component of enamel.[4] Fluoride present in the oral fluids adsorbs to the enamel surface, making it more resistant to acid dissolution.[2][3]
-
Enhancement of Remineralization: Fluoride ions facilitate the uptake of calcium and phosphate from saliva into demineralized enamel, promoting the formation of a new, more acid-resistant mineral phase.[3][5][6] This new mineral is fluorapatite (Ca₁₀(PO₄)₆F₂), which is less soluble than the original hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂).[3][7] This process can halt or even reverse the progression of incipient carious lesions.[3][5]
-
Antimicrobial Effects: this compound can inhibit the metabolic activity of cariogenic bacteria, such as Streptococcus mutans.[3] It interferes with enzymatic processes like glycolysis, thereby reducing acid production.[2][3] It can also hinder the production of extracellular polysaccharides (EPS), which are crucial for the integrity of the dental biofilm.[1]
Below is a diagram illustrating the core mechanisms of this compound in caries prevention.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the efficacy of this compound.
Table 1: Effect of this compound on Enamel Demineralization and Biofilm Properties
| NaF Concentration (ppm F) | Effect on Enamel Mineral Loss (ΔF) | pH of Surrounding Medium | Effect on Total Bacterial Numbers (CFU) | Effect on Extracellular Polysaccharide (EPS) Volume | Reference |
| 0 (Control) | -32% | 4.5 | No significant effect | - | [1] |
| 200 | Not specified | Not specified | No significant effect | Not specified | [1] |
| 400 | No mineral loss observed | 5.0 | No significant effect | Not specified | [1] |
| 1400 | No mineral loss observed | 5.5 | No significant effect | Significantly reduced | [1] |
Table 2: Antimicrobial Activity of this compound against Streptococcus mutans
| Parameter | NaF Concentration | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | 4.8 mg/mL | Inhibition of visible growth | [8] |
| Minimum Bactericidal Concentration (MBC) | 4.8 mg/mL | Kills 99.9% of bacteria | [8] |
| Inhibition of Acid Production (Mature Biofilm) | 250, 500, 1000, 2000 ppm | Concentration-dependent inhibition | [9] |
Table 3: Effect of this compound on Enamel Surface Microhardness (SMH)
| Treatment Group | Demineralization/Remineralization Cycle | SMH Change Compared to Control | Reference |
| Remineralization without Fluoride | 1-minute cycle | Significantly decreased | [10] |
| Remineralization without Fluoride | 5-minute cycle | Significantly decreased | [10] |
| Remineralization with Fluoride | 1-minute cycle | Significantly decreased | [10] |
| Remineralization with Fluoride | 5-minute cycle | No significant decrease | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments in dental caries research involving this compound.
Protocol for Creating Artificial Caries Lesions (White Spot Lesions)
This protocol is adapted from methodologies used to create subsurface enamel lesions that mimic natural early caries.[11][12]
Materials:
-
Extracted human or bovine teeth (sound, caries-free)
-
Lactic acid (0.1 M)
-
Calcium chloride (CaCl₂)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH) to adjust pH
-
Nail varnish or acid-resistant tape
-
Incubator at 37°C
-
Polishing machine with abrasive papers and diamond paste
Procedure:
-
Tooth Preparation:
-
Clean the teeth of any soft tissue debris.
-
Store the teeth in a 0.1% thymol solution to prevent bacterial growth.
-
Embed the crowns of the teeth in acrylic resin, leaving the enamel surface of interest exposed.
-
Create a flat, polished enamel surface using a series of abrasive papers (e.g., 600, 800, 1200 grit) followed by polishing with diamond paste to achieve a mirror-like finish.
-
Define a treatment window on the polished surface. Cover the remaining enamel with two coats of acid-resistant nail varnish, leaving the window exposed.
-
-
Demineralizing Solution Preparation:
-
Prepare a demineralizing solution containing 2.0 mM calcium, 2.0 mM phosphate, and 0.075 M acetate or lactate buffer.[12]
-
Adjust the pH of the solution to 4.3-4.5 using lactic acid or hydrochloric acid.
-
-
Lesion Formation:
-
Immerse the prepared tooth samples in the demineralizing solution.
-
Incubate at 37°C with constant agitation for a period ranging from 3 to 7 days, depending on the desired lesion depth.[11]
-
After the incubation period, remove the samples, rinse thoroughly with deionized water, and allow them to air dry.
-
-
Verification of Lesion Formation:
-
Visually inspect for the characteristic opaque, whitish appearance of a white spot lesion.
-
Quantify the lesion characteristics using techniques such as Quantitative Light-induced Fluorescence (QLF) or Transverse Microradiography (TMR).[11]
-
Protocol for In Vitro Biofilm Model and this compound Treatment
This protocol describes the formation of a multi-species oral biofilm and its treatment with this compound to assess antimicrobial and anti-caries efficacy.[1]
Materials:
-
Bovine enamel or sintered hydroxyapatite disks
-
Saliva (collected from healthy donors, sterilized)
-
Bacterial strains (e.g., Streptococcus oralis, Actinomyces oris, Veillonella dispar, Fusobacterium nucleatum, Streptococcus sobrinus, Candida albicans)
-
Brain Heart Infusion (BHI) broth supplemented with sucrose
-
This compound (NaF) solutions of varying concentrations (e.g., 200, 400, 1400 ppm F)
-
Anaerobic chamber
-
Incubator at 37°C
-
Confocal Laser Scanning Microscopy (CLSM) equipment
-
Quantitative Light-induced Fluorescence (QLF) system
Procedure:
-
Disk Preparation:
-
Prepare and polish bovine enamel or hydroxyapatite disks.
-
Sterilize the disks.
-
Coat the disks with sterilized saliva for 4 hours to form a pellicle.
-
-
Biofilm Growth:
-
Prepare a mixed inoculum of the selected bacterial strains.
-
Place the saliva-coated disks in a 24-well plate and inoculate with the bacterial suspension.
-
Incubate anaerobically at 37°C for a defined period (e.g., 64 hours) to allow for biofilm formation.[1]
-
Supply fresh BHI medium with sucrose daily to mimic sugar intake.
-
-
This compound Treatment:
-
During the biofilm growth period, expose the biofilms to the different NaF solutions (and a negative control) for a short duration (e.g., 1-2 minutes) at set intervals (e.g., twice daily) to simulate toothbrushing or rinsing.
-
-
Biofilm Analysis:
-
After the final incubation period, harvest the biofilms.
-
Determine the Colony Forming Units (CFU) to assess the total bacterial load.
-
Analyze the biofilm structure, bacterial viability, and EPS distribution using CLSM.
-
-
Enamel Demineralization Analysis:
-
Measure the mineral loss of the enamel disks using QLF to determine the protective effect of the NaF treatments.[1]
-
Below is a workflow diagram for the in vitro biofilm and NaF treatment protocol.
Protocol for Measuring Enamel Surface Microhardness
This protocol outlines the procedure for assessing changes in enamel hardness following demineralization and remineralization treatments.[10][13][14]
Materials:
-
Prepared enamel samples (as in Protocol 3.1)
-
Microhardness tester (e.g., Knoop or Vickers)
-
Demineralizing and remineralizing solutions (with and without NaF)
-
Polishing materials
Procedure:
-
Baseline Measurement:
-
On the polished enamel surface, make a series of indentations (e.g., 3-5) using the microhardness tester with a defined load (e.g., 50g) and dwell time (e.g., 15 seconds).[10][15]
-
Measure the dimensions of the indentations and calculate the baseline Knoop Hardness Number (KHN) or Vickers Hardness Number (VHN).
-
-
pH Cycling:
-
Subject the samples to a pH cycling regimen, alternating between immersion in a demineralizing solution and a remineralizing solution.
-
An example cycle: Immerse in demineralizing solution for a set time (e.g., 1-5 minutes), rinse, then immerse in a remineralizing solution (with or without NaF) for a longer period (e.g., several hours or overnight).[10][13]
-
Repeat this cycle for a predetermined number of days (e.g., 7-10 days).[13][16]
-
-
Post-Treatment Measurement:
-
After the final pH cycle, rinse and dry the samples.
-
Make a new series of indentations in close proximity to the baseline indentations.
-
Calculate the final microhardness value.
-
-
Data Analysis:
-
Calculate the percentage of surface microhardness recovery (%SMHR) to quantify the effect of the treatment.
-
Signaling Pathways Affected by Fluoride
Recent research has begun to elucidate the molecular signaling pathways within enamel-forming cells (ameloblasts) that are affected by fluoride, particularly at high concentrations which can lead to dental fluorosis.[17][18] Understanding these pathways is crucial for drug development and toxicity studies.
Key Pathways:
-
Calcium (Ca²⁺) Signaling: Fluoride exposure can disrupt intracellular calcium homeostasis in enamel cells. This includes decreasing internal Ca²⁺ stores and affecting store-operated Ca²⁺ entry (SOCE), a critical process for cellular function and enamel mineralization.[18]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway has been implicated in the cellular response to fluoride. Studies have shown that fluoride can induce the upregulation of certain proteins, such as Casein Kinase 1α (CK1α), through the JNK pathway, which may be a factor in the development of fluorosis.[19]
The diagram below conceptualizes the effect of high fluoride concentrations on intracellular signaling in ameloblasts.
References
- 1. Effect of this compound on oral biofilm microbiota and enamel demineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. podj.com.pk [podj.com.pk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. fluorideexposed.org [fluorideexposed.org]
- 5. decisionsindentistry.com [decisionsindentistry.com]
- 6. Remineralisation of teeth - Wikipedia [en.wikipedia.org]
- 7. Role of Fluoride in Dentistry: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Effects of brief this compound treatments on the growth of early and mature cariogenic biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. scispace.com [scispace.com]
- 12. In Vitro Models Used in Cariology Mineralisation Research—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Enamel Microhardness after Application of Two Types of Fluoride Varnish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thejcdp.com [thejcdp.com]
- 15. oatext.com [oatext.com]
- 16. rsdjournal.org [rsdjournal.org]
- 17. Influence of fluoride on secretory pathway of the secretory ameloblast in rat incisor tooth germs exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluoride exposure alters Ca2+ signaling and mitochondrial function in enamel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sodium Fluoride Precipitation in Laboratory Buffers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing sodium fluoride (NaF) precipitation in laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation can occur for several reasons, often related to exceeding its solubility limit in your specific buffer conditions. Key factors include the concentration of NaF, the temperature of the solution, the pH of the buffer, and the presence of other ions.
Q2: What is the solubility of this compound in water?
A2: this compound is moderately soluble in water, and its solubility is temperature-dependent. At room temperature (around 20-25°C), the solubility is approximately 4 grams per 100 mL of water.[1][2][3] The solubility increases with temperature.[4]
Q3: How does temperature affect this compound solubility?
A3: The solubility of this compound in water increases as the temperature rises.[4] Conversely, cooling a concentrated this compound solution can lead to precipitation as the solubility decreases. Storing stock solutions at low temperatures, particularly below 0°C, may cause the NaF to crystallize out of solution.[5]
Q4: Can the pH of my buffer cause this compound to precipitate?
A4: The pH of your buffer can influence the solubility of this compound. While NaF is generally stable in neutral and slightly alkaline solutions, highly acidic or alkaline conditions can affect its solubility. Dissolving this compound in water can result in a slightly basic solution.[6]
Q5: Are there any common laboratory reagents that are incompatible with this compound?
A5: Yes, certain ions can react with fluoride to form insoluble precipitates. The most common culprits are divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which form insoluble metal fluorides.[1][7] It is crucial to avoid preparing this compound solutions in buffers containing high concentrations of these ions, such as hard tap water.
Q6: I've noticed that my this compound precipitates when I add it to a buffer containing other sodium salts. Why does this happen?
A6: This phenomenon is known as the "common ion effect." When you add this compound to a solution that already contains sodium ions (e.g., from sodium chloride or sodium phosphate), the overall concentration of sodium ions increases. This reduces the solubility of this compound, leading to its precipitation.[8][9][10]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound to the buffer.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | Ensure the final concentration of NaF in your buffer does not exceed its solubility limit under your experimental conditions. Refer to the solubility data tables below. |
| Presence of Incompatible Ions (e.g., Ca²⁺, Mg²⁺) | Prepare your buffer using deionized or distilled water to avoid introducing incompatible ions. If your experimental system requires these ions, consider adding NaF after all other components are fully dissolved and diluted. |
| Common Ion Effect | If your buffer contains other sodium salts, you may need to reduce the concentration of either the this compound or the other sodium salts. |
Issue 2: Precipitate forms over time or upon storage.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Store your buffer at a constant temperature. Avoid refrigeration or freezing of concentrated NaF stock solutions, as this can cause precipitation.[5] If a stock solution has precipitated upon cooling, gentle warming and mixing may redissolve the NaF. |
| Slow Reaction with Buffer Components | Some buffer components may slowly react with fluoride ions over time. It is often best practice to add this compound to your buffer fresh on the day of the experiment. |
| Evaporation | Ensure your buffer containers are well-sealed to prevent evaporation, which can increase the concentration of solutes and lead to precipitation. |
Data Presentation: this compound Solubility
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 0 | 3.64[3] | 0.87 |
| 20 | 4.04[3] | 0.96 |
| 25 | 4.13[11] | 0.98 |
| 100 | 5.05[3] | 1.20 |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
-
Materials:
-
Procedure:
-
Weigh out 4.199 g of this compound for every 100 mL of stock solution desired.
-
Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle heating may be required to expedite dissolution, but be sure to cool the solution to room temperature before final volume adjustment.[5]
-
Transfer the dissolved this compound solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Transfer the solution to a clearly labeled plastic storage bottle.
-
Store at room temperature. Do not refrigerate or freeze.
-
Visualizations
Caption: Factors influencing this compound solubility.
Caption: Troubleshooting workflow for NaF precipitation.
Caption: Chemical equilibrium of this compound in solution.
References
- 1. This compound | NaF | CID 5235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation and recovery of NaF from fluorine containing solution by the common ion effect of Na+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Fluoride Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing sodium fluoride (NaF) concentrations in experiments to minimize cytotoxicity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on concentration-dependent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound that induces cytotoxicity?
A1: The cytotoxic concentration of this compound is highly dependent on the cell type and exposure time. However, most studies indicate that concentrations greater than 1 mM can cause growth arrest and cell death.[1] For instance, in human oral mucosal fibroblasts, cytotoxicity is observed at concentrations of 4 mM and higher.[2] In contrast, some studies on human diploid cells have shown marked effects on growth at concentrations greater than 2 ppm (approximately 0.046 mM).[3] It is crucial to perform a dose-response experiment for your specific cell line.
Q2: What are the common mechanisms of this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity is primarily mediated through the induction of apoptosis and, in some cases, necrosis.[1] Key mechanisms include the generation of reactive oxygen species (ROS), which leads to oxidative stress, activation of the c-Jun N-terminal kinase (JNK) signaling pathway, and initiation of caspase cascades.[1][4][5] NaF can also induce apoptosis through the TNF-R1 signaling pathway and by causing mitochondrial dysfunction.[6][7]
Q3: How can I assess this compound-induced cytotoxicity in my experiments?
A3: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) assay are commonly used. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, an indicator of membrane integrity loss.
Q4: My cells are showing high levels of cytotoxicity even at low concentrations of NaF. What could be the reason?
A4: Several factors could contribute to this. The sensitivity to NaF varies significantly between cell lines. Ensure that your NaF stock solution is correctly prepared and that the final concentrations are accurate. The duration of exposure is also critical; longer exposure times can lead to increased cytotoxicity even at lower concentrations.[8] Additionally, the pH of your culture medium can influence fluoride's effects.[9]
Q5: Can I modulate the cytotoxic effects of this compound?
A5: Yes, pre-treatment with antioxidants like catalase has been shown to inhibit NaF-mediated cell death by suppressing ROS accumulation.[1] Inhibitors of specific signaling pathways, such as JNK inhibitors (e.g., SP600125) or pan-caspase inhibitors (e.g., z-VAD-fmk), can also attenuate the cytotoxic effects of NaF.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Pipetting errors when adding NaF or assay reagents. | Calibrate your pipettes regularly. Use fresh tips for each replicate. | |
| Unexpectedly low cytotoxicity | NaF solution degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately. |
| Cell line is resistant to NaF. | Verify the reported sensitivity of your cell line from the literature. Consider using a positive control known to induce cytotoxicity in your cell line. | |
| Insufficient incubation time. | Increase the duration of NaF exposure. Perform a time-course experiment to determine the optimal time point. | |
| MTT assay: Low signal or high background | Low cell number or low metabolic activity. | Increase the initial cell seeding density. Ensure cells are in the exponential growth phase during the experiment. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| Contamination of culture. | Visually inspect cells for any signs of contamination before and during the experiment. | |
| LDH assay: High background LDH release | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period to reduce background LDH levels.[10][11] |
| Mechanical stress on cells during handling. | Handle the cell culture plates gently to avoid accidental cell lysis. |
Data on this compound Cytotoxicity
The following table summarizes the cytotoxic effects of different concentrations of this compound on various cell lines as reported in the literature.
| Cell Line | NaF Concentration | Exposure Time | Observed Effect | Reference |
| Mouse Embryonic Stem Cells | > 1 mM | 24 h | Reduced viability, induced apoptosis and G2/M arrest. | [1] |
| Rat H9c2 Cardiomyocytes | 0.48 and 0.96 mmol/L | 24 h | Decreased cell viability. | |
| Human Oral Mucosal Fibroblasts | ≥ 4 mmol/L | 2 h | Cytotoxic, inhibited protein synthesis and mitochondrial function. | |
| Human Diploid Cells | > 2 ppm (~0.046 mM) | - | Markedly affected cell growth. | [3] |
| NIH/3T3 Fibroblasts | 1.5 mM | 24 h | Reduction in cell viability. | [8] |
| Human Promyelocytic Leukemia (HL-60) | 100-250 ppm | 0-72 h | Reduced cell viability, decreased DNA and protein synthesis. | [12][13] |
| TM3 Leydig Cells | Concentration-dependent | - | Decreased cell viability and proliferation. | [14] |
| Human Keratinocyte (HaCaT) | Concentration-dependent | 24 h | Decreased proliferation. | [15] |
| Osteosarcoma (SAOS-2) | High concentrations | - | Increased proliferation. | [15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of cell viability.[16]
Materials:
-
96-well cell culture plates
-
This compound (NaF) stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of NaF in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of NaF. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[10][11][17][18][19]
Materials:
-
96-well cell culture plates
-
This compound (NaF) stock solution
-
Complete cell culture medium (low serum or serum-free recommended for the assay)
-
LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of NaF and incubate for the desired period.
-
Set up the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the provided lysis buffer (or 1% Triton X-100) 30 minutes before the end of the incubation.
-
Background control: Medium without cells.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Signaling Pathways and Workflows
Caption: NaF-induced apoptosis signaling pathways.
Caption: General workflow for cytotoxicity assessment.
References
- 1. This compound induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound on human oral mucosal fibroblasts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on growth of human diploid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. DNA damage, apoptosis and cell cycle changes induced by fluoride in rat oral mucosal cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes oxidative stress and apoptosis in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxic effect of TiF4 and NaF on fibroblasts is influenced by the experimental model, fluoride concentration and exposure time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cytotoxicity and apoptosis induction of this compound in human promyelocytic leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Comprehensive in vitro and in ovo assessment of cytotoxicity: Unraveling the impact of this compound, xylitol, and their synergistic associations in dental products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sciencellonline.com [sciencellonline.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sodium fluoride Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges of sodium fluoride interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NaF) used in biological samples?
This compound is primarily used as an inhibitor of glycolysis.[1][2] It acts by inhibiting the enzyme enolase, which is a key component of the glycolytic pathway.[3][4] This prevention of glucose breakdown is crucial for the accurate measurement of glucose levels in blood samples, especially when there is a delay between sample collection and analysis.[3] Additionally, this compound has some antimicrobial properties and can be used to preserve samples.[5]
Q2: How does this compound interfere with biochemical assays?
This compound's inhibitory effects are not limited to enolase. It can inhibit a wide range of enzymes, particularly those that are dependent on divalent metal cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This includes various phosphatases, ATPases, and kinases.[6][7] This broad inhibitory action can lead to inaccurate results in many enzymatic assays, immunoassays where enzymes are used as labels (e.g., ELISA), and protein assays.[1][8]
Q3: Which biochemical assays are most commonly affected by this compound?
The following assays are particularly susceptible to interference from this compound:
-
Glucose Assays: While used to preserve glucose, high concentrations of fluoride can interfere with the enzymatic reactions used in some glucose measurement methods.[4]
-
Enzyme-Linked Immunosorbent Assays (ELISA): Assays that use alkaline phosphatase (ALP) or horseradish peroxidase (HRP) as enzyme conjugates can be significantly inhibited by fluoride.[8]
-
Protein Assays: The presence of this compound can interfere with common colorimetric protein assays such as the Bradford, Lowry, and Bicinchoninic Acid (BCA) assays, leading to inaccurate protein concentration measurements.[9][10][11]
-
Phosphatase and ATPase Assays: As a potent inhibitor of these enzymes, this compound will directly interfere with assays designed to measure their activity.[6]
-
Electrolyte Measurements: Fluoride can alter cell membrane permeability, which may affect the measurement of electrolytes like potassium.[1]
Troubleshooting Guides
Issue 1: Inaccurate Results in Enzyme-Linked Immunosorbent Assay (ELISA)
Symptoms:
-
Weak or no signal in samples known to be positive.
-
High background noise.
-
Poor reproducibility between replicate wells.
Possible Cause: this compound in the sample is inhibiting the enzyme conjugate (e.g., Alkaline Phosphatase or Horseradish Peroxidase).
Solutions:
-
Sample Dilution: Dilute the sample in an assay buffer that does not contain this compound. This can reduce the fluoride concentration to a level that no longer interferes with the enzyme.
-
Sample Dialysis/Desalting: Remove this compound from the sample prior to the assay using dialysis or a desalting column.
-
Use of Fluoride-Tolerant Enzyme Systems: If available, utilize ELISA kits that employ enzyme conjugates known to be less sensitive to fluoride inhibition.
Issue 2: Inaccurate Protein Concentration Measurement
Symptoms:
-
Inconsistent readings in Bradford, Lowry, or BCA protein assays.
-
Underestimation or overestimation of protein concentration.
Possible Cause: this compound is interfering with the dye-binding or copper-chelating reactions of the protein assay.
Solutions:
-
Precipitation of Proteins: Precipitate the proteins in the sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be washed and resuspended in a fluoride-free buffer.
-
Dialysis: Dialyze the sample against a compatible buffer to remove the this compound.
-
Use a Compatible Protein Assay: The Bradford assay is generally more tolerant to a wider range of substances than the Lowry or BCA assays. However, it is still susceptible to interference. It is recommended to perform a buffer blank with the same concentration of this compound as in the samples to correct for background absorbance.
Quantitative Data on this compound Inhibition
The following tables summarize the inhibitory concentrations of this compound on various enzymes. This data can help in determining the potential for interference in your specific assay.
| Enzyme | Organism/Tissue | Substrate | Inhibition Type | Ki Value (mM) | Reference |
| Acid Phosphatase | Rice Seedlings | p-nitrophenyl phosphate | Non-competitive | 0.23 | [12] |
| Na+/K+-ATPase | - | ATP | - | 1.1 - 6.4 | [3] |
| Ca2+Mg2+-ATPase | Rat Brain | ATP | Non-competitive | 14.8 (IC50) | [2] |
| Enzyme | Organism/Tissue | Substrate | I50 Value (µM) | Reference |
| Acid Phosphatase | Human Seminal Plasma | - | 73 | [4] |
Experimental Protocols
Protocol 1: Removal of this compound from Serum/Plasma Samples by Dialysis
This protocol is designed to remove this compound from serum or plasma samples prior to performing an immunoassay such as ELISA.
Materials:
-
Dialysis tubing (e.g., 10 kDa molecular weight cutoff)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
Sample clips
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Securely close one end of the tubing with a clip. Pipette the serum or plasma sample into the dialysis bag.
-
Seal the Tubing: Remove any excess air and seal the other end of the tubing with a second clip, leaving enough space for the sample to expand slightly.
-
Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place a stir bar in the beaker and put it on a magnetic stirrer with gentle agitation.
-
Buffer Changes: Dialyze for 2-4 hours at 4°C. Change the dialysis buffer at least three times. For optimal removal, the last buffer change can be left to dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently dry the outside of the bag and open one end. Pipette the dialyzed sample into a clean microfuge tube. The sample is now ready for use in the immunoassay.
Protocol 2: Modified Bradford Protein Assay for Samples Containing this compound
This protocol allows for the determination of protein concentration in the presence of low to moderate concentrations of this compound.
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solutions
-
Spectrophotometer and cuvettes or microplate reader
-
Buffer identical to the sample buffer, including the same concentration of this compound (for blank)
Procedure:
-
Prepare Standards: Prepare a series of BSA standards in a buffer that does not contain this compound.
-
Prepare Samples: Dilute your protein samples to a concentration that falls within the linear range of the Bradford assay.
-
Prepare a Fluoride-Containing Blank: Prepare a blank solution containing the same buffer and the same concentration of this compound as your samples, but without any protein.
-
Assay Procedure:
-
To a set of tubes or microplate wells, add your standards, samples, and the fluoride-containing blank.
-
Add the Bradford reagent to each tube/well and mix thoroughly.
-
Incubate at room temperature for the time specified by the reagent manufacturer (typically 5-10 minutes).
-
-
Measurement: Measure the absorbance at 595 nm using the spectrophotometer or microplate reader.
-
Calculation: Subtract the absorbance of the fluoride-containing blank from the absorbance of your samples. Use the standard curve generated from the BSA standards to determine the protein concentration of your samples.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of this compound interference and the experimental workflow for its removal.
Caption: Inhibition of the Glycolytic Pathway by this compound.
Caption: Workflow for Removing this compound via Dialysis.
Caption: Inhibition of Protein Phosphatase Signaling by this compound.
References
- 1. Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health [mdpi.com]
- 2. [Effects of this compound on the activity of Ca2+Mg(2+)-ATPase in synaptic membrane in rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Fluoride Complexes of Na,K-ATPase: CHARACTERIZATION OF FLUORIDE-STABILIZED PHOSPHOENZYME ANALOGUES AND THEIR INTERACTION WITH CARDIOTONIC STEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of inhibition of human seminal plasma acid phosphatase by this compound [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of this compound (NaF) Treatment on the PI3K/Akt Signal Pathway in NRK-52E Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mesoscale.com [mesoscale.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]
Technical Support Center: Sodium Fluoride (NaF) Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium fluoride (NaF) stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the NaF stock solution upon storage at 4°C or -20°C. | Low temperature can decrease the solubility of NaF, leading to crystallization.[1] | Gently warm the solution to room temperature to redissolve the precipitate. Avoid repeated freeze-thaw cycles. For long-term storage, consider preparing smaller aliquots to minimize temperature fluctuations. |
| A white precipitate forms when adding the NaF stock solution to a lysis buffer or cell culture medium. | The buffer or medium may contain high concentrations of calcium (Ca²⁺) or magnesium (Mg²⁺) ions, which can form insoluble fluoride salts (e.g., CaF₂, MgF₂).[2] | Prepare the final lysis buffer without divalent cations, or add NaF before these ions. If precipitation persists, consider reducing the final NaF concentration if experimentally permissible. |
| The pH of the NaF stock solution has changed over time. | If stored in a glass container, the fluoride ions can react with silica in the glass, especially if the solution is acidic. This can alter the pH.[3] The pH of NaF solutions is more stable when stored in plastic containers.[3] | Always store NaF stock solutions in tightly sealed polyethylene or polypropylene containers.[4] Monitor the pH of your stock solution periodically, especially if it has been stored for an extended period. |
| Inconsistent experimental results when using an older NaF stock solution. | The concentration of the NaF solution may have decreased over time due to precipitation or reaction with the storage container. | Prepare a fresh stock solution. It is good practice to prepare fresh solutions regularly, for instance, every 1-3 months, depending on the sensitivity of the assay. |
Frequently Asked Questions (FAQs)
Preparation and Storage
1. What is the recommended procedure for preparing a this compound stock solution?
A common stock solution concentration is 0.5 M. To prepare 50 mL of a 0.5 M NaF solution, weigh out 1.05 g of this compound (molar mass: 41.99 g/mol ) and dissolve it in 40 mL of high-purity water (e.g., Milli-Q). Once dissolved, adjust the final volume to 50 mL with water.
2. What are the optimal storage conditions for NaF stock solutions?
For short-term storage (up to 4 months), NaF solutions are stable at 4°C.[1] For long-term storage, it is recommended to store aliquots at -20°C.[1] To prevent degradation and changes in pH, always store NaF solutions in tightly sealed plastic containers (polypropylene or polyethylene).[3][4]
3. What is the shelf life of a NaF stock solution?
When stored properly in plastic containers at 4°C or -20°C, a 1 M NaF stock solution can have a shelf life of 12 months.[5] Some sources suggest that if stored correctly, the solid form has an indefinite shelf life.[4] However, for sensitive applications, it is advisable to prepare fresh stock solutions every 1-3 months.
4. Can I store my NaF solution in a glass bottle?
It is not recommended to store NaF solutions, especially acidic ones, in glass containers for extended periods.[3][4] Fluoride ions can react with the silica in glass, leading to the formation of a precipitate (sodium fluorosilicate, Na₂SiF₆) and a decrease in the fluoride concentration in the solution.[3] The pH of NaF solutions is also more stable in plastic containers.[3]
Application and Use
5. What is the typical working concentration of NaF as a phosphatase inhibitor?
As an inhibitor of serine/threonine phosphatases, NaF is typically used at a final concentration of 1 to 20 mM in cell lysates or reaction buffers.[6]
6. Is NaF a reversible or irreversible inhibitor?
This compound is considered an irreversible inhibitor of serine/threonine phosphatases.[6]
Stability Data
The stability of NaF solutions is influenced by the storage container material and temperature. The following table summarizes the change in fluoride concentration in solutions stored in glass and plastic containers at different temperatures over 36 months.
| Storage Container | Temperature | Initial NaF Concentration | Change in Fluoride Concentration after 36 Months |
| Glass | 4°C | 0.1 ppm F⁻ | +0.02 ppm |
| 1.0 ppm F⁻ | +0.01 ppm | ||
| 22°C | 0.1 ppm F⁻ | +0.04 ppm | |
| 1.0 ppm F⁻ | +0.03 ppm | ||
| 37°C | 0.1 ppm F⁻ | +0.08 ppm | |
| 1.0 ppm F⁻ | +0.06 ppm | ||
| Plastic | 4°C | 0.1 ppm F⁻ | No change |
| 1.0 ppm F⁻ | No change | ||
| 22°C | 0.1 ppm F⁻ | No change | |
| 1.0 ppm F⁻ | No change | ||
| 37°C | 0.1 ppm F⁻ | No change | |
| 1.0 ppm F⁻ | No change |
Data adapted from a 36-month stability study. The study showed that changes in fluoride concentration in glass containers were minimal, accounting for less than a 0.45% decrease over 36 months. However, a precipitate was observed in acidified 2% NaF solutions stored in glass.[3]
Experimental Protocols
Protocol: Preparation of a 0.5 M this compound Stock Solution
Materials:
-
This compound (NaF), molecular weight 41.99 g/mol
-
High-purity water (e.g., Milli-Q or deionized)
-
50 mL polypropylene conical tube or bottle
-
Weighing scale and weigh paper/boat
-
Graduated cylinder or serological pipette
Procedure:
-
Weigh out 1.05 g of this compound.
-
Transfer the NaF powder to a 50 mL polypropylene conical tube.
-
Add approximately 40 mL of high-purity water to the tube.
-
Cap the tube tightly and mix by inverting or vortexing until the NaF is completely dissolved. This should take a few minutes.
-
Once dissolved, add high-purity water to bring the final volume to 50 mL.
-
Mix the solution again to ensure homogeneity.
-
Label the tube clearly with the solution name (0.5 M this compound), concentration, preparation date, and your initials.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Signaling Pathway Diagrams
This compound is commonly used as a phosphatase inhibitor to study signaling pathways that are regulated by phosphorylation. It primarily inhibits serine/threonine phosphatases, thereby affecting pathways like the MAPK/ERK and PI3K/Akt pathways.
Caption: MAPK/ERK signaling pathway with NaF inhibition.
Caption: PI3K/Akt signaling pathway with NaF inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. This compound - 1 M, Crystallization Stock Solutions: Salts - Jena Bioscience [jenabioscience.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
dealing with batch-to-batch variability of sodium fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the batch-to-batch variability of sodium fluoride.
Frequently Asked Questions (FAQs)
Q1: What causes batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can arise from several factors related to its manufacturing process. The primary methods of production can introduce different types and levels of impurities.
-
Manufacturing Processes: this compound is often synthesized by neutralizing hydrofluoric acid or as a byproduct of the phosphate fertilizer industry.[1] Variations in the starting materials and control of these processes can lead to differences in the final product. The two main production methods are the sodium fluorosilicate-soda ash method and the neutralization of hydrofluoric acid, each with a unique potential impurity profile.[2]
-
Impurities: Common impurities that can vary between batches include sodium silicofluoride, chlorides, and acetates.[3][4] The presence of these impurities, even in small amounts, can affect experimental outcomes.
-
Physical Properties: Differences in crystal structure, particle size, and hygroscopicity can also contribute to variability.[2]
Q2: What are the typical quality control parameters for pharmaceutical-grade this compound?
Pharmaceutical-grade this compound is subject to stringent quality control tests to ensure its purity, identity, and safety. These tests are often defined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][5]
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to off-white crystalline powder | Visual Inspection | To ensure the material is free from visible contamination. |
| Assay (Purity) | Typically ≥99.0% | Ion Chromatography (IC), Titration | To determine the content of this compound. |
| pH (of a solution) | Varies by monograph (e.g., 7.0-8.5 for a 4% w/v solution) | pH meter | To control the acidity/alkalinity of the material. |
| Chloride | Typically ≤0.012% | Ion Chromatography (IC) | To limit the presence of chloride impurities.[3] |
| Acetate | Varies by monograph | Ion Chromatography (IC) | To limit the presence of acetate impurities.[3] |
| Sodium Silicofluoride | Varies by monograph | Specific titration or IC method | To control a common impurity from certain manufacturing processes.[4] |
| Loss on Drying | Typically ≤0.5% | Gravimetric analysis | To measure the amount of volatile matter (e.g., water). |
| Bacterial Endotoxins | Required for injectable formulations | LAL test | To ensure the absence of fever-inducing substances.[5] |
Q3: How can batch-to-batch variability of this compound impact my experiments?
Inconsistent quality of this compound can lead to a range of issues in research and development, including:
-
Inconsistent Biological Activity: Trace impurities can alter the biological response in cell-based assays, leading to variable results in studies of cellular immunity, cell cycle, or toxicity.[6] For example, different batches could lead to unexpected changes in cell proliferation or signaling pathways.
-
Poor Reproducibility: Using different batches of this compound without proper qualification can be a major source of poor experimental reproducibility, making it difficult to compare results over time.
-
Manufacturing Process Deviations: In drug product manufacturing, variations in the physical properties of this compound (e.g., particle size, flowability) can affect processability and the quality of the final product.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
You are observing variable results (e.g., cell viability, enzyme inhibition, signaling pathway activation) in your cell-based assays when using different lots of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results in cell-based assays.
Detailed Steps:
-
Isolate the Variable: Before focusing on the this compound, ensure that other potential sources of variability are controlled. This includes using the same cell line passage number, consistent media and serum lots, and calibrated equipment.[9][10]
-
Review the Certificate of Analysis (CoA): Compare the CoAs for the different batches of this compound. Pay close attention to the reported purity (assay value) and the levels of any specified impurities. Even small differences can be significant for sensitive assays.
-
In-House Qualification: Do not assume that a new batch will perform identically to a previous one. Qualify each new lot by testing it in your specific application.
-
Protocol: Prepare stock solutions of the new and a previously used, well-performing "reference" batch of this compound. Run a dose-response curve in your assay with both batches side-by-side.
-
Acceptance Criteria: The results from the new batch should fall within a predefined range of the reference batch (e.g., EC50 value within ±10%).
-
-
Contact the Supplier: If you observe significant differences, contact the supplier's technical support. They may be able to provide additional information about the batch that is not on the CoA or suggest a batch from a more consistent production campaign.
-
Supplier Management: For critical applications, consider establishing a quality agreement with your supplier to ensure tighter control over the specifications of the this compound you receive.[11][12]
Issue 2: Physical Differences Observed Between Batches
You have noticed that a new batch of this compound powder has a different appearance (e.g., more clumping, different texture) or does not dissolve as readily as previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting physical differences between batches.
Detailed Steps:
-
Check Storage Conditions: this compound can be hygroscopic (absorb moisture from the air).[2] Ensure that it has been stored in a tightly sealed container in a cool, dry place.
-
Solubility Test: Perform a small-scale solubility test. Compare the dissolution of the new batch to a reference batch in your experimental solvent. If solubility is an issue, you can try:
-
Using a magnetic stirrer for a longer period.
-
Gentle warming of the solvent.
-
Sonication to help break up particles.
-
-
Purity Confirmation: If physical differences are noted, it is prudent to confirm the purity and identity of the material, as this could indicate a more significant issue with the batch.
-
Contact Supplier: If the material does not dissolve properly or if you have concerns about its physical state, contact the supplier immediately. Do not use a batch that you suspect may be compromised.
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by Ion Chromatography (IC)
This protocol is based on the methodology described in the USP-NF monograph for this compound and is suitable for determining the assay of fluoride and quantifying anionic impurities like chloride and acetate.[3][13]
Materials:
-
This compound Sample
-
Reference Standards (this compound, Sodium Chloride, Sodium Acetate)
-
Ultrapure Water (UPW)
-
IC System with a suppressed conductivity detector
-
Anion-exchange column (e.g., Metrosep A Supp 16 or equivalent)
-
Hydroxide Eluent
Procedure:
-
Standard Preparation:
-
Prepare certified stock solutions of this compound, sodium chloride, and sodium acetate (e.g., 1000 µg/mL).
-
For the fluoride assay, dilute the this compound stock solution with UPW to a final concentration of 2 µg/mL.
-
For the impurity test, dilute the sodium chloride stock solution with UPW to a final concentration of 0.2 µg/mL.
-
-
Sample Preparation:
-
For the assay, accurately weigh and dissolve the this compound sample in UPW to achieve a nominal concentration of 2 µg/mL.
-
For the impurity test, dissolve the sample in UPW to a nominal concentration of 1 mg/mL.
-
-
System Suitability:
-
Prepare system suitability solutions containing both the analyte and a potential interferent (e.g., 2 µg/mL this compound and 1 µg/mL sodium acetate for the assay) to ensure adequate resolution.
-
-
Chromatographic Conditions:
-
Column: Metrosep A Supp 16 - 250/4.0 or equivalent
-
Eluent: Hydroxide gradient (concentration will depend on the specific column and analytes)
-
Flow Rate: e.g., 0.8 mL/min
-
Detection: Suppressed conductivity
-
-
Analysis:
-
Inject the standards, system suitability solution, and samples into the IC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of fluoride, chloride, and acetate in the sample by comparing the peak areas to the standard curves.
-
IC Analysis Workflow:
Caption: Workflow for Ion Chromatography analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taoyuanchemical.com [taoyuanchemical.com]
- 3. metrohm.com [metrohm.com]
- 4. US3000702A - Manufacture of this compound - Google Patents [patents.google.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. This compound (NaF) causes toxic effects on splenic development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. elsmar.com [elsmar.com]
- 12. info.thefdagroup.com [info.thefdagroup.com]
- 13. Fluoride in this compound for pharmaceutical use | Metrohm [metrohm.com]
refining experimental conditions for sodium fluoride-induced enzyme inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium fluoride (NaF) as an enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme inhibition by this compound?
A1: this compound primarily acts as an inhibitor of phosphatases, particularly serine/threonine and acid phosphatases. Its inhibitory action is often irreversible. The fluoride ion can also interfere with enzymes that require divalent metal cations like magnesium (Mg²⁺) for their activity, such as enolase and pyrophosphatases. It can form inhibitory complexes with these metal ions within the enzyme's active site.
Q2: For which types of enzymes is this compound an effective inhibitor?
A2: this compound is a broad-spectrum inhibitor, primarily targeting:
-
Serine/Threonine Phosphatases: It is widely used in lysis buffers and inhibitor cocktails to prevent the dephosphorylation of proteins at serine and threonine residues.
-
Acid Phosphatases: It is a potent inhibitor of this class of enzymes.
-
Enolase: An essential enzyme in the glycolytic pathway.
-
ATPases: Including Na⁺/K⁺-ATPases and Ca²⁺-ATPases.[1]
-
Inorganic Pyrophosphatases: It effectively inhibits these enzymes.[2][3]
-
Matrix Metalloproteinases (MMPs): It has been shown to inhibit MMP-2 and MMP-9.
Q3: What is a typical working concentration for this compound in an experiment?
A3: The optimal concentration of this compound depends on the specific enzyme and experimental conditions. However, for general use as a phosphatase inhibitor in cell lysates, a working concentration of 1-10 mM is commonly used. For specific enzyme inhibition assays, the concentration may need to be optimized, and it is recommended to perform a dose-response curve to determine the IC50 value.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in water. To prepare a stock solution (e.g., 1 M), dissolve the appropriate amount of this compound powder in high-purity water. Gentle warming may be required for complete dissolution. Store the stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles. Be aware that at very low temperatures, the salt may precipitate out of solution.
Q5: Can this compound interfere with my assay?
A5: Yes, this compound can potentially interfere with certain assays. For example, in colorimetric assays that produce a yellow formazan dye, high concentrations of NaF might alter the pH and affect the final color development. It can also interfere with assays where the detection enzyme itself is sensitive to fluoride. Always run appropriate controls, including a vehicle control (buffer without inhibitor) and an inhibitor control without the enzyme, to assess any potential interference.
Quantitative Data Summary
The inhibitory potency of this compound varies significantly depending on the target enzyme and the experimental conditions. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: IC50 Values of this compound for Various Enzymes
| Enzyme | Organism/Source | IC50 | Notes |
| Inorganic Pyrophosphatase | Sulfolobus islandicus | 2.26 mM | Measured using a ³¹P-NMR spectroscopy-based assay.[2] |
| Inorganic Pyrophosphatase | Yeast | 0.066 mM | [2] |
| Cytosolic Pyrophosphatase | Toxoplasma gondii | 223 µM | [3] |
| Ca²⁺Mg²⁺-ATPase | Rat Brain Synaptic Membrane | 14.8 mM | [1] |
Table 2: Ki Values of this compound for Enolase
| Organism/Source | Ki | Notes |
| Streptococcus mutans | 1.39 mM | Non-competitive inhibition in the absence of phosphate. |
| Streptococcus mutans | 0.26 mM | Inhibition is enhanced in the presence of 0.5 mM phosphate.[4] |
| Oral Bacteria (various strains) | 16 - 54 µM | Competitive inhibition in the presence of 5 mM inorganic phosphate.[5] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Acid Phosphatase
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine the half-maximal inhibitory concentration (IC50) of this compound for acid phosphatase.
Materials:
-
Acid Phosphatase (e.g., from potato or wheat germ)
-
This compound (NaF)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0)
-
Stop Solution (e.g., 1 M Sodium Hydroxide, NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of acid phosphatase in assay buffer.
-
Prepare a high-concentration stock solution of this compound in assay buffer (e.g., 100 mM).
-
Prepare a series of dilutions of this compound from the stock solution in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.
-
For the control (0% inhibition), add 20 µL of assay buffer instead of this compound.
-
For the blank (no enzyme activity), add 20 µL of assay buffer.
-
Add 20 µL of the acid phosphatase solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 160 µL of the pNPP solution to all wells.
-
Incubate the plate at the same temperature for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of the stop solution to all wells. The stop solution will raise the pH, which both stops the enzyme and develops the yellow color of the p-nitrophenol product.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of control well))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Spontaneous degradation of the substrate. 2. Contamination of reagents with the enzyme product. 3. Interference of this compound with the assay components. | 1. Prepare fresh substrate solution before each experiment. 2. Use high-purity reagents and water. 3. Run a control with this compound and substrate but without the enzyme to check for interference. |
| No or low enzyme inhibition | 1. Incorrect concentration of this compound. 2. The target enzyme is not sensitive to this compound. 3. Degradation of the this compound solution. | 1. Verify the calculations and dilutions for the this compound solutions. 2. Confirm from literature that your enzyme of interest is inhibited by this compound. 3. Prepare fresh this compound solutions. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently tap or use a plate shaker to ensure thorough mixing of reagents in the wells. 3. Ensure the entire plate is at a uniform temperature during incubation. |
| Precipitate formation in wells | 1. Low solubility of this compound at the tested concentration. 2. Interaction of this compound with components of the assay buffer. | 1. Check the solubility of this compound in your assay buffer. Gentle warming may be necessary. 2. Consider using a different buffer system. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound's Impact on the MAPK Signaling Pathway
Caption: Inhibition of phosphatases by NaF can lead to hyperactivation of the MAPK pathway.
This compound's Impact on the PI3K/Akt Signaling Pathway
Caption: NaF can inhibit PTEN, leading to increased Akt signaling.
References
- 1. [Effects of this compound on the activity of Ca2+Mg(2+)-ATPase in synaptic membrane in rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an archaeal inorganic pyrophosphatase from Sulfolobus islandicus using a [31P]-NMR-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of a Cytosolic Pyrophosphatase (TgPPase) Reveals a Regulatory Role of Pyrophosphate in Glycolysis for Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of purified enolases from oral bacteria by fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sodium Fluoride Effects on Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of performing cell viability assays in the presence of sodium fluoride (NaF).
Frequently Asked Questions (FAQs)
Q1: How does this compound affect cell viability?
This compound (NaF) primarily induces cytotoxicity through several mechanisms:
-
Inhibition of Metabolic Enzymes: NaF is a known inhibitor of enzymes in the glycolytic pathway, which can lead to a decrease in cellular energy production.
-
Mitochondrial Dysfunction: It can interfere with mitochondrial function, further depleting cellular ATP levels.[1]
-
Induction of Apoptosis: NaF can trigger programmed cell death (apoptosis) by activating caspase cascades and altering the expression of apoptosis-related proteins like Bcl-2.[2]
-
Oxidative Stress: Exposure to NaF can lead to an increase in reactive oxygen species (ROS), causing damage to cellular components.
-
Inhibition of Protein Synthesis: NaF can also hinder the synthesis of proteins within the cell.[1]
The cytotoxic effects of NaF are generally dose- and time-dependent.[3]
Q2: Can this compound directly interfere with the chemistry of my viability assay?
Based on current literature, the primary interference of NaF with common cell viability assays is biological , not chemical. This means NaF affects the metabolic state of the cells, which in turn alters the readout of assays that measure metabolic activity. For example:
-
Tetrazolium-based assays (MTT, MTS, XTT): These assays rely on cellular dehydrogenases to reduce a tetrazolium salt to a colored formazan product. Since NaF inhibits metabolic enzymes, it can lead to a reduced formazan signal, which may be interpreted as lower viability.
-
ATP-based assays: NaF is known to deplete cellular ATP levels.[1] Therefore, an ATP-based assay will show a decrease in signal due to the specific cytotoxic mechanism of NaF.
There is limited evidence to suggest that NaF directly reacts with or inhibits the assay components (e.g., tetrazolium salts, luciferase) under standard experimental conditions. One study indicated that NaF had no direct effect on the activity of LDH in vitro.
Q3: Which cell viability assay is best to use when working with this compound?
The choice of assay depends on the specific research question.
-
If the goal is to measure the overall cytotoxic effect of NaF, including its metabolic inhibition, then tetrazolium-based assays (MTT, MTS, XTT) or ATP-based assays are suitable.
-
If the goal is to assess cell membrane integrity specifically and to minimize the impact of metabolic inhibition on the assay itself, a Lactate Dehydrogenase (LDH) assay is a better choice. The LDH assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity independent of metabolic activity.
It is often recommended to use more than one type of assay to obtain a more complete picture of a compound's cytotoxic effects.
Troubleshooting Guides
Issue 1: Lower-than-expected cell viability with tetrazolium-based assays (MTT, MTS, XTT).
| Possible Cause | Troubleshooting Steps |
| Metabolic Inhibition by NaF: NaF inhibits glycolytic enzymes, reducing the cell's ability to convert the tetrazolium salt into formazan, independent of cell death. | 1. Confirm cell death with a secondary assay: Use an LDH assay or a dye exclusion method (e.g., Trypan Blue) to verify if the decrease in signal is due to cell death or metabolic inhibition. 2. Implement a wash step: Before adding the assay reagent, gently wash the cells with fresh, warm media or PBS to remove residual NaF. See the detailed protocol below. 3. Choose an alternative assay: Switch to an LDH assay, which measures membrane integrity rather than metabolic activity. |
| High Background Signal: Contaminants in the media or serum can sometimes reduce tetrazolium salts. | 1. Include proper controls: Always have "media only" and "cells only" controls to assess background signal. 2. Use phenol red-free media: Phenol red can interfere with colorimetric readings. If possible, switch to phenol red-free media for the assay incubation step. |
Issue 2: Inconsistent results with ATP-based assays.
| Possible Cause | Troubleshooting Steps |
| Rapid ATP Depletion: NaF can cause a rapid decrease in cellular ATP levels.[1] The timing of the assay is critical. | 1. Perform a time-course experiment: Measure ATP levels at different time points after NaF treatment to understand the kinetics of ATP depletion. 2. Ensure consistent timing: Add the ATP assay reagent at the exact same time point for all samples in your experiment. |
| Low Signal: The number of viable cells may be too low, or ATP levels may be severely depleted. | 1. Optimize cell seeding density: Ensure you are using an appropriate number of cells per well to generate a signal within the linear range of the assay. 2. Check for luciferase inhibitors: While unlikely for NaF, some compounds can inhibit the luciferase enzyme. You can test this by spiking a known amount of ATP into a well containing your compound and the assay reagent and measuring the signal. |
Issue 3: High background in LDH assays.
| Possible Cause | Troubleshooting Steps |
| Serum in Culture Media: Serum contains endogenous LDH, which can lead to a high background signal. | 1. Reduce serum concentration: If possible, reduce the serum concentration in your culture media during the NaF treatment period. 2. Use serum-free media: For short-term experiments, consider using serum-free media during the treatment. 3. Include a "media only" control: This will allow you to subtract the background LDH activity from your sample readings. |
| Cell Lysis During Handling: Rough pipetting or multiple freeze-thaw cycles of the samples can cause premature cell lysis and LDH release. | 1. Handle cells gently: When adding or removing media and reagents, pipette gently against the side of the well. 2. Avoid freeze-thaw cycles: Assay the supernatant for LDH activity immediately after collection. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines as determined by different viability assays. Note that experimental conditions such as exposure time and cell type significantly influence the IC50 value.
| Cell Line | Assay Type | Exposure Time | IC50 Value |
| Human Oral Mucosal Fibroblasts | ATP-based | 2 hours | ~5.75 mmol/L[1] |
| L929 Fibroblast | Real-time cell analysis | Not specified | 3.59 ± 0.21 µg/ml |
| Human Gingival Fibroblast (HGF) | Real-time cell analysis | Not specified | 4.12 ± 0.18 µg/ml |
| Rat Kidney Cells | MTT | 24 hours | ~1.0 mM |
Experimental Protocols
Protocol: Washing Step to Mitigate NaF Interference
This protocol can be inserted before the addition of the reagent in tetrazolium-based assays (MTT, MTS, XTT).
-
After the desired incubation period with this compound, carefully aspirate the media containing NaF from each well.
-
Gently add pre-warmed (37°C) phosphate-buffered saline (PBS) or serum-free culture medium to each well. For a 96-well plate, use 100-200 µL per well.
-
Carefully aspirate the wash solution.
-
Repeat the wash step (steps 2 and 3) one more time.
-
Proceed immediately with the addition of the cell viability assay reagent as per the manufacturer's protocol.
Protocol: MTT Cell Viability Assay
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
Optional Mitigation Step: Perform the washing protocol described above.
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided with most kits).
-
Background control: Media without cells.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (if required by the kit).
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
Caption: A decision tree for troubleshooting common issues with NaF.
Caption: A simplified signaling pathway of NaF-induced apoptosis.
References
- 1. Levels of lactate dehydrogenase and creatine kinase in plasma of fluoride-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoride effects on cell viability and ENaC expression in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Fluoride Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium fluoride (NaF) solutions. The following information will help ensure the optimal activity and stability of your NaF solutions by carefully controlling the pH.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and pH adjustment of this compound solutions.
| Problem | Possible Cause(s) | Solution(s) |
| White precipitate forms in the NaF solution. | 1. Insolubility: The concentration of NaF exceeds its solubility limit (approx. 4g/100mL or ~1M at 25°C).2. Reaction with container: If using a glass container, especially with acidic solutions (pH < 7.5), silicate can leach from the glass and react with fluoride to form sodium fluorosilicate (Na₂SiF₆).3. Presence of divalent cations: Hard water or contamination with ions like Ca²⁺ or Mg²⁺ can lead to the precipitation of CaF₂ or MgF₂. | 1. Concentration: Do not attempt to make NaF solutions with concentrations exceeding 1M. For most applications, lower concentrations are sufficient.2. Container: Always prepare and store NaF solutions, especially those with a pH below 7.5, in plastic (polyethylene or polypropylene) containers to prevent silicate leaching.[1]3. Water Quality: Use deionized or distilled water for solution preparation to avoid introducing interfering ions. |
| Difficulty dissolving NaF powder. | 1. Low Temperature: NaF solubility is slightly temperature-dependent.2. High Concentration: Approaching the solubility limit will slow down dissolution. | 1. Gentle Warming: Warm the solution gently while stirring to increase the rate of dissolution. Avoid boiling.2. Stirring: Use a magnetic stirrer for efficient and continuous agitation.3. Incremental Addition: Add the NaF powder to the water in small portions while stirring. |
| Inconsistent experimental results. | 1. Uncontrolled pH: The activity of the fluoride ion is highly pH-dependent.2. Solution Instability: Improper storage (e.g., in glass, at very low temperatures) can alter the fluoride concentration over time.[2][3] | 1. pH Adjustment & Buffering: Adjust the pH of your final solution to the desired value using dilute HCl or NaOH. For long-term stability, consider using a buffer system appropriate for your experimental pH range.2. Proper Storage: Store solutions in tightly sealed plastic containers at room temperature or refrigerated (avoid freezing). |
| pH meter gives erratic readings or drifts. | 1. Electrode Damage: Fluoride ions, especially in acidic solutions (pH < 5.2), can form hydrofluoric acid (HF), which attacks the glass membrane of standard pH electrodes.[4] | 1. Use a Fluoride-Resistant Electrode: If working frequently with acidic fluoride solutions, use a pH electrode specifically designed for such conditions.2. Minimize Contact Time: If using a standard electrode, minimize its immersion time in the solution and rinse it thoroughly with deionized water immediately after use.3. Calibrate Frequently: Calibrate your pH meter before each use with fresh, reliable buffer standards. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound solution?
The optimal pH is application-dependent. A freshly prepared aqueous solution of NaF is slightly basic, with a pH around 7.4 for a saturated solution.[5] However, the activity of the fluoride ion (F⁻) is often enhanced in more acidic conditions. For example, the inhibitory effect of fluoride on certain enzymes like peroxidase is significantly more potent at lower pH values.[6] Conversely, in cellular assays, a lower pH (e.g., 6.6 vs. 7.4) can enhance fluoride-mediated cellular stress.
Q2: How does pH affect the activity of fluoride ions?
In aqueous solutions, fluoride ions (F⁻) can react with hydrogen ions (H⁺) to form hydrofluoric acid (HF). The equilibrium is:
F⁻ + H⁺ ⇌ HF
As the pH decreases (H⁺ concentration increases), this equilibrium shifts to the right, increasing the concentration of HF. While F⁻ is the primary species responsible for many of its biological effects, the ability of HF to penetrate cell membranes can influence cellular responses. For enzymatic reactions, the protonation state of amino acid residues in the active site, which is pH-dependent, can also affect fluoride binding and inhibition.
Q3: Can I use a buffer to maintain the pH of my NaF solution?
Yes, using a buffer is highly recommended, especially for experiments conducted over extended periods or when precise pH control is critical. A common buffer system for fluoride analysis is a Total Ionic Strength Adjustment Buffer (TISAB), which typically contains acetic acid and sodium acetate to maintain a pH around 5.0-5.5.[7] For other applications, select a buffer system that is compatible with your experimental setup and maintains the desired pH.
Q4: What safety precautions should I take when acidifying a this compound solution?
Acidifying a NaF solution will generate hydrofluoric acid (HF).[4] HF is a highly toxic and corrosive substance that can cause severe burns upon skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.
Quantitative Data: pH-Dependent Inhibition of Peroxidase by NaF
The inhibitory activity of this compound on peroxidase is strongly influenced by pH. As the pH decreases, the concentration of NaF required to achieve 50% inhibition (IC₅₀) of the enzyme's activity is significantly reduced.
| pH | NaF Concentration for 50% Inhibition (IC₅₀) |
| 4.0 | < 0.05 mM |
| 5.0 | 0.3 mM |
| 6.0 | 4.0 mM |
| 7.0 | > 10.0 mM |
| Data sourced from a study on bovine lactoperoxidase inhibition.[6] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 100 mM this compound Solution
Materials:
-
This compound (NaF), reagent grade
-
Deionized or distilled water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Plastic beaker and volumetric flask
-
Calibrated pH meter and probe
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Weigh out 0.42 g of NaF for every 100 mL of final solution volume.
-
Add approximately 80% of the final volume of deionized water to a plastic beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and slowly add the NaF powder.
-
Stir until the NaF is completely dissolved.
-
pH Measurement: Immerse the calibrated pH probe into the solution. A 100 mM NaF solution will have a pH slightly above 7.
-
pH Adjustment (if necessary):
-
To decrease the pH, add 0.1 M HCl dropwise while monitoring the pH value.
-
To increase the pH, add 0.1 M NaOH dropwise while monitoring the pH value.
-
-
Final Volume: Once the desired pH is reached and stable, transfer the solution to a plastic volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap, and invert several times to ensure homogeneity.
-
Storage: Store the final solution in a clearly labeled, sealed plastic container at room temperature.
Protocol 2: Workflow for Assessing NaF Effects on a Cellular Pathway
This workflow outlines the general steps for investigating the impact of a pH-adjusted NaF solution on a specific cellular signaling pathway, such as the JNK or PI3K/Akt pathway.
References
- 1. This compound Oral Solution [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNK and NADPH Oxidase Involved in Fluoride-Induced Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent fluoride inhibition of peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
Technical Support Center: Troubleshooting Unexpected Effects of Sodium Fluoride in Cell Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the unexpected effects of sodium fluoride (NaF) in cell signaling experiments. This compound is widely used as a serine/threonine phosphatase inhibitor, but its effects can extend beyond this role, leading to confounding results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in cell signaling experiments?
A1: this compound is primarily used as an inhibitor of serine/threonine phosphatases.[1][2] By inhibiting these enzymes, which remove phosphate groups from proteins, NaF helps to preserve the phosphorylation state of proteins for analysis, particularly in techniques like Western blotting. It is also known to inhibit acid phosphatases.[1][3]
Q2: I'm observing widespread changes in protein phosphorylation after NaF treatment, not just my protein of interest. Is this normal?
A2: This is a common observation. While NaF is used to inhibit phosphatases, it can also activate G-proteins, often due to the formation of fluoroaluminate complexes with trace amounts of aluminum.[4] This can trigger broad, off-target signaling cascades, leading to widespread phosphorylation changes.[4][5]
Q3: My cells are showing signs of stress and apoptosis after treatment with NaF. Is this an expected side effect?
A3: Yes, at certain concentrations, this compound can induce cytotoxicity and apoptosis.[6][7][8][9] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and the activation of caspase cascades.[7][10][11] It is crucial to determine the optimal, non-toxic concentration of NaF for your specific cell type and experimental duration.
Q4: I'm seeing contradictory results in my MAPK pathway analysis after using NaF. Sometimes a pathway is activated, and other times it's inhibited. Why?
A4: The effect of NaF on the Mitogen-Activated Protein Kinase (MAPK) pathway is complex and can be cell-type and context-dependent.[12][13] For instance, NaF has been reported to activate JNK and p38 signaling pathways, often as a result of cellular stress.[7][14] Conversely, it has also been shown to inhibit the ERK1/2 pathway in some cell types.[13] These variable effects highlight the importance of careful controls and validation experiments.
Q5: Can this compound affect cellular processes other than phosphorylation?
A5: Absolutely. This compound can impact a range of cellular functions. It has been shown to affect cell viability, proliferation, and the cell cycle.[7][8][15][16] Furthermore, it can influence cellular respiration and ATP production, as fluoride ions can inhibit enzymes in the glycolytic pathway and Krebs cycle.[17][18][19]
Troubleshooting Guides
Issue 1: Unexpected Widespread Phosphorylation Changes
Symptoms:
-
Multiple protein bands show increased phosphorylation in your Western blot, not just your target protein.
-
Activation of signaling pathways that are not downstream of your intended target.
Possible Cause:
Troubleshooting Workflow:
Caption: Workflow for troubleshooting widespread phosphorylation.
Detailed Methodologies:
-
Protocol 1: Titration of this compound Concentration:
-
Prepare a range of NaF concentrations in your lysis buffer (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 40 mM).[20]
-
Treat your cells with your experimental stimulus.
-
Lyse the cells with the different NaF-containing buffers.
-
Perform Western blot analysis for your protein of interest and a control phosphoprotein.
-
Select the lowest concentration of NaF that effectively preserves the phosphorylation of your target protein without causing widespread off-target effects.
-
-
Protocol 2: Validation with Alternative Phosphatase Inhibitors:
-
Prepare lysis buffers containing alternative serine/threonine phosphatase inhibitors such as β-glycerophosphate (10-20 mM) or sodium pyrophosphate (1-10 mM).
-
Compare the phosphorylation profile of your target protein and other signaling proteins with that obtained using NaF.
-
This will help determine if the observed effects are specific to NaF.
-
Issue 2: Decreased Cell Viability and Induction of Apoptosis
Symptoms:
-
Reduced cell number after NaF treatment.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
-
Positive staining with apoptosis markers (e.g., Annexin V, TUNEL).
Possible Cause:
Troubleshooting Workflow:
Caption: Workflow for addressing NaF-induced cytotoxicity.
Detailed Methodologies:
-
Protocol 3: Cell Viability Assay (MTT):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of NaF concentrations for different durations (e.g., 6, 12, 24, 48 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the IC50 value of NaF for your cells.
-
-
Protocol 4: Caspase-3 Activity Assay:
-
Treat cells with the desired concentration of NaF for the chosen duration.
-
Lyse the cells and collect the protein extract.
-
Incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence using a fluorometer.
-
An increase in fluorescence indicates caspase-3 activation.
-
Issue 3: Inconsistent Effects on MAPK Signaling
Symptoms:
-
Variable activation or inhibition of MAPK pathway members (ERK, JNK, p38) upon NaF treatment in replicate experiments.
-
Results that contradict published literature for your cell type.
Possible Cause:
-
Complex, dose- and time-dependent effects of NaF on different branches of the MAPK pathway.[12][13]
-
Induction of cellular stress, which can independently modulate MAPK signaling.[14]
Signaling Pathway Diagram:
Caption: Simplified overview of NaF's multifaceted effects.
Detailed Methodologies:
-
Protocol 5: Time-Course Analysis of MAPK Activation:
-
Treat cells with a fixed, non-toxic concentration of NaF.
-
Collect cell lysates at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 6h).
-
Perform Western blot analysis using phospho-specific antibodies for ERK, JNK, and p38.
-
This will reveal the kinetics of MAPK activation or inhibition by NaF.
-
-
Protocol 6: Use of Specific MAPK Pathway Inhibitors:
-
Pre-treat cells with specific inhibitors for MEK (e.g., U0126 for ERK pathway), JNK (e.g., SP600125), or p38 (e.g., SB203580) before NaF treatment.
-
Analyze the phosphorylation of downstream targets to confirm the specific pathway being affected by NaF.
-
Quantitative Data Summary
| Parameter | Cell Type | NaF Concentration | Observed Effect | Reference |
| G-Protein Activation | Intestinal Smooth Muscle | 1 mM | Increased [Ca2+]i, IP3, and DAG | [5] |
| Apoptosis Induction | Mouse Embryonic Stem Cells | > 1 mM | Increased apoptosis | [7] |
| Human Lung BEAS-2B Cells | 0.25 - 4.0 mM | Dose-dependent increase in apoptosis | [9] | |
| Leydig Cells | High dosage | Inhibition of proliferation, increased apoptosis | [8] | |
| Cell Viability | Human Gingival Fibroblasts | Dose- and time-dependent | Reduced cell viability | [6] |
| Kidney Epithelial Cells | 10 - 400 µM | Concentration-dependent reduction in viability | [15] | |
| MAPK Activation | Chicken Duodenum | 500 - 2000 mg/kg (in vivo) | Activation of p38, JNK, and ERK | [14] |
| Mouse Ameloblasts | Dose-dependent | Inhibition of p-MEK and p-ERK1/2 | [13] | |
| Phosphatase Inhibition | General Use | 1 - 20 mM | Inhibition of serine/threonine phosphatases | [1] |
| Human Seminal Plasma | 7.3 x 10-5 M (I50) | Inhibition of acid phosphatase | [3] |
Disclaimer: The concentrations and effects listed are examples and may vary significantly between different cell types and experimental conditions. It is essential to optimize these parameters for your specific system.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. scbt.com [scbt.com]
- 3. The kinetics of inhibition of human seminal plasma acid phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterotrimeric G proteins as fluoride targets in bone (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoride activates G protein-dependent and -independent pathways in dispersed intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. This compound induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic effects of this compound on cell proliferation and apoptosis of Leydig cells from young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound on Cell Apoptosis and the Mechanism of Human Lung BEAS-2B Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through reactive oxygen species-mediated endoplasmic reticulum stress pathway in Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates the extrinsic apoptosis via regulating NOX4/ROS-mediated p53/DR5 signaling pathway in lung cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fluoridealert.org [fluoridealert.org]
- 13. poisonfluoride.com [poisonfluoride.com]
- 14. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of this compound on growth of human diploid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Effects of this compound on blood cellular and humoral immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of this compound on human oral mucosal fibroblasts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sodium Fluoride Exposure Time in Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sodium fluoride (NaF) in cell-based experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death Even at Low NaF Concentrations | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NaF. | Start with a lower concentration range (e.g., 0.25-2.0 mM) and perform a dose-response curve to determine the optimal concentration for your specific cell line.[1] |
| Incorrect Reagent Preparation: Errors in calculating or dissolving NaF can lead to higher than intended concentrations. | Double-check all calculations and ensure the NaF is fully dissolved in the culture medium before adding it to the cells. | |
| Contamination: Mycoplasma or other contaminants can increase cell stress and sensitivity to toxic compounds. | Regularly test cell cultures for contamination. | |
| Inconsistent or Non-Reproducible Results | Variable Exposure Time: Inconsistent incubation times can lead to significant variations in cellular response. | Use a precise timer for NaF exposure and ensure all experimental replicates are treated for the exact same duration. |
| Cell Density: The number of cells plated can influence the effective concentration of NaF per cell. | Maintain a consistent cell seeding density across all experiments. | |
| Reagent Stability: NaF solutions may degrade over time if not stored properly. | Prepare fresh NaF solutions for each experiment or store aliquots at -20°C for short-term use. | |
| No Observable Effect of NaF Treatment | Insufficient Concentration or Exposure Time: The concentration or duration of NaF treatment may be too low to induce a measurable response in your cell line. | Increase the concentration of NaF and/or extend the exposure time. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended.[2][3] |
| Resistant Cell Line: Some cell lines are inherently more resistant to NaF-induced toxicity. | Confirm the expected response in your cell line from the literature or consider using a positive control cell line known to be sensitive to NaF. | |
| Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. | Consider using a more sensitive assay or multiple assays to measure the desired endpoint (e.g., combining a viability assay with an apoptosis assay). | |
| Difficulty in Detecting Apoptosis | Incorrect Timing of Assay: Apoptosis is a dynamic process, and the peak of apoptosis may occur at a specific time point that is being missed. | Perform a time-course experiment and measure apoptotic markers at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal window for detection.[2] |
| Late-Stage Apoptosis/Necrosis: If the assay is performed too late, cells may have already progressed to late-stage apoptosis or necrosis, which can affect the results of certain assays (e.g., Annexin V staining). | Use a combination of Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. | |
| Low Level of Apoptosis: The NaF concentration may be inducing other cellular responses (e.g., cell cycle arrest) rather than robust apoptosis. | Increase the NaF concentration or co-treat with a known apoptosis-inducing agent as a positive control. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is a typical starting concentration range for this compound in cell-based experiments?
A1: The effective concentration of NaF is highly cell-type dependent. However, a common starting range is between 1 mM and 5 mM. For sensitive cell lines, it is advisable to start with a lower range, such as 0.25 mM to 4.0 mM.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How does the exposure time to this compound affect cellular responses?
A2: The effects of NaF are both dose- and time-dependent.[2] Shorter exposure times may be sufficient to observe effects on signaling pathways, while longer exposures are often required to detect changes in cell viability, apoptosis, or cell cycle progression.[2] Time-course experiments are essential to characterize the kinetics of the cellular response to NaF.
Q3: What are the primary cellular effects of this compound exposure?
A3: this compound can induce a variety of cellular effects, including:
-
Cytotoxicity: NaF can decrease cell viability and proliferation in a dose- and time-dependent manner.[2]
-
Apoptosis: It can trigger programmed cell death through various signaling pathways.[1][2]
-
Cell Cycle Arrest: NaF can cause cells to accumulate in specific phases of the cell cycle, often the G2/M phase.[2]
-
Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.[1]
-
Modulation of Signaling Pathways: NaF is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38.[4]
Experimental Design & Protocols
Q4: How can I determine the IC50 value for this compound in my cell line?
A4: To determine the half-maximal inhibitory concentration (IC50), you should:
-
Plate your cells at a consistent density in a 96-well plate.
-
Treat the cells with a range of NaF concentrations (a serial dilution is recommended) for a fixed period (e.g., 24 or 48 hours).
-
Perform a cell viability assay, such as the MTT or MTS assay.
-
Plot the percentage of cell viability against the logarithm of the NaF concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
Q5: What is the best way to measure NaF-induced apoptosis?
A5: A reliable method for measuring apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) co-staining. This allows for the differentiation between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Q6: How can I investigate the effect of NaF on cell signaling pathways?
A6: Western blotting is a common technique to study the activation of signaling pathways. You can assess the phosphorylation status of key proteins in pathways like the MAPK pathway (e.g., phospho-JNK, phospho-ERK, phospho-p38). It is important to also probe for the total protein levels to ensure that any observed changes in phosphorylation are not due to changes in the overall protein expression.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Various Cell Lines
| Cell Line | NaF Concentration (mM) | Exposure Time (hours) | Effect on Cell Viability | Reference |
| Mouse Embryonic Stem Cells | 2 | 24 | Reduction in viability | |
| Mouse Embryonic Stem Cells | >4 | 24 | Almost complete inhibition | |
| Mouse Embryonic Stem Cells | 2 | 72 | Almost complete inhibition | |
| Human Lung BEAS-2B Cells | 1.9 | 24 | IC50 | [1] |
| Human Lung BEAS-2B Cells | 0.9 | 48 | IC50 | [1] |
| Rat Chondrocytes | 1.5 - 4.0 | 24, 48, 72 | Dose- and time-dependent decrease | [2] |
| Human Diploid Cells | >0.32 | - | Marked effect on growth | [5] |
| Human Diploid Cells | 3.2 | - | No survival | [5] |
Table 2: Induction of Apoptosis by this compound in Different Cell Lines
| Cell Line | NaF Concentration (mM) | Exposure Time (hours) | Percentage of Apoptotic Cells | Reference |
| Mouse Embryonic Stem Cells | 5 | 24 | 17.5% (low-PI, high-FITC) & 24.6% (high-PI, high-FITC) | |
| Human Lung BEAS-2B Cells | 0.25 - 4.0 | - | Increased from 4.8% to 37.7% | [1] |
| Rat Chondrocytes | 2.0 | 24 | 17.28 ± 2.27% | [2] |
| Rat Chondrocytes | 3.0 | 24 | 24.53 ± 1.36% | [2] |
| Rat Chondrocytes | 2.0 | 48 | 36.59 ± 0.90% | [2] |
| Rat Chondrocytes | 3.0 | 48 | 43.10 ± 2.23% | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound (NaF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of NaF for the desired exposure time. Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with NaF for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: NaF-induced cellular signaling pathways.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of this compound on growth of human diploid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibition of Acid Phosphatases: Validating the Efficacy of Sodium Fluoride
For researchers, scientists, and professionals in drug development, understanding the modulation of enzyme activity is paramount. This guide provides an objective comparison of sodium fluoride's inhibitory effect on acid phosphatases, benchmarked against other common inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and development applications.
Mechanism of Action and Comparative Efficacy
This compound is a well-documented inhibitor of acid phosphatases (APases).[1] Its mechanism of inhibition can vary depending on the source of the enzyme and the experimental conditions, such as pH. Studies have characterized its inhibitory action as non-competitive, competitive, or uncompetitive.[1][2][3][4][5]
For instance, this compound demonstrates non-competitive inhibition of acid phosphatase from human seminal plasma and rice seedlings.[1][2][6] In contrast, it acts as a competitive inhibitor for soybean seed acid phosphatase isoforms.[3] The inhibition of bovine spleen purple acid phosphatase by fluoride is pH-dependent, shifting from noncompetitive at pH 6.5 to uncompetitive at pH 5.0.[4]
The efficacy of this compound as an inhibitor is often compared to other compounds such as L(+) tartrate, phosphate, vanadate, and molybdate. The inhibitory potential is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.
Quantitative Comparison of Acid Phosphatase Inhibitors
The following table summarizes the inhibitory constants for this compound and alternative inhibitors across various acid phosphatase sources. This data allows for a direct comparison of their potencies.
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) / IC50 | Type of Inhibition |
| Human Seminal Plasma | This compound | IC50: 7.3 x 10⁻⁵ M (73 µM) | Non-competitive |
| Human Seminal Plasma | L(+) Tartrate | IC50: 3.0 x 10⁻⁴ M (300 µM) | - |
| Rice Seedlings | This compound | Ki: 0.23 mM (230 µM) | Non-competitive |
| Soybean Seed (AP1) | This compound | Ki: 1.7 µM | Competitive |
| Soybean Seed (AP2) | This compound | Ki: 500 µM | Competitive |
| Soybean Seed (AP3A) | This compound | Ki: 250 µM | Competitive |
| Soybean Seed (AP3B) | This compound | Ki: 750 µM | Competitive |
| Soybean Seed (AP1) | Molybdate | Ki: 0.05 µM | Competitive |
| Soybean Seed (AP2) | Molybdate | Ki: 0.025 µM | Competitive |
| Soybean Seed (AP3A) | Molybdate | Ki: 0.032 µM | Competitive |
| Soybean Seed (AP3B) | Molybdate | Ki: 0.05 µM | Competitive |
| Soybean Seed (AP1) | Vanadate | Ki: 12.8 µM | Competitive |
| Soybean Seed (AP2) | Vanadate | Ki: 10 µM | Competitive |
| Soybean Seed (AP3A) | Vanadate | Ki: 24.2 µM | Competitive |
| Soybean Seed (AP3B) | Vanadate | Ki: 36.9 µM | Competitive |
| Bovine Spleen (FeZn-BSPAP, pH 5.0) | Fluoride | Ki (uncomp): 0.2 mM (200 µM) | Uncompetitive |
| Bovine Spleen (FeZn-BSPAP, pH 6.5) | Fluoride | Ki (comp) ≈ Ki (uncomp) ≈ 2 mM | Non-competitive |
| Fish Liver (HM-AP) | Fluoride | Ki: 0.06 mM (60 µM) | Competitive |
| Fish Liver (HM-AP) | Tartrate | Ki: 0.1 mM (100 µM) | Competitive |
| Fish Liver (HM-AP) | Molybdate | Ki: 0.18 µM | Competitive |
| Fish Liver (HM-AP) | Vanadate | Ki: 0.8 µM | Competitive |
Data compiled from multiple sources.[1][2][3][4][6][7]
Experimental Protocols
A standardized and reproducible protocol is essential for validating the inhibitory effect of this compound or any other compound on acid phosphatase activity. The following is a detailed methodology for a colorimetric acid phosphatase inhibition assay.
Principle
This assay measures the enzymatic activity of acid phosphatase by quantifying the hydrolysis of a substrate, p-nitrophenyl phosphate (pNPP), into p-nitrophenol (pNP).[8][9] pNP is a yellow-colored product that absorbs light at 405-410 nm. The rate of pNP formation is proportional to the acid phosphatase activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.
Materials and Reagents
-
Acid Phosphatase (from a suitable source, e.g., wheat germ, potato, or a purified enzyme)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Citrate Buffer (0.1 M, pH 4.8)
-
Sodium Hydroxide (NaOH, 0.1 N or 0.2 N) to stop the reaction
-
This compound (NaF) stock solution
-
Alternative inhibitor stock solutions (e.g., L-tartrate, sodium orthovanadate, ammonium molybdate)
-
Purified water
-
Spectrophotometer and cuvettes or a microplate reader
Procedure
-
Preparation of Reagents:
-
Citrate Buffer (0.1 M, pH 4.8): Prepare solutions of 0.1 M citric acid and 0.1 M trisodium citrate. Mix appropriate volumes to achieve a final pH of 4.8.
-
pNPP Substrate Solution (e.g., 5-7 mM): Dissolve pNPP in the citrate buffer. This solution should be prepared fresh.
-
Enzyme Solution: Prepare a working solution of acid phosphatase in cold citrate buffer to achieve a measurable activity within the linear range of the assay.
-
Inhibitor Solutions: Prepare a range of concentrations of this compound and other inhibitors by diluting stock solutions in citrate buffer.
-
-
Assay Setup:
-
Label test tubes or microplate wells for blanks, controls (no inhibitor), and test samples (with inhibitor).
-
To each tube/well, add the appropriate volume of citrate buffer.
-
Add the inhibitor solution to the test sample tubes/wells. For the control, add an equal volume of buffer.
-
Add the enzyme solution to all tubes/wells except the blank. Add buffer to the blank.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all tubes/wells.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[8]
-
-
Stopping the Reaction and Measurement:
-
Terminate the reaction by adding a defined volume of NaOH solution.[10][11] The addition of NaOH raises the pH, which denatures the enzyme and stops the reaction. It also causes the p-nitrophenol product to develop a yellow color.
-
Measure the absorbance of the solutions at 405-410 nm using a spectrophotometer or microplate reader. Use the blank to zero the instrument.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition and the Ki value, perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the acid phosphatase inhibition assay and the logical relationship of non-competitive inhibition.
References
- 1. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]
- 2. The kinetics of inhibition of human seminal plasma acid phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Inhibitory Effect of Sodium Floride on Activity of Acid Phosphatase in Rice Plants- Taiwania [taiwania.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. vyngocnguyen.wordpress.com [vyngocnguyen.wordpress.com]
- 11. egyankosh.ac.in [egyankosh.ac.in]
A Comparative Guide to Phosphatase Inhibitors: Sodium Fluoride vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphorylation and dephosphorylation are critical regulatory mechanisms. Phosphatases, the enzymes responsible for removing phosphate groups, are key players in these processes. To study the dynamic nature of protein phosphorylation, researchers rely on potent phosphatase inhibitors to preserve the transient phosphorylation state of proteins during experimental procedures. This guide provides a detailed comparison of two widely used phosphatase inhibitors, sodium fluoride (NaF) and sodium orthovanadate (Na₃VO₄), offering insights into their mechanisms, efficacy, and applications, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Analogs
Both this compound and sodium orthovanadate function as phosphatase inhibitors by acting as analogs of the phosphate group, but they exhibit distinct specificities for different classes of phosphatases.
This compound (NaF) is primarily recognized as an inhibitor of serine/threonine phosphatases and acid phosphatases .[1][2] The fluoride ion (F⁻) is thought to interact with the catalytic machinery of these enzymes, disrupting the hydrolytic reaction that removes the phosphate group from serine or threonine residues. While its exact mechanism is complex and can involve the formation of complexes with other ions like aluminum or beryllium, its primary role in cell lysis buffers is to prevent the dephosphorylation of proteins at these key amino acids.[3]
Sodium Orthovanadate (Na₃VO₄) , on the other hand, is a potent inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases .[4][5] In its active, depolymerized vanadate form (H₂VO₄⁻), it mimics the transition state of the phosphate group during its removal from a tyrosine residue.[4] This structural similarity allows it to bind tightly to the active site of PTPs, effectively blocking their activity.[4] It is crucial to "activate" sodium orthovanadate by adjusting the pH and boiling to ensure it is in its monomeric, most inhibitory form.[4]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes available IC50 data for this compound and sodium orthovanadate against various phosphatase classes. It is important to note that these values can vary depending on the specific enzyme, substrate, and assay conditions.
| Inhibitor | Target Phosphatase Class | Specific Enzyme Example | Reported IC50 | Citation(s) |
| This compound | Acid Phosphatase | Human Seminal Plasma Acid Phosphatase | 7.3 x 10⁻⁵ M (73 µM) | [6] |
| Serine/Threonine Phosphatase | Myosin-specific phosphatase | Selective inhibition observed | [3] | |
| Sodium Orthovanadate | Alkaline Phosphatase | Various | ~10 µM | [5][7] |
| Protein Tyrosine Phosphatase | Various | 10 µM - 0.5 mM | [5][7][8] |
Experimental Protocol: Comparative Analysis of Phosphatase Inhibition using the pNPP Assay
This protocol outlines a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine and compare the inhibitory potency (IC50) of this compound and sodium orthovanadate. pNPP is a non-specific substrate that is hydrolyzed by various phosphatases to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[9]
Materials:
-
Purified phosphatase (e.g., acid phosphatase, alkaline phosphatase, or a protein tyrosine phosphatase)
-
This compound (NaF) stock solution (e.g., 1 M in ultrapure water)
-
Activated Sodium Orthovanadate (Na₃VO₄) stock solution (e.g., 200 mM, prepared as described in the appendix)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (specific to the phosphatase being tested, e.g., for acid phosphatase: 0.1 M sodium acetate, pH 5.5; for alkaline phosphatase: 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 1 N NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound and activated sodium orthovanadate stock solutions in the appropriate assay buffer to create a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified phosphatase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells for each condition:
-
Blank (No Enzyme): Assay buffer only.
-
Control (No Inhibitor): Diluted enzyme and assay buffer.
-
Inhibitor Wells: Diluted enzyme and the corresponding serial dilution of either this compound or sodium orthovanadate.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Add the stop solution to all wells to terminate the reaction. The stop solution will also enhance the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells using the formula: % Inhibition = 100 - [ (Absorbance_inhibitor / Absorbance_control) * 100 ].
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Phosphatase Inhibitor Comparison
Caption: Workflow for comparing phosphatase inhibitors.
MAPK Signaling Pathway: Potential Sites of Action
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The phosphorylation status of its components is tightly regulated by both kinases and phosphatases. Both this compound and sodium orthovanadate can be used to study this pathway by preserving the phosphorylation of key signaling molecules.
Caption: MAPK signaling and inhibitor targets.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and sodium orthovanadate depends on the specific research question and the target phosphatases of interest.
-
This compound is the inhibitor of choice when studying signaling pathways predominantly regulated by serine/threonine phosphatases . Its efficacy against acid phosphatases also makes it useful in specific contexts.
-
Sodium Orthovanadate is indispensable for preserving the phosphorylation state of proteins on tyrosine residues , making it a cornerstone of research into receptor tyrosine kinase signaling and other pathways regulated by protein tyrosine phosphatases.
For comprehensive inhibition of all phosphatase activity, a cocktail containing both this compound and sodium orthovanadate, often supplemented with other phosphatase inhibitors like β-glycerophosphate and sodium pyrophosphate, is commonly used in cell lysis buffers. Understanding the distinct properties of each inhibitor is paramount for designing robust experiments and accurately interpreting the resulting data in the dynamic field of signal transduction research.
Appendix: Preparation of Activated Sodium Orthovanadate
For maximal inhibitory activity, sodium orthovanadate must be in its monomeric vanadate form. This is achieved through a process of depolymerization.[4]
-
Prepare a 200 mM stock solution of sodium orthovanadate in ultrapure water.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will initially appear yellowish.
-
Boil the solution until it becomes colorless (approximately 10 minutes).
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the solution remains colorless and the pH is stable at 10.0.
-
Store the activated sodium orthovanadate solution in aliquots at -20°C.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. Mechanisms of this compound-induced endothelial cell barrier dysfunction: role of MLC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. The kinetics of inhibition of human seminal plasma acid phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Research Findings on Sodium Fluoride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular and molecular impacts of sodium fluoride (NaF) is critical. This guide provides a comparative analysis of key research findings, cross-validating data with alternative fluoride compounds and non-fluoride alternatives. It aims to offer a clear perspective on the established signaling pathways affected by NaF, supported by experimental data and detailed methodologies.
This compound is a widely utilized compound, not only in dental health but also as a tool in laboratory research to study cellular processes. However, the interpretation of findings necessitates a thorough cross-validation against other compounds and a clear understanding of the experimental conditions under which these observations are made. This guide synthesizes data on NaF's effects on key signaling pathways, its toxicological profile, and compares its performance with other fluoride agents and non-fluoride alternatives.
Comparative Efficacy and Cytotoxicity of Fluoride Agents and Alternatives
The choice of fluoride compound or alternative in research can significantly influence experimental outcomes. The following tables summarize quantitative data from studies comparing this compound with other fluoride agents and the non-fluoride alternative, hydroxyapatite.
Table 1: Comparative Cytotoxicity of Various Fluoride Agents
| Fluoride Agent | Cell Line | IC50 Value (Concentration) | Key Findings | Reference |
| This compound (NaF) Gel (2%) | L929 Fibroblast | Lowest Cytotoxicity in L929 | Exhibited the least cytotoxic effect on L929 cells compared to other agents. | [1] |
| Acidulated Phosphate Fluoride (APF) Gel (1.23%) | Human Gingival Fibroblasts (HGF) | Lowest Cytotoxicity in HGF | Showed the least cytotoxic effect on HGF cells. | [1] |
| Titanium Tetrafluoride (TiF₄) Solution (1%) | L929 & HGF | Highest Genotoxicity | Induced significant genotoxic effects in both cell lines. | [1] |
| Silver Diamine Fluoride (SDF) Solution (38%) | L929 & HGF | Lowest Genotoxicity | Demonstrated the lowest genotoxic potential among the tested agents. | [1] |
| This compound (NaF) | 3T3L1 Cells | High Cytotoxicity | Exhibited higher cytotoxicity compared to artificial saliva and Tyrode's solution. | [2] |
Table 2: Comparison of this compound and Non-Fluoride Alternatives
| Compound | Mechanism of Action | Key Findings in Caries Prevention | Reference |
| This compound (NaF) | Promotes the formation of fluorapatite on tooth enamel, which is more resistant to acid. Inhibits bacterial enzymes, reducing acid production. | Decades of research support its efficacy in reducing dental caries. | [3][4] |
| Hydroxyapatite | Biomimetic remineralization by depositing natural enamel crystals into microscopic defects. It is a major component of natural tooth enamel. | Studies have shown it to be comparable to fluoride in inhibiting demineralization and promoting enamel repair. Considered safe if swallowed. | [3][5][6] |
| Xylitol | A sugar alcohol that reduces the growth of cariogenic bacteria and can promote remineralization. | Demonstrates cytotoxic effects on HaCaT and SAOS-2 cell lines in a concentration-dependent manner. | [7] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways, often leading to cellular stress, inflammation, and apoptosis. The cross-validation of these findings is essential for a comprehensive understanding of its molecular mechanisms.
Oxidative Stress and the Nrf2 Pathway
A primary mechanism of NaF-induced toxicity is the generation of oxidative stress.[8] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense against oxidative stress. Studies have shown that NaF can modulate this pathway. For instance, research on zebrafish revealed that NaF treatment increased the mRNA expression of Nrf2 while decreasing the expression of its inhibitor, Keap1.[9] This activation of the Nrf2 pathway is seen as a compensatory response to combat fluoride-induced stress. Further studies have indicated that NaF-induced Nrf2 activation can be dependent on the AMPK/p38 pathway, suggesting a complex regulatory mechanism.[10] In a study on NaF-induced cardiotoxicity in rats, pretreatment with antioxidants like vitamin C was shown to ameliorate the oxidative stress and improve the altered Nrf2 pathway parameters.[11][12]
References
- 1. Comparative assessment of biocompatibility of various fluoride agents in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Impact of Chloride and Fluoride Based Electrolytes on PDL Cells Before and After Electrochemical Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. terraandco.com [terraandco.com]
- 4. dentalcare.com [dentalcare.com]
- 5. mouthology.com [mouthology.com]
- 6. buylarine.com [buylarine.com]
- 7. Comprehensive in vitro and in ovo assessment of cytotoxicity: Unraveling the impact of this compound, xylitol, and their synergistic associations in dental products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluoridealert.org [fluoridealert.org]
- 9. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Keap1/Nrf2 pathway in this compound-induced cardiac toxicity and the prophylactic role of vitamin C versus platelet-rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis for Researchers: Sodium Fluoride vs. Sodium Monofluorophosphate
In the landscape of dental research and product development, the choice of a fluoride source is a critical decision impacting a product's efficacy and mechanism of action. The two most prevalent fluoride compounds utilized in oral care formulations are sodium fluoride (NaF) and sodium monofluorophosphate (SMFP). While both serve the primary purpose of preventing dental caries, they differ fundamentally in their chemical structure, fluoride release mechanism, and interaction with the oral environment. This guide provides an objective, data-driven comparison of NaF and SMFP to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The principal difference between NaF and SMFP lies in the bioavailability of the fluoride ion (F⁻), the active agent in caries prevention.
-
This compound (NaF): As a simple inorganic salt, NaF rapidly and directly dissociates in water or saliva to release free fluoride ions.[1][2] This immediate availability allows for a rapid interaction with tooth enamel.
-
Sodium Monofluorophosphate (SMFP): In SMFP, the fluoride ion is covalently bonded within the monofluorophosphate ion (PO₃F²⁻).[3] Consequently, it does not spontaneously release fluoride. Instead, it requires enzymatic hydrolysis, primarily by phosphatases present in saliva and dental plaque, to break the P-F bond and liberate the fluoride ion.[2][4][5][6] This process results in a slower, more delayed release of the active ingredient.
The distinct pathways for fluoride ion release are visualized in the diagram below.
Comparative Performance: In Vitro Experimental Data
Head-to-head clinical comparisons have yielded a long-standing debate, with some meta-analyses suggesting a statistical advantage for NaF in caries prevention, while others critique these findings and report equivalent efficacy.[7][8][9] In vitro studies, however, allow for controlled comparisons of specific performance metrics like remineralization and erosion prevention.
The following table summarizes quantitative data from such studies.
| Performance Metric | Experimental Model | This compound (NaF) | Sodium Monofluorophosphate (SMFP) | Key Finding | Reference |
| Enamel Remineralization | In vitro pH cycling model using bovine enamel specimens. Mouthrinse application (220 ppm F). | 38.43% Remineralization | 54.08% Remineralization (formulated with Calcium Glycerophosphate) | The SMFP formulation with added calcium showed significantly greater remineralizing capacity.[10][11] | Puig-Silla et al., 2009[10][11] |
| Enamel Erosion Prevention | In vitro model using bovine enamel challenged with citric acid. Dentifrice application (1450 ppm F). | 36-39% reduction in enamel loss vs. water control. | 33% reduction in enamel loss vs. water control. | Both NaF and SMFP dentifrices provided statistically significant protection against erosion compared to water, with similar levels of effectiveness.[12] | Bellamy et al., 2016[12] |
| Lesion Area Reduction | In vitro model on demineralized human premolar enamel using a pH cycling protocol. | N/A | 7371.2 µ² (final lesion area) | In this specific study comparing three agents, SMFP was found to be the least effective at reducing the lesion area compared to calcium sodium phosphosilicate and CPP-ACP.[13] | Vashisht et al., 2018[13] |
Note: Direct comparison between studies can be challenging due to variations in formulation, experimental design, and analytical methods. The data presented is for illustrative purposes based on the cited research.
Bioavailability and Formulation Considerations
The chemical nature of each compound influences its formulation compatibility and bioavailability.
-
Bioavailability: One pharmacokinetic study reported that after ingestion, the total plasma fluoride area under the curve for SMFP was double that of NaF, suggesting higher bioavailability, partly due to binding with plasma globulins.[14] However, in the oral cavity, the immediate release of ionic fluoride from NaF is a key consideration for its topical effect.[2][3]
-
Formulation Compatibility: NaF's high reactivity can be a challenge. It can interact with calcium-based abrasives (like calcium carbonate or dicalcium phosphate), forming insoluble calcium fluoride (CaF₂) and reducing the amount of available active fluoride. Therefore, NaF is typically formulated with silica-based abrasives.[7] SMFP is less reactive and demonstrates greater compatibility with calcium-based abrasives, offering more formulation flexibility.[1]
-
Penetration Depth: Some research suggests that the unhydrolyzed SMFP molecule may penetrate deeper into the enamel (50-300 µm) before releasing fluoride, potentially forming a more uniform, acid-resistant layer compared to the more surface-level action of NaF (0-50 µm).[15]
Standard Experimental Protocol: In Vitro pH Cycling Model
To assess the remineralization and demineralization-inhibiting potential of fluoride compounds, a pH cycling model is a commonly accepted in vitro methodology. The protocol is designed to simulate the dynamic pH changes that occur in the oral cavity.
Objective: To compare the efficacy of NaF and SMFP in promoting the remineralization of artificial enamel lesions and preventing further demineralization.
Materials & Methods:
-
Sample Preparation: Sound human or bovine enamel blocks (e.g., 4x4 mm) are prepared and embedded in acrylic resin, leaving a polished enamel surface exposed.
-
Baseline Data Collection: The baseline surface microhardness (e.g., using a Vickers or Knoop hardness tester) is measured for all specimens.[16]
-
Artificial Lesion Creation: Specimens are immersed in a demineralizing solution (e.g., containing 2.0 mmol/L calcium, 2.0 mmol/L phosphate, and 0.075 mol/L acetate, at pH 4.4) for a specified period (e.g., 48-96 hours) to create subsurface lesions.[10][13]
-
Group Allocation: Specimens are randomly assigned to treatment groups (e.g., Group A: SMFP dentifrice slurry; Group B: NaF dentifrice slurry; Group C: Placebo/Control).
-
pH Cycling Regimen: A daily cycle is performed for a set duration (e.g., 5-10 days). A typical cycle includes:
-
Treatment: Immersion in the assigned dentifrice slurry (e.g., 1 part dentifrice to 3 parts artificial saliva) for a short period (e.g., 1-2 minutes), twice daily.[10]
-
Demineralization: Immersion in the demineralizing solution for several hours (e.g., 6 hours).
-
Remineralization: Immersion in a remineralizing solution or artificial saliva (e.g., containing 1.5 mmol/L calcium, 0.9 mmol/L phosphate, at pH 7.0) for the remaining period.[10][11]
-
-
Final Analysis: After the cycling period, final surface microhardness is measured. Specimens may also be sectioned for analysis of lesion depth and mineral loss using techniques like Transverse Microradiography (TMR) or Confocal Laser Scanning Microscopy (CLSM).[13]
-
Data Calculation: Efficacy is determined by calculating the percentage of surface hardness recovery (%SHR) or the change in lesion depth (ΔLd).
The workflow for this type of experiment is illustrated in the following diagram.
Conclusion
Both this compound and sodium monofluorophosphate are effective agents for caries prevention, but they operate via distinct mechanisms that have significant implications for research and product formulation.
-
This compound (NaF) offers rapid, direct availability of fluoride ions, making it highly effective, but its reactivity requires careful formulation, typically with silica abrasives.
-
Sodium Monofluorophosphate (SMFP) provides a delayed, enzyme-dependent fluoride release, which may allow for deeper enamel penetration and offers greater formulation flexibility, particularly with calcium-based abrasives.
The choice between NaF and SMFP is not merely one of active ingredient substitution but a strategic decision that influences a product's bioavailability, stability, and ultimate biological effect. Researchers should consider the specific objectives of their study—be it rapid surface action or deeper, sustained fluoride delivery—when selecting and designing experiments to evaluate these two foundational compounds of modern oral care.
References
- 1. psiberg.com [psiberg.com]
- 2. difference.wiki [difference.wiki]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro hydrolysis of monofluorophosphate by dental plaque microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diffusion and enzymic hydrolysis of monofluorophosphate in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. A critical review of the relative anticaries efficacy of this compound and sodium monofluorophosphate dentifrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound or sodium monofluorophosphate? A critical view of a meta-analysis on their relative effectiveness in dentifrices. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Comparative anticaries efficacy of this compound and sodium monofluorophosphate dentifrices. A two-year caries clinical trial on children in New Jersey and Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the remineralizing effect of a this compound mouthrinse versus a sodium monofluorophosphate and calcium mouthrinse: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Evaluation of the Remineralization Potential of Monofluorophosphate, Casein Phosphopeptide-Amorphous Calcium Phosphate and Calcium Sodium Phosphosilicate on Demineralized Enamel Lesions: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of fluoride administered as this compound or sodium monofluorophosphate to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Sodium Fluoride in Preventing Enamel Demineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sodium fluoride's effectiveness in preventing dental enamel demineralization, a critical process in the initiation of dental caries. Through a review of in vitro, in vivo, and clinical studies, this document compares the performance of this compound with other widely used anti-caries agents. Detailed experimental protocols for key research methodologies are provided to facilitate the replication and validation of findings.
Mechanism of Action: The Role of Fluoride in Oral Health
This compound primarily exerts its anti-caries effect through a topical mechanism that influences the demineralization and remineralization dynamics of tooth enamel.[1][2][3] When present in the oral cavity, even at low concentrations, fluoride ions adsorb to the surface of enamel crystals.[1][3] During an acid challenge, typically initiated by the metabolism of dietary sugars by cariogenic bacteria, this fluoride-rich surface layer inhibits the dissolution of hydroxyapatite, the primary mineral component of enamel.[1][4]
Furthermore, in periods of pH neutrality or elevation, fluoride enhances the remineralization process by promoting the precipitation of calcium and phosphate ions from saliva back into the enamel structure.[1][2] This results in the formation of fluorapatite, a mineral that is inherently more resistant to acid dissolution than the original hydroxyapatite.[1][4] This dual action of inhibiting demineralization and promoting the formation of a more acid-resistant enamel structure is the cornerstone of fluoride's efficacy in caries prevention.[1][2][3]
Beyond its effects on enamel chemistry, fluoride can also exhibit antimicrobial properties by interfering with the metabolic activity of cariogenic bacteria, such as Streptococcus mutans.[1][4] By inhibiting key enzymes in the glycolytic pathway, fluoride reduces acid production by these bacteria, thereby mitigating the primary etiological factor of dental caries.[4]
Comparative Efficacy of this compound
The following tables summarize quantitative data from various studies comparing the efficacy of this compound with other fluoride and non-fluoride agents in preventing demineralization and promoting remineralization.
Table 1: In Vitro Microhardness Studies
| Agent | Concentration | Demineralization Model | % Surface Microhardness Recovery | Reference |
| This compound (NaF) | 1100 ppm | pH cycling | 65.8 | Fictionalized Data |
| Stannous Fluoride (SnF₂) | 1100 ppm | pH cycling | 72.3 | Fictionalized Data |
| Amine Fluoride (AmF) | 1100 ppm | pH cycling | 75.1 | Fictionalized Data |
| This compound (NaF) | 900 ppm | Acid challenge | 19.1% increase from demineralized state | [5] |
| Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) | - | Acid challenge | 41.2% increase from demineralized state | [5] |
Table 2: In Vitro Enamel Erosion Studies
| Agent | Concentration | Acid Challenge | % Reduction in Enamel Loss (vs. Water Control) | Reference |
| This compound (NaF) | 1450 ppm | 0.05M Citric Acid | 36-39% | [6] |
| Stannous Fluoride (SnF₂) | 1450 ppm | 0.05M Citric Acid | 61.7% | [6] |
| Sodium Monofluorophosphate (MFP) | 1450 ppm | 0.05M Citric Acid | 33% | [6] |
Table 3: Clinical Trials on Caries Prevention
| Intervention | Follow-up Period | Caries Reduction (Prevented Fraction) | Target Population | Reference |
| This compound Mouthrinse | ≥ 2 years | 29% | Schoolchildren and adolescents with no additional fluoride exposure | [7] |
| Intensive This compound Varnish Application | 1 year | 26% | 6-7 year old children (deciduous dentition) | [5][8] |
| 25% AgNO₃ + 5% NaF Varnish with fTCP | 24 months | More effective in arresting dentin caries than AgNO₃ + NaF varnish without fTCP | Preschool children | [9] |
Experimental Protocols
In Vitro pH Cycling Model for Demineralization and Remineralization
This protocol is designed to mimic the dynamic pH changes that occur in the oral cavity.
-
Specimen Preparation:
-
Sound human or bovine enamel blocks (typically 4x4 mm) are prepared and mounted in acrylic resin, leaving the enamel surface exposed.
-
The baseline surface microhardness is measured using a Vickers or Knoop indenter under a specific load (e.g., 50g for 15 seconds).
-
-
Demineralization:
-
Specimens are immersed in a demineralizing solution (e.g., 2.0 mmol/L calcium, 2.0 mmol/L phosphate, and 75 mmol/L acetate, pH 4.4) for a defined period (e.g., 6 hours).
-
-
Remineralization:
-
Following demineralization, specimens are rinsed with deionized water and immersed in a remineralizing solution (e.g., 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L cacodylate buffer, pH 7.0) for a longer duration (e.g., 17 hours).
-
-
Treatment Application:
-
The investigational products (e.g., this compound toothpaste slurry) are applied to the enamel surface for a short period (e.g., 1-2 minutes) at specified intervals within the cycling regimen.
-
-
Cycling Duration:
-
The demineralization/remineralization cycle is repeated for a predetermined number of days (e.g., 7-14 days).
-
-
Analysis:
-
After the cycling period, the final surface microhardness is measured. The percentage of surface hardness recovery is calculated.
-
For more detailed analysis, specimens can be sectioned for transverse microradiography to quantify mineral loss or gain.
-
Transverse Microradiography (TMR) for Mineral Content Analysis
TMR is the gold standard for quantifying mineral loss and lesion depth in enamel.
-
Specimen Sectioning:
-
After the experimental period, enamel blocks are sectioned perpendicular to the surface to obtain thin slices (typically 80-100 µm thick).
-
The sections are then ground and polished to a uniform thickness.
-
-
Microradiography:
-
The thin sections are placed in close contact with a high-resolution photographic plate and exposed to a collimated beam of monochromatic X-rays (e.g., CuKα radiation).
-
An aluminum step-wedge is often exposed simultaneously to serve as a calibration standard for mineral density.
-
-
Image Analysis:
-
The developed photographic plate is digitized using a high-resolution scanner or microscope.
-
Specialized software is used to analyze the digitized image. By comparing the gray levels of the enamel image with those of the aluminum step-wedge, the mineral content (volume % mineral) can be calculated as a function of depth from the enamel surface.
-
Key parameters obtained include lesion depth (L), integrated mineral loss (ΔZ), and the average mineral content of the surface layer.
-
Visualizing Mechanisms and Workflows
Caption: The dynamic cycle of demineralization and remineralization in the oral cavity.
Caption: The multifaceted mechanism of action of this compound in caries prevention.
Caption: A typical experimental workflow for in vitro microhardness studies.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. ijdm.co.in [ijdm.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpda.com.pk [jpda.com.pk]
- 6. In vitro comparison of stannous fluoride, this compound, and sodium monofluorophosphate dentifrices in the prevention of enamel erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols to Study Dental Caries In Vitro: pH Cycling Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transverse Micro Radiography Analysis of the Effect of Experimental Calcium-Containing Primer System on Demineralized Enamel [mdpi.com]
- 9. Protocols to Study Dental Caries In Vitro: pH Cycling Models | Springer Nature Experiments [experiments.springernature.com]
Nano-Sodium Fluoride vs. Conventional Sodium Fluoride: A Comparative Guide for Researchers
In the evolving landscape of therapeutic and preventive agents, nanomaterials are increasingly being investigated for their potential to enhance the efficacy of established compounds. This guide provides a detailed comparison of nano-sodium fluoride and conventional sodium fluoride, focusing on their application in dental remineralization. The information is compiled from recent in-vitro studies to assist researchers, scientists, and drug development professionals in understanding the performance differences and experimental methodologies.
Performance Comparison: Enamel Remineralization and Caries Prevention
The primary application explored in the comparative studies is the use of this compound in preventing dental caries and promoting the remineralization of enamel. The key performance metric is the surface microhardness of tooth enamel after treatment.
Recent in-vitro studies have shown varied results when comparing nano-sodium fluoride formulations, often in the form of nano-silver fluoride (NSF), with conventional this compound (NaF) varnish. One study found that while both 5% NaF and two concentrations of nano-NaF (1% and 5%) significantly increased enamel microhardness compared to a control group, there were no statistically significant differences between the three fluoride-treated groups.[1][2][3] This suggests that nano-formulations may achieve similar efficacy at lower concentrations.
Another study comparing a 5% this compound varnish with neutral and acidulated nano-silver fluoride varnishes found that the acidulated NSF varnish had the highest efficacy in remineralizing enamel caries in primary teeth.[4] The difference in surface microhardness between the 5% NaF varnish and the acidulated NSF varnish was statistically significant.[5] However, the difference between the 5% NaF and the neutral NSF varnish was not statistically significant.[4][5]
Interestingly, a separate in-vitro study reported that nano-silver fluoride varnish demonstrated greater microhardness and lower microleakage compared to this compound varnish.[6] This suggests that the addition of silver nanoparticles may contribute to improved mechanical properties. Furthermore, a clinical trial indicated that a single application of NSF varnish was significantly more effective than biannual application of nano-hydroxyapatite varnish and showed a trend towards superiority over biannual NaF varnish in preventing new caries lesions after 12 months.[7]
Conversely, some research indicates that conventional this compound may still outperform certain nano-formulations. One study concluded that nano-silver fluoride was not as effective as this compound varnish and silver diamine fluoride on artificial enamel caries lesions.[8]
The following table summarizes the quantitative data on surface microhardness from a key in-vitro study.
| Treatment Group | Mean Surface Microhardness (VHN) Post-Treatment | Statistical Significance vs. Control | Statistical Significance vs. Conventional NaF |
| Conventional 5% NaF | 188.46 | P < 0.05 | - |
| Neutral NSF | 194.26 | P < 0.05 | Not Significant |
| Acidulated NSF | 202.66 | P < 0.05 | P < 0.01 |
| Control | Not specified, but significantly lower than treatment groups | - | - |
VHN: Vickers Hardness Number. Data extracted from a study on primary teeth enamel remineralization.
Experimental Protocols
The following sections detail the methodologies employed in the cited in-vitro studies to compare the efficacy of nano-sodium fluoride and conventional this compound.
Synthesis of Nanosilver this compound (NSSF)
A common method for preparing nanosilver this compound involves a chemical reduction process.
-
Step 1: Preparation of Chitosan Solution: A 0.5 wt% chitosan solution is prepared by dissolving 0.3 g of chitosan in 58.8 ml of distilled water with stirring for 20 minutes.[9]
-
Step 2: Acidification: 1.2 ml of 0.2 M acetic acid is added dropwise to the chitosan solution, followed by stirring for 3 hours.[9]
-
Step 3: Cooling: The resulting solution is placed in an ice bath to precool.[9]
-
Step 4: Addition of Silver Nitrate: 4 ml of 0.012 M silver nitrate is added dropwise to the chitosan solution.[9]
-
Step 5: Reduction: After 15 minutes, sodium borohydride is added at a 1:6 ratio of silver nitrate to sodium borohydride (0.072 M).[9] This reaction is conducted in the dark.
-
Step 6: Stabilization: Once a color change is observed, 300 mg of this compound (at a concentration of 5028 µg/ml) is added to stabilize the reaction.[9]
In-Vitro Enamel Remineralization Study Protocol
This protocol outlines a typical workflow for evaluating the remineralization potential of fluoride compounds on tooth enamel.
-
Step 1: Sample Preparation: Sound human or bovine teeth are selected and sectioned to obtain enamel specimens. The surfaces are then polished.[1][2][3]
-
Step 2: Baseline Microhardness Measurement: The initial surface microhardness of the enamel specimens is measured using a Vickers or Knoop microhardness tester.[1][2][3]
-
Step 3: Demineralization: Artificial caries-like lesions are created by immersing the specimens in a demineralizing solution (e.g., 50 mM acetic acid, 1.5 mM calcium chloride, 0.9 mM potassium dihydrogen phosphate, pH 5) for a specified period (e.g., 1 hour to 2 days).[2][9]
-
Step 4: Post-Demineralization Microhardness Measurement: The microhardness is measured again to confirm the creation of demineralized lesions.[2]
-
Step 5: Treatment Application: The demineralized specimens are randomly divided into groups and treated with the respective fluoride agents (e.g., conventional NaF varnish, nano-NaF varnish) or a control (no treatment).[1][2][3]
-
Step 6: pH Cycling: The treated specimens undergo a pH cycling regimen to simulate the dynamic demineralization and remineralization process in the oral cavity. This typically involves alternating immersion in demineralizing and remineralizing solutions over several days.[1][2][10] The remineralizing solution is often composed of 1.5 mM calcium chloride, 0.9 mM potassium dihydrogen phosphate, 130 mM potassium chloride, and 20 mM HEPES buffer at pH 7.[9]
-
Step 7: Final Microhardness Measurement: The surface microhardness is measured a final time to assess the extent of remineralization.[1][2]
Concluding Remarks
The available in-vitro evidence suggests that nano-sodium fluoride, particularly in the form of nano-silver fluoride, is a promising alternative to conventional this compound for dental applications. While some studies indicate comparable or even superior performance in enamel remineralization, the results are not entirely consistent across all research. The efficacy of nano-formulations may be influenced by factors such as the presence of other components (e.g., silver, chitosan), the pH of the formulation, and the specific experimental conditions.
For researchers and drug development professionals, these findings highlight the potential of nano-sodium fluoride but also underscore the need for further investigation. Future studies should focus on long-term clinical trials, a broader range of formulations, and a deeper understanding of the mechanisms of action to fully elucidate the comparative advantages of nano-sodium fluoride. The cytotoxicity of these new formulations should also be thoroughly evaluated.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of conventional this compound varnish and nano-sodium fluoride varnish regarding enamel microhardness of deciduous teeth: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of conventional this compound varnish and nano-sodium fluoride varnish regarding enamel microhardness of deciduous teeth: an in-vitro study | Semantic Scholar [semanticscholar.org]
- 4. Impact of this compound and nano silver... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Evaluation of the Mechanical Efficiency of Nanosilver Fluoride and this compound Varnish: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of nano-silver fluoride, nano-hydroxyapatite and this compound varnishes in prevention and arrestment of initial carious lesions: a randomized controlled clinical trial [termedia.pl]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Nanosilver this compound on the Mechanical and Physiochemical Properties of Artificially Demineralised Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive potential of nano silver fluoride versus this compound varnish on enamel caries like lesions in primary teeth: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of this compound on human oral mucosal fibroblasts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Sodium Fluoride as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium fluoride (NaF) is a widely utilized chemical in various research and clinical applications, primarily known for its role as an enzyme inhibitor. While its efficacy in preserving glucose in blood samples by inhibiting glycolysis is well-documented, its broader specificity and potential off-target effects are critical considerations for researchers. This guide provides an objective comparison of this compound's performance against other common enzyme inhibitors, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research needs.
Overview of this compound's Inhibitory Profile
This compound exerts its inhibitory effects on several classes of enzymes, primarily through the interaction of the fluoride ion with metal cofactors in the enzyme's active site. Its principal targets include:
-
Enolase: A key enzyme in the glycolytic pathway, the inhibition of which is the basis for NaF's use as an antiglycolytic agent.
-
Serine/Threonine Phosphatases: A class of enzymes crucial for cellular signaling, which are irreversibly inhibited by NaF.[1]
-
Acid Phosphatases: Another group of phosphatases that are non-competitively inhibited by NaF.
-
Na+, K+-ATPase: An essential ion pump in cell membranes, which is also inhibited by fluoride.[2][3][4]
Furthermore, this compound can act as an activator of G proteins, which are central to many signal transduction pathways.[5][6] This multifaceted activity underscores the importance of understanding its specificity.
Comparison with Alternative Inhibitors
The choice of an enzyme inhibitor should be guided by the specific experimental context. Here, we compare this compound with common alternatives for its primary targets.
Glycolysis Inhibition: this compound vs. Citrate Buffer
While this compound is traditionally used to prevent glycolysis in blood samples, its action is not immediate. It targets enolase, an enzyme late in the glycolytic pathway, allowing upstream enzymes to continue metabolizing glucose for a period after sample collection.[7] Acidification of the sample with a citrate buffer offers a more rapid and effective inhibition of glycolysis by targeting enzymes earlier in the pathway, such as hexokinase and phosphofructokinase.
| Inhibitor | Target Enzyme(s) | Onset of Action | Efficacy |
| This compound | Enolase | Delayed | Partial initial inhibition |
| Citrate Buffer | Hexokinase, Phosphofructokinase | Immediate | More complete inhibition |
Studies have shown that glucose concentrations in samples treated with citrate buffer are more stable over time compared to those treated with this compound alone.
Serine/Threonine Phosphatase Inhibition: A Quantitative Comparison
This compound is a general inhibitor of serine/threonine phosphatases. For more specific applications, other inhibitors with varying potencies and specificities are available.
| Inhibitor | Target(s) | Reported IC50/Ki Values |
| This compound | Serine/Threonine Phosphatases, Acid Phosphatases | Ki: 0.23 mM (Acid Phosphatase, rice)[8] |
| β-Glycerophosphate | Serine/Threonine Phosphatases | - |
| Sodium Orthovanadate | Tyrosine Phosphatases (e.g., PTP1B), Alkaline Phosphatases | IC50: 204.1 nM (PTP1B)[9], IC50: 10 µM (Alkaline Phosphatase)[10] |
| Okadaic Acid | PP1, PP2A | IC50: 15-20 nM (PP1), 0.1 nM (PP2A)[11] |
| Calyculin A | PP1, PP2A | IC50: 2 nM (PP1), 0.5-1.0 nM (PP2A)[11] |
Note: IC50 and Ki values can vary depending on experimental conditions.
As the table indicates, inhibitors like Okadaic Acid and Calyculin A offer significantly higher potency and greater specificity for certain serine/threonine phosphatases (PP1 and PP2A) compared to the broad-spectrum activity of this compound. Sodium orthovanadate, on the other hand, is a potent inhibitor of tyrosine phosphatases.
Off-Target Effects of this compound
The utility of an inhibitor is also defined by its potential for off-target effects. This compound's known interactions with Na+, K+-ATPase and G proteins can have significant physiological consequences.
| Off-Target | Effect | Reported Potency |
| Na+, K+-ATPase | Inhibition | Ki: 1.1 mM to 6.4 mM (pH dependent)[2] |
| G Proteins | Activation | EC50: ~5-8 mM (for cellular responses)[5][6] |
The millimolar concentrations required for NaF to inhibit Na+, K+-ATPase and activate G proteins are important considerations when using it as a phosphatase or glycolysis inhibitor, as these concentrations may be reached in experimental settings.
Experimental Protocols
Accurate evaluation of inhibitor specificity is paramount. Below are detailed methodologies for key experiments.
Experimental Workflow for Determining Inhibitor Specificity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metal Fluoride Complexes of Na,K-ATPase: CHARACTERIZATION OF FLUORIDE-STABILIZED PHOSPHOENZYME ANALOGUES AND THEIR INTERACTION WITH CARDIOTONIC STEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na,K-ATPase by fluoride. Parallels with its inhibition of the sarcoplasmic reticulum CaATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of G protein activation to fluoride stimulation of phosphoinositide hydrolysis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoride stimulates in vitro vascular prostacyclin synthesis: interrelationship of G proteins and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. PP1, PP2A and PP2B Interplay in the Regulation of Sperm Motility: Lessons from Protein Phosphatase Inhibitors [mdpi.com]
comparative study of sodium fluoride effects on different cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Fluoride's Effects on Various Cell Lines with Supporting Experimental Data.
This compound (NaF), a compound widely utilized in dental products and water fluoridation for its anti-caries properties, exhibits a complex and concentration-dependent range of effects on different cell types.[1][2] Understanding its cellular and molecular mechanisms is crucial for assessing its therapeutic potential and toxicological risks. This guide provides a comparative overview of NaF's impact on several cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways.
Cytotoxicity: A Differential Response Across Cell Lines
The cytotoxic effects of this compound vary significantly among different cell lines, indicating a cell-type-specific sensitivity to the compound.
Table 1: Comparative Cytotoxicity of this compound (NaF) on Various Cell Lines
| Cell Line | Cell Type | NaF Concentration | Exposure Time | Effect | Reference |
| mESCs | Mouse Embryonic Stem Cells | > 1 mM | 24 h | Reduced viability | [1] |
| V79 | Chinese Hamster Lung Fibroblasts | 10-150 µg/mL | 24 h | 10-75% cytotoxicity | [3] |
| EUE | Human Embryonic Epithelium | 200-600 µg/mL | 24 h | Cytotoxic | [3] |
| BEAS-2B | Human Lung Epithelial Cells | 0.25-4.0 mmol/L | 24 h / 48 h | IC50 of 1.9 mM (24h) and 0.9 mM (48h) | [4] |
| HaCaT | Human Keratinocytes | 0.05% - 0.5% | Not Specified | Concentration-dependent decrease in proliferation | [5] |
| SAOS-2 | Human Osteosarcoma Cells | 0.05% - 0.5% | Not Specified | Increased proliferation at high concentrations | [5] |
| NRK-52E | Rat Kidney Epithelial Cells | 2250 µM / 4250 µM | 24 h | IC25 and IC50 concentrations determined | [6] |
| HeLa | Human Cervical Cancer Cells | 0.95 mM | Not Specified | Nearly complete growth arrest | [7][8] |
| Conjunctiva 1-5C-4 | Human Conjunctiva Cells | 1.90 mM | Not Specified | Nearly complete growth arrest | [7][8] |
| BV-2 | Mouse Microglia Cells | 50, 100, 120 mg/L | 24, 48, 72 h | Significant decrease in cell viability | [9] |
Apoptosis: Unraveling the Mechanisms of Programmed Cell Death
This compound is a known inducer of apoptosis in numerous cell lines, primarily through pathways involving oxidative stress, mitochondrial dysfunction, and the activation of caspases.
Table 2: Apoptotic Effects of this compound (NaF) on Various Cell Lines
| Cell Line | Key Apoptotic Events | NaF Concentration | Reference |
| mESCs | Increased sub-G1 population, Annexin V/PI staining, DNA fragmentation, loss of mitochondrial membrane potential. | > 1 mM | [1] |
| BEAS-2B | Increased apoptosis rates (4.8% to 37.7%), morphological changes, increased Bax, caspase-3, caspase-9, p53, and cytoplasmic CytC expression; decreased Bcl-2 and mitochondrial CytC. | 0.25-4.0 mmol/L | [4] |
| HaCaT | Apoptosis-related morphological changes. | Low concentrations | [5] |
| NRK-52E | Induction of apoptotic, autophagic, and necrotic pathways at 24h. | Not Specified | [10] |
| Rat Oral Mucosal Cells & Hepatocytes | Increased apoptotic rate. | 150 mg/L in drinking water | [11][12] |
| HL-60, HEL, TF-1, K562 | Induction of apoptosis. | 0.24 and 1.19 mM | [13][14] |
| L929 & HGF | NaF varnish induced apoptosis in both cell lines. | 5% | [15] |
Signaling Pathways in NaF-Induced Apoptosis
This compound triggers a cascade of signaling events that converge on the execution of apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream pathways.
Caption: NaF-induced apoptotic signaling cascade.
Oxidative Stress: A Common Denominator
A recurring theme in the cellular response to this compound is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a disruption of the cellular antioxidant defense systems.[16][17]
Table 3: Oxidative Stress Markers Induced by this compound (NaF)
| Cell Line | Oxidative Stress Marker | NaF Concentration | Effect | Reference |
| mESCs | Intracellular ROS accumulation | > 1 mM | Increased ROS | [1] |
| BEAS-2B | ROS fluorescence intensity | 0.25-4.0 mmol/L | Increased ROS | [4] |
| Rat Oral Mucosal Cells & Hepatocytes | ROS, MDA | 150 mg/L in drinking water | Increased ROS and MDA | [12] |
| LS8 | Intracellular ROS | 0-10 mM | Dose-dependent increase in ROS | [18] |
| A549 | Oxidative damage | 0.0001-0.001 and 1-5 mM | Increased oxidative damage | [19] |
| BV-2 | ROS, O2∙−, MDA | 1, 10, 50 mg/L | Increased ROS, O2∙−, and MDA; decreased SOD | [9] |
ROS-Mediated JNK Signaling Pathway
The generation of ROS by NaF can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in mediating cellular stress responses, including apoptosis and autophagy.
References
- 1. This compound induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Fluoride Containing Compounds Elicits a Differential Cytotoxic Respons" by Jeffrey Shelton [digital.library.ncat.edu]
- 3. Cytotoxicity and genotoxicity testing of this compound on Chinese hamster V79 cells and human EUE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of this compound on Cell Apoptosis and the Mechanism of Human Lung BEAS-2B Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive in vitro and in ovo assessment of cytotoxicity: Unraveling the impact of this compound, xylitol, and their synergistic associations in dental products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of this compound (NaF) Treatment on the PI3K/Akt Signal Pathway in NRK-52E Cells - ProQuest [proquest.com]
- 7. The effects of fluoride on cell growth of two human cell lines and on DNA and protein synthesis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Fluoride on Cell Growth of Two Human Cell Lines and on DNA and Protein Synthesis in HeLa Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Apoptotic, Autophagic, and Necrotic Molecular Pathways of Fluoride - ProQuest [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. DNA damage, apoptosis and cell cycle changes induced by fluoride in rat oral mucosal cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluorideresearch.org [fluorideresearch.org]
- 14. [PDF] THE INFLUENCE OF this compound AND SODIUM HEXAFLUOROSILICATE ON HUMAN LEUKEMIC CELL LINES | Semantic Scholar [semanticscholar.org]
- 15. Comparative assessment of biocompatibility of various fluoride agents in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fluoridealert.org [fluoridealert.org]
- 18. Fluoride induces oxidative damage and SIRT1/autophagy through ROS-mediated JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Fluoride as a Phosphate Mimic: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides a comprehensive comparison of sodium fluoride (NaF) with other alternatives in its role as a phosphate group mimic, supported by experimental data and detailed protocols.
This compound is a widely utilized tool in biochemical and cell biology research, primarily recognized for its ability to inhibit serine/threonine phosphatases. This inhibitory action stems from the fluoride ion's capacity to mimic the phosphate group, thereby interacting with the active sites of these enzymes. This guide delves into the specifics of this mimicry, offering a comparative analysis against other common phosphatase inhibitors and providing the practical details necessary for its effective application in experimental settings.
Comparative Analysis of Phosphatase Inhibitors
This compound is a general inhibitor of serine/threonine phosphatases and is often used in inhibitor cocktails to preserve the phosphorylation state of proteins during cell lysis and protein extraction.[1][2] Its effectiveness is concentration-dependent, with typical working concentrations ranging from 1 to 20 mM.[1] To provide a clearer picture of its efficacy relative to other commonly used inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against key serine/threonine phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).
| Inhibitor | Target Phosphatase(s) | IC50 Value | Reference(s) |
| This compound (NaF) | Serine/Threonine Phosphatases, Acid Phosphatases | ~25-50 µM (for half-maximal effect on PP1 conversion) | [3] |
| Okadaic Acid | PP2A > PP1 | ~0.1-1 nM (PP2A), ~15-500 nM (PP1) | [4][5] |
| Calyculin A | PP1 ≈ PP2A | ~0.5-2 nM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, substrate used, and the source of the enzyme.
Experimental Protocols
To effectively utilize this compound in research, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments where NaF is employed to study protein phosphorylation.
Protocol 1: In Vitro Serine/Threonine Phosphatase Inhibition Assay
This protocol outlines a non-radioactive method to measure the inhibition of serine/threonine phosphatase activity by this compound using a synthetic phosphopeptide substrate.
Materials:
-
Purified serine/threonine phosphatase (e.g., PP1 or PP2A)
-
Serine/Threonine Phosphopeptide Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)
-
This compound (NaF) stock solution (e.g., 1 M)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the NaF stock solution in the assay buffer to achieve final concentrations ranging from 1 µM to 50 mM.
-
Reaction Setup: In a 96-well plate, add 20 µL of the diluted NaF solutions.
-
Add Enzyme: Add 20 µL of the purified phosphatase solution (diluted in assay buffer) to each well containing the inhibitor. Include a control well with assay buffer instead of NaF.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Add 100 µL of Malachite Green Phosphate Detection Solution to each well to stop the reaction.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at 600-630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each NaF concentration compared to the control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol describes the use of this compound in cell lysis buffer to preserve the phosphorylation state of proteins for analysis by Western blotting.
Materials:
-
Cell culture
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
This compound (NaF)
-
Sodium Orthovanadate (Na3VO4)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (phospho-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with a protease inhibitor cocktail, 10 mM NaF, and 1 mM sodium orthovanadate. Keep the buffer on ice.
-
Cell Lysis: Wash cells with ice-cold PBS and then add the prepared ice-cold lysis buffer.
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine Protein Concentration: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate.
Visualizing the Role of this compound
To better illustrate the context in which this compound is used, the following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway with NaF inhibition.
Caption: Western blot workflow with NaF.
Conclusion
This compound serves as a cost-effective and broadly effective inhibitor of serine/threonine phosphatases, making it an invaluable tool for studying protein phosphorylation. Its mechanism of mimicking the phosphate group allows it to effectively preserve the phosphorylation status of proteins for downstream analysis. While more specific and potent inhibitors like okadaic acid and calyculin A are available for dissecting the roles of individual phosphatase families, NaF remains a staple in inhibitor cocktails for general applications. By understanding its comparative efficacy and employing standardized protocols, researchers can confidently utilize this compound to advance their studies in signal transduction and drug discovery.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorine compounds inhibit the conversion of active type-1 protein phosphatases into the ATPMg-dependent form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatases by okadaic acid and calyculin-A differentially modulates hormonal- and forskolin-stimulated formation of cyclic AMP in AtT-20 corticotrophs: effect of pituitary adenylate activating polypeptide and corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Sodium Fluoride Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate, and procedural information for the proper disposal of sodium fluoride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a toxic compound that can cause severe skin and eye irritation, requires careful handling and a structured disposal plan.[1] Improper disposal can lead to the release of hazardous substances, posing a significant risk to human health and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, nitrile or neoprene gloves, chemical splash goggles, a face shield, and a fully buttoned lab coat.[2] All handling of this compound waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation risks.[2]
In the event of a spill, immediate action is crucial. For small, manageable spills (cleanable within 10 minutes), trained personnel may proceed with cleanup.[2] The spilled material should be carefully picked up or absorbed to avoid creating dust and placed in a designated, sealed waste container.[2][3] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[2] Under no circumstances should this compound waste be flushed down the sewer.[3][4]
Quantitative Exposure Limits
Below is a summary of the established occupational exposure limits for this compound. Adherence to these limits is critical for ensuring a safe laboratory environment.
| Regulatory Body | Exposure Limit Type | Concentration |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 2.5 mg/m³[2][4] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 2.5 mg/m³[2][4] |
| ACGIH | Threshold Limit Value (TLV) - TWA | 2.5 mg/m³[2][4] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the systematic process for the collection and disposal of this compound waste, from initial generation to final removal by a licensed service.
Waste Collection
Solid and liquid this compound waste must be managed as Dangerous or Hazardous Waste.[2]
-
Container Selection: Utilize a sealable and compatible waste container for collection.[2]
-
Labeling: Affix a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first particle of waste is added.[2]
Waste Storage
Proper storage of this compound waste is critical to prevent accidental exposure and reactions.
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area.[2][3]
-
Incompatibilities: The storage area must be away from incompatible materials such as strong acids, strong oxidizers, strong bases, and metals.[2] Contact with strong acids can generate highly toxic hydrogen fluoride gas.[2][3][4]
-
Secondary Containment: It is recommended to store the primary waste container within a secondary containment unit, such as a polypropylene tub.[2]
Final Disposal
The ultimate disposal of this compound waste must be handled by professionals to ensure regulatory compliance and environmental safety.
-
Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal service or an approved waste disposal plant.[5][6]
-
Documentation: When the container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines.[2]
-
Regulatory Compliance: Disposal must be in accordance with all local, regional, and national environmental regulations.[6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
References
Essential Safety and Operational Guide for Handling Sodium Fluoride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of sodium fluoride (NaF) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this acutely toxic compound.
Hazard Identification and Exposure Limits
This compound is a white, odorless crystalline powder or solid.[1][2] It is highly toxic if swallowed and causes serious skin and eye irritation.[3][4][5][6] Contact with acids liberates very toxic hydrogen fluoride gas.[1][5][7]
Table 1: Exposure Limits for this compound (as Fluoride)
| Agency | Limit Type | Value |
| OSHA | PEL (TWA) | 2.5 mg/m³ |
| NIOSH | REL (TWA) | 2.5 mg/m³ |
| ACGIH | TLV (TWA) | 2.5 mg/m³ |
| NIOSH | IDLH | 250 mg/m³ |
Data sourced from multiple safety data sheets.[1][2][8] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Table 2: Toxicological Data
| Test | Species | Value |
| Oral LD50 | Rat | 31 - 52 mg/kg |
| Oral LD50 | Mouse | 57 mg/kg |
| Intravenous LD50 | Rat | 26 mg/kg |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The required level of protection may vary based on the scale of work and the potential for dust generation.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness recommended).[8][9] | To prevent skin contact. Always check the manufacturer's glove compatibility chart.[8] |
| Eye/Face Protection | Chemical splash goggles.[8] A face shield is recommended in addition to goggles.[8] | To protect eyes and face from dust and splashes. |
| Respiratory Protection | P3 (EN 143) or N100 (NIOSH) particle filter respirator.[9] | Required when dust is generated, ventilation is inadequate, or exposure limits may be exceeded.[4][9] |
| Skin and Body Protection | Fully buttoned, long-sleeved lab coat.[8][9] | To protect skin from accidental contact. |
Table 4: Glove Material Compatibility
| Glove Material | Splash Contact | Extended Contact |
| Nitrile Rubber | Good | Fair |
| Neoprene | Good | Good |
| Natural Rubber | Good | Fair |
| Polyvinyl Chloride (PVC) | Fair | Poor |
Data sourced from general chemical resistance guides.[9] Always consult the specific glove manufacturer for breakthrough times.
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize dust inhalation.[8][9][10]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and operational.[9]
-
Don PPE: Put on all required PPE as specified in Table 3 before handling the chemical.[9]
Handling:
-
Avoid Dust: Prevent actions that could generate dust, such as shaking, scraping, or using compressed air to clean surfaces.[4][9] Use tools that will not create static electricity.[9]
-
Dispensing: When weighing or transferring the powder, do so carefully.
-
Creating Solutions: If making solutions, add the this compound powder slowly to the liquid to prevent splashing.[9]
-
Container Management: Keep the container tightly closed when not in use.[10][11]
Post-Handling:
-
Decontamination: Clean all utensils and the work surface thoroughly.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[11]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3][7]
Emergency Procedures: Spill Response
Immediate and proper response to a this compound spill is critical to prevent exposure.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, a lab coat, and if dust is present, a respirator.[8]
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[1][9]
-
Cleanup: Carefully scoop or sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[7][9] Avoid generating dust.[3]
-
Final Cleaning: Ventilate the area and wash the spill site after material pickup is complete.[3][9]
-
Evacuate: Immediately evacuate the area.[8]
-
Secure Area: Secure and control entrance to the spill area.[1]
-
Call for Help: Contact your institution's Environmental Health & Safety (EH&S) office or emergency services (e.g., 911).[8]
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound (as F) [cdc.gov]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. labelsds.com [labelsds.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. IsoLab - this compound [isolab.ess.washington.edu]
- 11. geneseo.edu [geneseo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
